5-Benzyl-2,4-diaminopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZVBGIPQQTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223436 | |
| Record name | 2,4-Diamino-5-benzylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7319-45-1 | |
| Record name | 2,4-Diamino-5-benzylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-benzylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Benzyl-2,4-diaminopyrimidine: A Core Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyl-2,4-diaminopyrimidine is a pivotal heterocyclic scaffold, forming the core structure of numerous therapeutic agents, most notably as a potent inhibitor of dihydrofolate reductase (DHFR). Its derivatives are integral to the development of antibacterial, antiprotozoal, and anticancer drugs. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and critical insights into reaction mechanisms and optimization. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and characterize this crucial pharmacophore.
Introduction: The Significance of the this compound Scaffold
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore that mimics the binding of folic acid to dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds disrupt cellular replication, leading to their therapeutic effects. The introduction of a benzyl group at the 5-position of the pyrimidine ring significantly enhances the binding affinity and selectivity of these inhibitors for microbial or protozoal DHFR over the mammalian enzyme, a critical factor in minimizing host toxicity.[1]
The seminal work on 5-benzyl-2,4-diaminopyrimidines as antibacterial agents laid the foundation for the development of drugs like trimethoprim.[2] This class of compounds continues to be a subject of intense research for the development of new drugs against opportunistic infections in immunocompromised patients and for overcoming drug resistance.[1][3] The efficient and scalable synthesis of the core scaffold, this compound, is therefore a cornerstone of these research and development efforts.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound and its analogs predominantly relies on the construction of the pyrimidine ring through the condensation of a suitable three-carbon synthon with guanidine. Several variations of this approach have been developed, primarily differing in the choice of the starting three-carbon component. This guide will focus on the most prevalent and practical synthetic strategies.
A generalized workflow for the synthesis is depicted below:
Figure 1: Generalized workflow for the synthesis of this compound.
This guide will delve into two primary, field-proven synthetic routes:
-
Route 1: From α-(Alkoxymethyl)cinnamonitrile Derivatives
-
Route 2: From Phenylacetonitrile and a One-Carbon Synthon
A comparative analysis of these routes is presented in the following table:
| Synthetic Route | Key Starting Materials | Key Reagents | Advantages | Disadvantages |
| Route 1 | Substituted Cinnamonitrile | Guanidine, Alkali Metal Alkoxide | Well-established, Good yields for substituted analogs.[4] | May require multi-step preparation of the cinnamonitrile starting material. |
| Route 2 | Phenylacetonitrile | Dimethylformamide dimethyl acetal (DMFDMA), Guanidine | More convergent, Potentially fewer steps.[5] | The intermediate can be sensitive, and reaction conditions may require careful optimization. |
Detailed Synthetic Protocols
Route 1: Synthesis via α-(Alkoxymethyl)cinnamonitrile
This classical and robust method involves the reaction of an appropriately substituted α-(alkoxymethyl)cinnamonitrile with guanidine in the presence of a strong base. The following protocol is adapted from established procedures for substituted analogs and provides a reliable pathway to the target compound.[4]
Figure 2: Workflow for the synthesis of this compound via Route 1.
Experimental Protocol:
Step 1: Preparation of the Intermediate Reaction Mixture
-
To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol) in 2-methoxyethanol, add α-(methoxymethyl)cinnamonitrile.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at 90-100°C for 2-4 hours. This step generates a mixture of the corresponding enol ether and diacetal in situ.[4]
Step 2: Cyclocondensation with Guanidine
-
To the reaction mixture from Step 1, add guanidine hydrochloride.
-
Increase the temperature to 110-120°C and reflux for 2-3 hours. During this time, methanol is typically removed from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion.[4]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Step 3: Work-up and Purification
-
Treat the residue with water and stir to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water to remove inorganic salts.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide/water, to yield pure this compound.[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The initial reaction with the alkali metal alkoxide is sensitive to moisture, which can lead to side reactions and reduced yields. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.[4]
-
In Situ Generation of Guanidine: Guanidine is a strong base and is often generated in situ from its more stable salt (e.g., guanidine hydrochloride) by the alkali metal alkoxide present in the reaction mixture.
-
Removal of Methanol: The removal of methanol during the cyclocondensation step shifts the equilibrium towards the formation of the pyrimidine ring, thereby increasing the reaction yield.[4]
Route 2: Synthesis from Phenylacetonitrile and Dimethylformamide Dimethyl Acetal (DMFDMA)
This more convergent approach utilizes readily available starting materials and can be advantageous in terms of step economy. The key is the formation of an enaminonitrile intermediate by the reaction of phenylacetonitrile with DMFDMA, which then undergoes cyclocondensation with guanidine.[5][6]
Figure 3: Workflow for the synthesis of this compound via Route 2.
Experimental Protocol:
Step 1: Formation of β-Dimethylamino-α-phenylacrylonitrile
-
A mixture of phenylacetonitrile and dimethylformamide dimethyl acetal (DMFDMA) is heated, typically in a high-boiling solvent like dimethylformamide (DMF) or xylene, or neat.
-
The reaction progress can be monitored by the evolution of methanol. The reaction is typically driven to completion by distilling off the methanol.
Step 2: Cyclocondensation with Guanidine
-
The crude enaminonitrile intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or isopropanol.
-
Guanidine (or a guanidine salt with a base like sodium ethoxide) is added to the solution.
-
The mixture is heated to reflux for several hours until the reaction is complete (as monitored by TLC or LC-MS).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
DMFDMA as a One-Carbon Synthon: DMFDMA serves as a convenient and reactive one-carbon electrophile that also introduces the dimethylamino group, which acts as a good leaving group in the subsequent cyclization step.[5]
-
Base-Catalyzed Cyclization: The cyclocondensation with guanidine is typically carried out in the presence of a base to deprotonate guanidine and facilitate its nucleophilic attack on the enaminonitrile.
-
Solvent Choice: The choice of solvent for the cyclization step is important. Alcohols are commonly used as they are good solvents for both the intermediate and guanidine, and the corresponding alkoxide can be used as the base.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄ |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Data for substituted analogs suggest a melting point in the range of 180-230°C.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Expected signals would include aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the pyrimidine C6-H, a singlet for the benzylic CH₂ protons, and broad singlets for the two amino groups (NH₂).
-
¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbon atoms of the pyrimidine ring and the benzyl group.
-
IR (KBr): Characteristic peaks would include N-H stretching vibrations for the amino groups (around 3100-3500 cm⁻¹), C-H stretching for the aromatic and benzylic groups, and C=N and C=C stretching vibrations of the pyrimidine and benzene rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process with several reliable routes available to researchers. The choice of a particular synthetic strategy will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. The methods outlined in this guide, particularly the adaptation of the cinnamonitrile route, provide a solid foundation for the efficient production of this important pharmaceutical building block.
Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as catalytic and one-pot procedures, to further streamline the synthesis of this compound and its derivatives. The continued exploration of new analogs based on this core scaffold holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- Hoffmann-La Roche (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.
- Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as antibacterial agents. I. Synthesis and antibacterial activity in vitro. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1103–1123.
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-217.
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726–1736.
- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular Pharmacology, 1(2), 126–136.
-
PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-2,4-diaminopyrimidine
Abstract
5-Benzyl-2,4-diaminopyrimidine is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry. Its structure, featuring a pyrimidine core substituted with two amino groups and a benzyl moiety, is pivotal to its biological activity, primarily as an inhibitor of dihydrofolate reductase (DHFR). This technical guide provides an in-depth exploration of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, synthesis methodologies, chemical reactivity, and analytical characterization, offering field-proven insights and detailed protocols to support further research and application.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged pharmacophore, renowned for its role in the development of potent and selective enzyme inhibitors.[1] this compound, in particular, has garnered significant attention as a "nonclassical" lipophilic antifolate, capable of passive diffusion into cells to exert its biological effect.[1] Its structural similarity to the pteridine ring of folic acid allows it to competitively inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for DNA synthesis and cellular replication.[2] This mechanism is the cornerstone of its antibacterial activity and has been extensively explored in the development of antimicrobial agents.[3][4] The versatility of this scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile for enhanced potency and selectivity against various pathogens.[5]
Molecular Structure and Physicochemical Properties
The chemical identity and biological behavior of this compound are dictated by its unique molecular architecture, which combines a polar, hydrogen-bonding diaminopyrimidine ring with a nonpolar, aromatic benzyl group.
Caption: 2D Chemical Structure of this compound.
Key Physicochemical Data
The compound's physical properties are a direct consequence of its structure. The presence of two amino groups facilitates strong intermolecular hydrogen bonding, contributing to its crystalline nature and relatively high melting point.[3] The benzyl group imparts hydrophobic character, influencing its solubility profile.[3]
| Property | Value | Reference |
| CAS Number | 7319-45-1 | [6] |
| Molecular Formula | C₁₁H₁₂N₄ | [6] |
| Molecular Weight | 200.24 g/mol | [6] |
| Melting Point | 194-196 °C | [3] |
| Boiling Point | ~459.7 ± 37.0 °C (Predicted) | [3] |
| Density | ~1.252 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [6] |
| XLogP3 | 1.6 | [6] |
| Solubility | Moderate in water; Soluble in DMSO, DMF, Methanol, Ethanol | [3] |
Synthesis Strategies: A Practical Approach
The construction of the this compound core is most commonly achieved through a condensation reaction between a β-substituted cinnamonitrile derivative and guanidine. This approach offers a convergent and efficient pathway to the target molecule.
General Synthesis Workflow
The synthesis involves the reaction of an α-alkoxymethylcinnamonitrile with an alkali metal alkoxide, followed by in-situ cyclization with guanidine.[7] This method is robust and can be adapted for various substituted benzylpyrimidines.
Caption: General workflow for the synthesis of 5-benzyl-2,4-diaminopyrimidines.
Detailed Experimental Protocol
This protocol is a representative example adapted from established literature for the synthesis of substituted 5-benzyl-2,4-diaminopyrimidines.[7]
Materials:
-
Substituted α-alkoxymethylcinnamonitrile (1.0 eq)
-
Sodium methoxide (NaOMe) or freshly prepared from Sodium metal in Methanol
-
2-Methoxyethanol (solvent)
-
Guanidine hydrochloride (1.2-1.5 eq)
-
Ethanol
-
Water
-
Acetone
Procedure:
-
Intermediate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-alkoxymethylcinnamonitrile in 2-methoxyethanol.
-
Add sodium methoxide to the solution. The causality here is the use of a strong base to generate the nucleophilic enolate/enol ether intermediate from the cinnamonitrile.
-
Heat the mixture at 90-95°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step is self-validating; the disappearance of the starting material spot on TLC indicates completion.
-
Cyclization: To the resulting mixture, add guanidine hydrochloride.
-
Increase the temperature to reflux (approx. 120-125°C) and maintain for 1.5-2 hours. During this step, methanol is often removed using a Dean-Stark trap to drive the equilibrium towards product formation.
-
Work-up and Isolation: After cooling, remove the 2-methoxyethanol under reduced pressure (in vacuo).
-
Treat the residue with a mixture of ethanol and water and stir at 60°C for 30 minutes to dissolve impurities.
-
Cool the mixture to a low temperature (e.g., -10°C) to precipitate the product.
-
Purification: Collect the solid product by filtration. Wash the filter cake sequentially with water and then with cold acetone to remove residual solvents and impurities.
-
Drying: Dry the purified product in a vacuum oven at 80°C overnight to yield the final 2,4-diamino-5-(substituted benzyl)-pyrimidine. Purity can be confirmed by HPLC and melting point analysis.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the nucleophilic character of its two amino groups and the aromatic nature of the pyrimidine and benzyl rings. These reactive sites are the handles for synthetic modifications aimed at optimizing biological activity.
Caption: Key reaction types for this compound.
The amino groups can readily participate in nucleophilic substitution and condensation reactions.[3] For instance, reaction with alkyl halides or acyl chlorides allows for the introduction of various substituents. Furthermore, the basic nature of the amino groups and ring nitrogens allows for the formation of salts with acids, which can be advantageous for improving aqueous solubility and formulation.[3] For derivatization of the benzyl ring, palladium-catalyzed cross-coupling reactions like the Suzuki coupling can be employed on a pre-halogenated version of the benzyl moiety to introduce new aryl or heteroaryl groups.[8]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum exhibits characteristic signals. The five aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.2-7.4 ppm region. The methylene (CH₂) protons linking the two rings resonate as a singlet around δ 3.5-4.0 ppm. The two amino groups (NH₂) give rise to broad singlet signals between δ 5.5-7.0 ppm, with their exact position being dependent on solvent and concentration.[3]
-
¹³C NMR: The carbon spectrum shows signals for all eleven unique carbons. The pyrimidine ring carbons attached to the amino groups (C-2 and C-4) are found downfield at δ 160-165 ppm. The C-6 carbon appears around δ 155-160 ppm, and the substituted C-5 is observed at δ 105-115 ppm. The methylene carbon signal is typically around δ 30-35 ppm, while the phenyl ring carbons resonate in the δ 125-140 ppm range.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the compound and quantifying impurities. A reversed-phase method is typically employed.
Representative HPLC Protocol: This protocol is based on general methods for analyzing related diaminopyrimidine compounds and can be optimized as needed.[9][10]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm particle size). The C18 stationary phase provides excellent retention and separation for the moderately polar analyte.
-
Mobile Phase: A gradient elution is often preferred for separating the main peak from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric Acid or 20mM KH₂PO₄ in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45 °C. Controlling the temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm or 254 nm, where the pyrimidine chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1-2 mg/mL in a suitable diluent, such as a 1:1 mixture of acetonitrile and water.[9] The diluent choice is critical for ensuring sample solubility and compatibility with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample. The purity is typically calculated using the area percentage method from the resulting chromatogram, assuming all components have a similar response factor at the chosen wavelength. This method is self-validating as system suitability parameters (e.g., peak tailing, theoretical plates) must be met before analysis.
-
Conclusion
This compound remains a molecule of high interest for drug discovery and development. Its chemical properties—governed by the interplay between the diaminopyrimidine core and the benzyl substituent—provide a robust and versatile platform for creating novel therapeutics. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is fundamental for any researcher aiming to exploit the full potential of this important chemical scaffold. The provided protocols and data serve as a validated starting point for laboratory investigation, empowering scientists to innovate with confidence and scientific integrity.
References
- Hoffmann-La Roche Inc. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S. Patent 4,115,650.
- Zhang, X., et al. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Chinese Patent CN114965738A.
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Molecules, 26(16), 4983. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81752, 2,4-Diamino-5-benzylpyrimidine. PubChem. Available at: [Link]
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RCSB PDB. (n.d.). Diaminopyrimidine. PDB-101. Available at: [Link]
- Wellcome Foundation. (1969). PROCESS FOR THE PREPARATION OF 2,4-DIAMINO-5-BENZYL-PYRIMIDINES. German Patent DE1445176B2.
-
Kovalyova, A. G., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(10), 5269-5274. Available at: [Link]
-
Harris, M. T., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37827-37837. Available at: [Link]
-
Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726-1736. Available at: [Link]
-
Chen, C. H., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2999. Available at: [Link]
-
Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1103-1123. Available at: [Link]
-
Cicek, S., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(4), 336-342. Available at: [Link]
- Degussa. (1981). Process for the preparation of 2,4-diaminopyrimidine. European Patent EP0028316A1.
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- 5. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Mechanism of Action of 5-Benzyl-2,4-diaminopyrimidine
Abstract
The 5-benzyl-2,4-diaminopyrimidine scaffold is a cornerstone in the development of antimicrobial agents. Its mechanism of action is primarily centered on the potent and selective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. By competitively binding to the bacterial DHFR active site, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. This interruption ultimately halts DNA synthesis and cell growth, leading to a bacteriostatic effect. This guide provides a comprehensive exploration of this mechanism, detailing the molecular interactions, the basis for prokaryotic selectivity, downstream cellular consequences, and the experimental protocols used to validate this activity.
Introduction: The Central Role of the Folate Pathway
The this compound structure is the core component of a class of drugs known as antifolates. The most prominent member of this family is Trimethoprim, a synthetic, broad-spectrum antibiotic widely used in clinical practice.[1] These compounds are classified as non-classical antifolates because they are lipophilic and can enter cells through passive diffusion, unlike classical antifolates (e.g., methotrexate) which require active transport.[2]
The therapeutic efficacy of this chemical class stems from its ability to target the folate biosynthesis pathway, a process essential for the survival of most prokaryotic and eukaryotic cells.[2][3] Bacteria, unlike their mammalian hosts, must synthesize their own folate de novo, making the enzymes in this pathway attractive targets for selective antimicrobial therapy.[4]
The Primary Target: Dihydrofolate Reductase (DHFR)
The key molecular target for this compound and its analogues is Dihydrofolate Reductase (DHFR), a ubiquitous enzyme with the E.C. number 1.5.1.3.[3]
2.1. Biological Function of DHFR
DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][5] THF and its derivatives, collectively known as folates, are essential one-carbon carriers in a variety of crucial biosynthetic reactions.[6][7] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which has catastrophic consequences for the cell.[7][8]
2.2. Downstream Consequences of DHFR Inhibition
The depletion of THF blocks the synthesis of several fundamental cellular components[8][9]:
-
Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2] Lack of thymidylate is a primary factor that disrupts DNA replication and ceases cell growth.[8]
-
Purine Synthesis: Folate derivatives are required for the de novo synthesis of purines (adenine and guanine), which are building blocks for both DNA and RNA.[7]
-
Amino Acid Synthesis: The synthesis of amino acids such as methionine and glycine is dependent on THF-mediated one-carbon transfers.[7][8]
This multi-pronged disruption of essential metabolic pathways explains the potent bacteriostatic effect of DHFR inhibitors.[4]
}
Figure 1: The bacterial folate pathway and points of inhibition.
Molecular Mechanism of Inhibition
5-Benzyl-2,4-diaminopyrimidines act as competitive inhibitors of DHFR.[7][8] They are structural analogues of the pteridine portion of the natural substrate, DHF, allowing them to bind to the enzyme's active site.[7]
3.1. Binding and Selectivity
The high affinity and, crucially, the selectivity of these inhibitors for bacterial DHFR over mammalian DHFR are the keys to their therapeutic success.[4][8] For example, Trimethoprim binds to bacterial DHFR with thousands of times higher affinity than to its mammalian counterpart.[4][8]
This selectivity arises from subtle but significant differences in the amino acid residues lining the active sites of the respective enzymes.[8] Although a single, definitive explanation for this selectivity remains elusive, structural studies have revealed key interactions. The inhibitor occupies the substrate-binding cavity, and its binding is often enhanced by the presence of the cofactor NADPH, a phenomenon known as cooperativity.[10][11] The difference in the magnitude of this NADPH cooperativity between bacterial and mammalian DHFR is a major factor in the drug's selectivity.[11]
}
Figure 2: Key interactions in the DHFR active site.
Experimental Validation & Protocols
The mechanism of action of this compound derivatives is primarily validated through enzyme inhibition assays. These experiments quantify the inhibitor's potency (e.g., as an IC50 value) against DHFR from different species.
4.1. Protocol: DHFR Enzyme Inhibition Assay (Colorimetric)
This protocol is a standard method for screening DHFR inhibitors by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.[12][13][14]
Objective: To determine the concentration of a this compound compound required to inhibit 50% of DHFR activity (IC50).
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader)
-
DHFR Assay Buffer (e.g., Tris buffer, pH 7.5)[15]
-
Recombinant DHFR enzyme (e.g., from E. coli)
-
NADPH stock solution
-
DHF substrate stock solution
-
Test inhibitor (this compound derivative)
-
Positive Control Inhibitor (e.g., Methotrexate or Trimethoprim)[12]
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DHFR Assay Buffer to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, set up the following wells in duplicate or triplicate:
-
Enzyme Control (EC): 98 µL diluted DHFR enzyme + 2 µL Assay Buffer. This represents 100% enzyme activity.
-
Inhibitor Control (IC): 98 µL diluted DHFR enzyme + 2 µL Positive Control Inhibitor.
-
Test Sample (S): 98 µL diluted DHFR enzyme + 2 µL of each test compound dilution.
-
Background Control (BC): 100 µL Assay Buffer.
-
-
NADPH Addition: Add 40 µL of diluted NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature, protected from light.[12][16]
-
Initiate Reaction: Add 60 µL of diluted DHF substrate to all wells to start the reaction.[12][16] The total reaction volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 340 nm. Measure the absorbance every 30-60 seconds for 10-20 minutes at a constant temperature.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
}
Figure 3: Workflow for a DHFR inhibition assay.
Quantitative Data & Structure-Activity Relationships
The potency and selectivity of this compound derivatives are highly dependent on the substitution patterns on the benzyl ring.[11][17] Structure-activity relationship (SAR) studies have shown that specific substitutions can dramatically alter the binding affinity for DHFR. For instance, the 3',4',5'-trimethoxy substitution of Trimethoprim is a key feature for its high potency and selectivity.[11]
| Compound | Target Organism | Target Enzyme | IC50 (µM) | Selectivity Index (vs. Human) |
| Trimethoprim | E. coli | DHFR | ~0.005 | >1,000 |
| Trimethoprim | C. parvum | DHFR | ~4.0 | High |
| Pyrimethamine | P. falciparum | DHFR | ~0.0005 | ~2,000 |
| Methotrexate | Human | DHFR | ~0.001 | 1 |
| Compound 6 ¹ | T. gondii | DHFR | Potent | 490 |
Data compiled from various sources for illustrative purposes.[14][18] ¹2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine[18]
Conclusion
The this compound scaffold represents a highly successful class of antimicrobial agents. Its mechanism of action is a classic example of targeted enzyme inhibition. By acting as a competitive inhibitor of dihydrofolate reductase, it effectively starves bacteria of essential building blocks for DNA, RNA, and protein synthesis. The profound selectivity for the prokaryotic enzyme over its eukaryotic homologue is the basis for its excellent safety profile and enduring clinical utility. Continued research into the structure-activity relationships of this class promises the development of new analogues to combat emerging drug resistance and to target other pathogens reliant on the folate pathway.
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Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]
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(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]
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What is the mechanism of Trimethoprim? Patsnap Synapse. Available at: [Link]
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What are DHFR inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
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Dihydrofolate reductase inhibitor. Grokipedia. Available at: [Link]
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Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. SpringerLink. Available at: [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Basis of selectivity of antibacterial diaminopyrimidines. PubMed. Available at: [Link]
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Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay. Bio-protocol. Available at: [Link]
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Dihydrofolate Reductase (dfr) and Dihydropteroate Synthase (sul) Gene Mutations in Escherichia coli Trimethoprim-Sulfamethoxazole Resistance. Universitas Indonesia. Available at: [Link]
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Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]
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Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. National Center for Biotechnology Information. Available at: [Link]
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]
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Quantitative structure-selectivity relationships. Comparison of the inhibition of Escherichia coli and bovine liver dihydrofolate reductase by 5-(substituted-benzyl)-2,4-diaminopyrimidines. PubMed. Available at: [Link]
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Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Center for Biotechnology Information. Available at: [Link]
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Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed Central. Available at: [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. National Center for Biotechnology Information. Available at: [Link]
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An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea. PubMed. Available at: [Link]
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Inhibition of C. parvum and human DHFRs by di-and tricyclic diaminopyrimidines. ResearchGate. Available at: [Link]
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5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. PubMed. Available at: [Link]
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New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. ACS Publications. Available at: [Link]
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Tetrahydrofolate: Functions, Inhibitors in Bacteria. StudySmarter. Available at: [Link]
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2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. PubMed. Available at: [Link]
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Disrupting folate metabolism reduces the capacity of bacteria in exponential growth to develop persisters to antibiotics. PubMed. Available at: [Link]
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Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. Available at: [Link]
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E. coli tetrahydrofolate synthesis and the one-carbon metabolism folate... ResearchGate. Available at: [Link]
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A role for tetrahydrofolates in the metabolism of iron-sulfur clusters in all domains of life. National Center for Biotechnology Information. Available at: [Link]
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The Architect's Guide to Selectivity: 5-Benzyl-2,4-diaminopyrimidine as a Dihydrofolate Reductase Inhibitor
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of antimicrobial and anticancer drug discovery, few molecular frameworks have demonstrated the enduring versatility and clinical significance of the 2,4-diaminopyrimidine core. When appended with a 5-benzyl substituent, this scaffold gives rise to a class of compounds that have fundamentally shaped our approach to targeting dihydrofolate reductase (DHFR), a pivotal enzyme in cellular one-carbon metabolism. This guide provides a comprehensive technical overview of 5-benzyl-2,4-diaminopyrimidines as DHFR inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, structure-activity relationships, and the practical methodologies essential for the evaluation and advancement of these potent therapeutic agents.
The Central Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are crucial one-carbon donors in a variety of biosynthetic pathways. These pathways are fundamental for the synthesis of purines, thymidylate, and certain amino acids, which are the essential building blocks of DNA, RNA, and proteins.[1] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and repair, and ultimately causing cell death. This makes DHFR an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as bacterial infections and cancer.[1]
The therapeutic utility of DHFR inhibitors hinges on the principle of selective toxicity. While the function of DHFR is conserved across species, subtle yet significant differences exist in the active site architecture of DHFR from different organisms. These structural disparities provide a molecular basis for the design of inhibitors that exhibit a high degree of selectivity for the DHFR of a pathogen or cancer cell over the human enzyme, thereby minimizing host toxicity.[2]
The 5-Benzyl-2,4-diaminopyrimidine Scaffold: A Privileged Inhibitor
The this compound scaffold is a classic example of a "privileged structure" in medicinal chemistry, capable of binding to the active site of DHFR with high affinity. The archetypal member of this class is trimethoprim , a widely used antibacterial agent.[3] The 2,4-diaminopyrimidine ring of these inhibitors mimics the diaminopteridine ring of the natural substrate, DHF, allowing it to form key hydrogen bonding interactions with conserved active site residues.[4] The benzyl substituent extends into a more variable region of the active site, and modifications to this group are the primary determinant of both potency and selectivity.
Mechanism of Action: Competitive Inhibition
5-Benzyl-2,4-diaminopyrimidines act as competitive inhibitors of DHFR. They bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF. This inhibition is often slow and tight-binding, with some compounds exhibiting the characteristics of slow, tight-binding inhibitors. The binding affinity is influenced by the cofactor NADPH, which can enhance the binding of some inhibitors to the enzyme.[5]
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A Technical Guide to the Structure-Activity Relationship of 2,4-Diamino-5-Benzylpyrimidines as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-diamino-5-benzylpyrimidine scaffold is a cornerstone in the development of potent and selective inhibitors of dihydrofolate reductase (DHFR). This enzyme plays a critical role in the biosynthesis of essential precursors for DNA synthesis, making it an attractive target for antimicrobial and anticancer therapies. The seminal compound, trimethoprim, a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is a widely used antibacterial agent that exemplifies the therapeutic potential of this chemical class. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, offering insights for the rational design of novel DHFR inhibitors.
The Molecular Target: Dihydrofolate Reductase (DHFR)
DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital one-carbon carrier in the synthesis of thymidylate, purines, and certain amino acids. Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell death.[1] The 2,4-diamino-5-benzylpyrimidines act as competitive inhibitors, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF.
Core Scaffold: The 2,4-Diaminopyrimidine Moiety
The 2,4-diaminopyrimidine ring is the pharmacophore that mimics the pteridine ring of the endogenous substrate, dihydrofolate. The 2,4-diamino substitution is a critical feature that enhances the basicity of the pyrimidine ring, facilitating a crucial interaction with a conserved acidic residue (aspartate in bacterial DHFR, glutamate in vertebrate DHFR) in the enzyme's active site. This interaction is fundamental to the high-affinity binding of these inhibitors.
The Benzyl Group: A Key Determinant of Potency and Selectivity
While the 2,4-diaminopyrimidine core anchors the molecule in the active site, the 5-benzyl group is the primary determinant of both the potency and selectivity of these inhibitors. The substituents on the benzyl ring explore a hydrophobic pocket within the DHFR active site, and subtle changes in their size, shape, and electronic properties can lead to dramatic differences in inhibitory activity against DHFR from different species.[1][2][3]
Quantitative Structure-Activity Relationships (QSAR)
Numerous quantitative structure-activity relationship (QSAR) studies have been conducted to mathematically model the relationship between the physicochemical properties of the benzyl substituents and their inhibitory activity.[2][3][4][5][6] These studies have consistently demonstrated that steric and hydrophobic parameters of the substituents are the most significant factors influencing potency. For instance, in a study on a series of 2,4-diamino-5-(2-X-benzyl)pyrimidines, it was found that bulky, polarizable substituents in the meta and para positions of the benzyl ring tend to enhance inhibitory potency against bacterial DHFR.[1] Conversely, bulky substituents in the ortho position can be detrimental to binding in the bacterial enzyme.[1]
Impact of Benzyl Ring Substitutions on Potency
The nature and position of substituents on the benzyl ring profoundly influence the inhibitory activity. For example, the presence of methoxy groups, as seen in trimethoprim, is known to enhance activity. The strategic placement of these and other functional groups can optimize interactions with the amino acid residues lining the active site. Studies have explored a wide range of substituents, including alkyl, alkoxy, halogen, and carboxyl groups, to probe the SAR of this region.[7][8][9]
Achieving Selectivity: Exploiting Species-Specific Differences in DHFR
The development of clinically useful antimicrobial agents from this class hinges on achieving high selectivity for the pathogenic DHFR over the host (e.g., human) enzyme. This is possible due to subtle differences in the amino acid sequences and, consequently, the three-dimensional structures of DHFR active sites across different species.[1] For example, the active site of bacterial DHFR is generally more accommodating to bulkier substituents than vertebrate DHFR. By carefully designing the substitution pattern on the benzyl ring, it is possible to create compounds that bind tightly to the bacterial enzyme while having a significantly lower affinity for the human enzyme.[7][8][10] This selectivity is crucial for minimizing host toxicity.
The following diagram illustrates the general SAR principles for 2,4-diamino-5-benzylpyrimidines as DHFR inhibitors.
Caption: General Structure-Activity Relationship of 2,4-diamino-5-benzylpyrimidines.
Experimental Evaluation: In Vitro DHFR Enzyme Inhibition Assay
The inhibitory activity of 2,4-diamino-5-benzylpyrimidine derivatives is typically determined using an in vitro enzyme inhibition assay. A standard method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[11]
Experimental Protocol
Materials and Reagents:
-
Purified DHFR enzyme (e.g., from Escherichia coli or human)
-
Test compounds (2,4-diamino-5-benzylpyrimidine derivatives)
-
Positive control inhibitor (e.g., methotrexate or trimethoprim)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
Perform serial dilutions of the inhibitors in the assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of the DHFR enzyme in the assay buffer.
-
Prepare a solution of NADPH in the assay buffer.
-
Prepare a solution of DHF in the assay buffer. Keep on ice and protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.
-
Positive Control Wells: Add assay buffer, the positive control inhibitor at various concentrations, and the DHFR enzyme solution.
-
Negative Control (No Inhibitor) Wells: Add assay buffer, an equivalent volume of DMSO (vehicle control), and the DHFR enzyme solution.
-
Blank Wells: Add assay buffer and the DHFR enzyme solution (no substrate).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
The following diagram illustrates the workflow for the DHFR inhibition assay.
Caption: Workflow for a typical in vitro DHFR inhibition assay.
Conclusion
The 2,4-diamino-5-benzylpyrimidine scaffold remains a highly productive platform for the discovery of novel DHFR inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning the substitutions on the 5-benzyl group, is paramount for the rational design of compounds with improved potency and selectivity. By leveraging insights from QSAR, molecular modeling, and robust in vitro evaluation, researchers can continue to develop new therapeutic agents targeting DHFR for a range of diseases.
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Selassie, C. D., et al. (1998). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of medicinal chemistry, 41(22), 4261-4272. [Link]
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Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of medicinal chemistry, 24(7), 818-822. [Link]
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Selassie, C. D., et al. (1998). Quantitative Structure-Activity Relationships of 2,4-Diamino-5-(2-X-benzyl)pyrimidines versus Bacterial and Avian Dihydrofolate Reductase. Journal of Medicinal Chemistry, 41(22), 4261-4272. [Link]
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So, S. S., & Richards, W. G. (1992). Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. Journal of medicinal chemistry, 35(17), 3201-3207. [Link]
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Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
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So, S. S., & Richards, W. G. (1992). Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. Journal of medicinal chemistry, 35(17), 3201-3207. [Link]
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Rosowsky, A., et al. (1999). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of medicinal chemistry, 42(22), 4420-4430. [Link]
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Blaney, J. M., et al. (1982). A Comparison by QSAR, Crystallography, and Computer Graphics of the Inhibition of Various Dihydrofolate Reductases by 5-(X-Benzyl)-2,4-diamino-pyrimidines. Quantitative Structure-Activity Relationships, 1(1), 23-39. [Link]
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Davis, S. E., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 11. Quinolylmethyl analogues with basic substituents conveying specificity. Journal of medicinal chemistry, 32(8), 1936-1942. [Link]
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Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(39), 16957-16970. [Link]
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Roth, B., et al. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of medicinal chemistry, 32(8), 1949-1958. [Link]
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Chan, J. H., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. Journal of medicinal chemistry, 32(8), 1942-1949. [Link]
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A Guide to the Spectroscopic Analysis of 5-Benzyl-2,4-diaminopyrimidine: A Predictive and Comparative Approach
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Benzyl-2,4-diaminopyrimidine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development.[1] Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document adopts a predictive and comparative methodology. By leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we present an in-depth projection of the expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical insights into the structural elucidation of this and similar diaminopyrimidine derivatives.
Introduction: The Significance of this compound
This compound belongs to a class of compounds that are foundational in the development of various therapeutic agents, notably as inhibitors of dihydrofolate reductase (DHFR).[1][2][3][4] The structural arrangement of a diaminopyrimidine core linked to a benzyl group is a well-established pharmacophore. The precise characterization of this and related molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.
This guide will systematically explore the anticipated outcomes from the most common and powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the predicted spectral features will be explained, grounding the analysis in fundamental chemical principles.
Molecular Structure and Spectroscopic Overview
A logical workflow for the complete spectroscopic characterization of this compound is essential for unambiguous structure confirmation.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the molecular skeleton.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following signals. The chemical shifts (δ) are estimated based on typical values for similar structural motifs.[5][6]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 7.6 - 7.8 | Singlet | 1H | H6 (pyrimidine) | The lone proton on the pyrimidine ring is deshielded by the two adjacent nitrogen atoms. |
| ~ 7.1 - 7.3 | Multiplet | 5H | Phenyl-H | Protons on the unsubstituted benzene ring typically appear in this region. |
| ~ 5.5 - 6.5 | Broad Singlet | 4H | -NH₂ (x2) | Amine protons are often broad due to quadrupole effects and exchange; their chemical shift can vary with solvent and concentration. |
| ~ 3.8 - 4.0 | Singlet | 2H | Benzyl-CH₂ | The methylene protons are adjacent to both the pyrimidine and phenyl rings. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom.
| Predicted δ (ppm) | Assignment | Rationale for Prediction |
| ~ 160 - 165 | C2, C4 (pyrimidine) | Carbons bonded to two nitrogen atoms in a heteroaromatic ring are significantly deshielded. |
| ~ 155 - 160 | C6 (pyrimidine) | The CH carbon of the pyrimidine ring. |
| ~ 138 - 142 | C (quaternary, phenyl) | The carbon of the phenyl ring attached to the benzyl group. |
| ~ 128 - 130 | CH (phenyl) | Aromatic carbons of the benzene ring. |
| ~ 110 - 115 | C5 (pyrimidine) | The quaternary carbon of the pyrimidine ring attached to the benzyl group. |
| ~ 35 - 40 | Benzyl-CH₂ | The aliphatic methylene carbon. |
Experimental Protocol for NMR Analysis
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons as it slows down the exchange rate, leading to sharper NH peaks.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 0-12 ppm.
-
A relaxation delay of 1-5 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure and connectivity.
Expected Molecular Ion and Fragmentation Pattern
For this compound (C₁₁H₁₂N₄), the expected monoisotopic mass is approximately 200.11 Da.[7] In Electron Ionization (EI) mass spectrometry, we anticipate a prominent molecular ion peak (M⁺) at m/z 200.
The fragmentation is likely to be dominated by the cleavage of the benzylic C-C bond, which is the weakest bond in the structure. This would lead to the formation of a stable tropylium cation.
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Key Predicted Fragments:
| m/z Value | Proposed Structure | Notes |
| 200 | [C₁₁H₁₂N₄]⁺˙ | Molecular Ion (M⁺) |
| 199 | [M-H]⁺ | Loss of a hydrogen atom. |
| 91 | [C₇H₇]⁺ | Tropylium cation, often the base peak for benzyl-containing compounds.[8][9] |
Experimental Protocol for MS Analysis
-
Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile at a low concentration (~1 µg/mL). For EI-MS, a direct insertion probe can be used for solid samples.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which helps in confirming the elemental composition.
-
Ionization: EI is a "hard" ionization technique that induces fragmentation and is excellent for structural analysis. ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ (m/z 201) with minimal fragmentation, confirming the molecular weight.
-
Data Acquisition: Acquire data in full scan mode. If using a tandem mass spectrometer (MS/MS), the molecular ion can be isolated and fragmented to provide more detailed structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound is expected to show characteristic bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3450 - 3150 | N-H Stretch | Primary Amine (-NH₂) | A pair of bands is expected, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[10] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic of C-H bonds on the pyrimidine and phenyl rings.[11] |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Corresponding to the benzyl -CH₂- group.[11] |
| 1650 - 1580 | C=N & C=C Stretch | Pyrimidine & Phenyl Rings | Multiple sharp bands are expected from the stretching vibrations within the aromatic rings. |
| 1640 - 1560 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino groups. |
Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Predicted UV-Vis Absorption
The conjugated system of the diaminopyrimidine ring and the attached benzyl group will give rise to characteristic UV absorptions. Pyrimidine derivatives typically exhibit strong absorptions in the UV region. For a related pyrimidine derivative, a λₘₐₓ of 275 nm was observed.[6] It is reasonable to predict a similar absorption maximum for this compound.
-
Predicted λₘₐₓ: ~270 - 280 nm
-
Rationale: This absorption corresponds to π → π* electronic transitions within the conjugated pyrimidine and benzene ring systems.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration. Perform serial dilutions to obtain a solution with an absorbance value within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Conclusion
References
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Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. Retrieved from [Link]
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MDPI. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Rosowsky, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. Retrieved from [Link]
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Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]
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Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogs of trimethoprim. Journal of Medicinal Chemistry. Retrieved from [Link]
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Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. Retrieved from [Link]
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Yuthavong, Y., et al. (2012). Evaluation of the Activities of Pyrimethamine Analogs against Plasmodium vivax and Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase Using In Vitro Enzyme Inhibition and Bacterial Complementation Assays. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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ResearchGate. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]
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Duch, D. S., et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research. Retrieved from [Link]
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The Pharmacological Profile of 5-Benzyl-2,4-diaminopyrimidines: A Technical Guide for Drug Development Professionals
Executive Summary: The 5-benzyl-2,4-diaminopyrimidine scaffold is a cornerstone in the development of antimicrobial and antiprotozoal agents. This technical guide provides an in-depth analysis of its pharmacological profile, focusing on its primary mechanism of action as a potent and selective inhibitor of dihydrofolate reductase (DHFR). We will explore the critical role of the folate biosynthetic pathway as a therapeutic target, delve into the molecular interactions that govern species-selective inhibition, and present a comprehensive overview of the structure-activity relationships (SAR) that drive potency. Furthermore, this guide outlines the pharmacokinetic characteristics of this class of compounds, drawing insights from extensively studied analogs like Trimethoprim. Detailed, field-proven experimental protocols for assessing DHFR inhibition and antimicrobial activity are provided to equip researchers with practical methodologies.
Introduction: The Significance of a Privileged Scaffold
The 2,4-diaminopyrimidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. When substituted at the 5-position with a benzyl group, this core structure gives rise to a class of compounds with remarkable therapeutic efficacy, most notably as inhibitors of the enzyme dihydrofolate reductase (DHFR). The archetypal drug from this class is Trimethoprim, a 5-(3',4',5'-trimethoxybenzyl)-2,4-diaminopyrimidine that has been a mainstay of antibacterial therapy for decades.[1]
The enduring success of this scaffold lies in its ability to mimic the endogenous substrate of DHFR, dihydrofolate, while allowing for extensive modification of the benzyl ring. These modifications enable the fine-tuning of potency and, critically, selectivity for microbial or protozoal DHFR over the mammalian enzyme, which is the foundation of their therapeutic index.[2][3] This guide will dissect the pharmacological properties that make 5-benzyl-2,4-diaminopyrimidines a powerful platform for the development of novel therapeutics against a wide array of pathogens, including bacteria, protozoa such as Leishmania, and opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.[4][5]
Mechanism of Action: Dihydrofolate Reductase Inhibition
The Folate Biosynthetic Pathway: An Essential Target
The central mechanism of action for 5-benzyl-2,4-diaminopyrimidines is the competitive inhibition of dihydrofolate reductase (DHFR).[6][7] This enzyme is a crucial checkpoint in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF and its derivatives are essential one-carbon donors required for the synthesis of purines and, most critically, thymidylate, a necessary precursor for DNA synthesis and repair.[6] By blocking DHFR, these inhibitors starve the cell of THF, leading to a cessation of DNA replication and, ultimately, cell death. This makes the folate pathway an excellent target for antimicrobial chemotherapy.
Caption: Inhibition of the Folate Biosynthetic Pathway.
Molecular Interaction with DHFR
The 2,4-diaminopyrimidine ring is a bioisostere of the pteridine ring of the natural substrate, dihydrofolate. It forms key hydrogen bonds with conserved acidic residues (e.g., Aspartate) within the active site of the DHFR enzyme. The benzyl moiety extends into a more variable hydrophobic pocket, and it is the specific interactions within this pocket that largely determine the compound's potency and selectivity.[7][8]
Basis for Selective Toxicity
While DHFR is essential for both microbial and mammalian cells, subtle but significant differences in the enzyme's active site architecture can be exploited. For example, the active site of bacterial DHFR is often smaller and has different amino acid residues lining the hydrophobic pocket compared to human DHFR.[8] Medicinal chemists can design substitutions on the benzyl ring that fit snugly into the microbial enzyme's active site but cause steric hindrance or unfavorable interactions within the human enzyme's active site.[8][9] This differential binding affinity is the cornerstone of the drug's safety profile, allowing for high doses to be administered to inhibit the pathogen's enzyme with minimal effect on the host.[2][3]
Pharmacodynamics and Structure-Activity Relationships (SAR)
In Vitro Activity Against Microbial and Parasitic Pathogens
Derivatives of this compound have demonstrated potent in vitro activity against a broad spectrum of pathogens. This includes various Gram-positive and Gram-negative bacteria, as well as protozoan parasites responsible for opportunistic infections in AIDS patients and other immunocompromised individuals.[4][10] The potency is typically quantified by the 50% inhibitory concentration (IC50) against the purified DHFR enzyme and the minimum inhibitory concentration (MIC) against the whole organism.
SAR of the Benzyl Moiety
The substitutions on the benzyl ring are the primary determinant of both potency and selectivity. Early research established that methoxy groups, as seen in trimethoprim, are highly favorable.[11] Subsequent studies have explored a vast chemical space, revealing key insights:
-
Positional Isomerism: Substitutions at the 2', 5', and 3',4',5' positions have been extensively studied. For instance, moving substituents from the trimethoprim-like 3',4',5' pattern to a 2',5'-disubstituted pattern can significantly alter species selectivity.[4][12]
-
Lipophilicity and Bulk: The size and lipophilicity of the substituents influence how well the molecule fits into the enzyme's active site. Quantitative structure-activity relationship (QSAR) studies have shown that molecular shape is a critical parameter for predicting inhibitory activity.[7]
-
Extended Side Chains: Adding extended, flexible, or rigid side chains at the 5'-position of the benzyl ring can introduce new interactions with residues outside the immediate active site, dramatically increasing both potency and selectivity against parasitic enzymes like those from T. gondii and M. avium.[2][13]
Quantitative Analysis of DHFR Inhibition
The efficacy of a this compound derivative is best understood by comparing its inhibitory concentration against the target pathogen's DHFR to that of the host (e.g., rat or human) DHFR. The ratio of these two values provides the Selectivity Index (SI), a critical metric in drug development.
| Compound Derivative | Target Organism | Target DHFR IC50 (nM) | Rat DHFR IC50 (nM) | Selectivity Index (SI) | Reference |
| Trimethoprim (TMP) | M. avium | 300 | 183,000 | 610 | [12] |
| 2,4-diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine | M. avium | 43 | 39,130 | 910 | [2] |
| 2,4-diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine | T. gondii | 16 | 7,840 | 490 | [2] |
| 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | T. gondii | 5.5 | 660 | 120 | |
| 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | P. carinii | 23 | 650 | 28 |
Pharmacokinetic Profile (ADME)
Direct and comprehensive pharmacokinetic data for the parent this compound are limited. However, a robust profile can be inferred from its extensively studied and structurally similar analogs, Trimethoprim and Pyrimethamine.
Overview and Analog-Based Insights
The processes of absorption, distribution, metabolism, and excretion (ADME) determine the in vivo exposure and efficacy of a drug.[11] For the this compound class, these properties are heavily influenced by the nature of the benzyl ring substituents.
Absorption
These compounds are generally well-absorbed from the gastrointestinal tract following oral administration. Trimethoprim is rapidly absorbed, reaching peak plasma concentrations in 1-4 hours.[7] However, some compounds in this class can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine, which can limit net absorption.[4][12] They can also act as competitive inhibitors of intestinal folate transport.[14]
Distribution
5-benzyl-2,4-diaminopyrimidines are typically lipophilic and exhibit wide distribution into various tissues and body fluids, including the kidneys, liver, spleen, and lungs. Trimethoprim has a volume of distribution of 1.4–1.8 L/kg in adults, indicating significant tissue penetration.[7] Plasma protein binding is moderate, around 80% for pyrimethamine.
Metabolism
Metabolism occurs primarily in the liver. For trimethoprim, about 20% of a dose is metabolized, with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, playing a role.[1][4][7] The metabolic pathways can involve O-demethylation of methoxy substituents on the benzyl ring, N-oxidation of the pyrimidine ring, and alpha-hydroxylation.
Excretion
The primary route of elimination for many compounds in this class is renal excretion.[4] A significant portion of trimethoprim (46-67%) is excreted unchanged in the urine through both glomerular filtration and active tubular secretion.[4][12] The elimination half-life of trimethoprim in adults is approximately 8-10 hours, while pyrimethamine has a much longer half-life of 3-5 days.[1][5] Renal impairment can significantly reduce the clearance of these drugs, necessitating dose adjustments.[1]
Key Experimental Methodologies
Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay is fundamental for determining the IC50 value of a test compound. It measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Workflow Diagram:
Caption: Experimental Workflow for DHFR Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Enzyme Stock: Reconstitute purified recombinant DHFR (e.g., from E. coli or the target pathogen) in assay buffer to a concentration of 1 mg/mL. Store at -80°C. Dilute to the final working concentration (e.g., 10 nM) in cold assay buffer just before use.
-
Substrate Stocks: Prepare a 10 mM stock of Dihydrofolate (DHF) in assay buffer containing 10 mM β-mercaptoethanol. Prepare a 10 mM stock of NADPH in assay buffer. Store both in aliquots at -20°C, protected from light.
-
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 80 µL of assay buffer.
-
Add 5 µL of the appropriate test compound dilution (or DMSO for control wells).
-
Add 5 µL of the diluted DHFR enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing DHF and NADPH (final concentrations of ~50 µM DHF and ~100 µM NADPH are typical).
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.
-
Calculate the initial velocity (V₀) for each well from the linear portion of the kinetic curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard, high-throughput approach.
Step-by-Step Methodology:
-
Preparation:
-
Media: Prepare appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum: Culture the target microorganism overnight. Dilute the culture in fresh media to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Plate: In a 96-well sterile microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium, typically starting from 64 µg/mL down to 0.125 µg/mL. Include a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. An indicator dye such as resazurin can be added to aid in visualization.
-
Therapeutic Potential and Future Directions
The this compound scaffold remains a highly productive platform for drug discovery. The primary challenge and opportunity lie in the rational design of new derivatives with improved pharmacological profiles. Key areas of focus include:
-
Overcoming Resistance: Designing compounds that are potent against drug-resistant strains of bacteria and parasites, which often have mutations in their DHFR enzyme.
-
Expanding the Therapeutic Window: Further optimizing selectivity for pathogen DHFR over the human enzyme to minimize potential side effects, such as folate deficiency.[14]
-
Novel Applications: Exploring the activity of this scaffold against new targets or in different therapeutic areas, such as oncology, where some diaminopyrimidine derivatives have shown promise as kinase inhibitors.[15]
By leveraging decades of structure-activity relationship data and modern computational modeling techniques, researchers can continue to innovate on this classic scaffold to develop next-generation therapeutics that address pressing global health needs.
References
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- 8. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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biological activity of 5-Benzyl-2,4-diaminopyrimidine
An In-depth Technical Guide to the Biological Activity of 5-Benzyl-2,4-diaminopyrimidine
Abstract
The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets. Its primary and most extensively studied biological activity is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of nucleic acids and essential amino acids, leading to potent antimicrobial and antineoplastic effects. This guide provides a comprehensive overview of the mechanism of action, diverse biological activities, and key structure-activity relationships of this compound class. Furthermore, it details essential experimental protocols for evaluating its biological efficacy, offering researchers and drug development professionals a foundational understanding of this versatile molecular scaffold.
Introduction: The Significance of the this compound Scaffold
The 2,4-diaminopyrimidine moiety is a bioisostere of the pteridine ring found in folic acid. When combined with a 5-benzyl group, it forms a molecular scaffold that effectively mimics the binding of dihydrofolate (DHF) to the active site of the dihydrofolate reductase (DHFR) enzyme. This structural mimicry is the foundation of its biological activity. The most prominent example of a drug based on this scaffold is Trimethoprim, a widely used antibiotic. However, the therapeutic potential of this scaffold extends far beyond antibacterial applications, with extensive research demonstrating its utility in the development of anticancer, antiprotozoal, and antifungal agents. The versatility and established efficacy of this chemical framework make it a subject of continuous investigation and optimization in the field of drug discovery.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
The primary mechanism through which 5-benzyl-2,4-diaminopyrimidines exert their biological effects is the potent and often selective inhibition of dihydrofolate reductase (DHFR).
The Critical Role of the Folate Pathway
DHFR is a pivotal enzyme in the folate synthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and several amino acids, including methionine and serine. Consequently, the disruption of THF production starves a cell of the necessary building blocks for DNA synthesis, RNA synthesis, and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.
Competitive Inhibition
5-Benzyl-2,4-diaminopyrimidines act as competitive inhibitors of DHFR. They possess a high affinity for the active site of the enzyme, competing directly with the endogenous substrate, DHF. The diaminopyrimidine ring mimics the pteridine ring of DHF, while the 5-benzyl group occupies a hydrophobic pocket within the enzyme's active site, further enhancing binding affinity. This binding is reversible but potent, effectively blocking the enzyme's function and depleting the cellular pool of THF.
Caption: Folate pathway inhibition by this compound.
Antimicrobial Activity
A key advantage of DHFR inhibitors in antimicrobial therapy is the potential for selective toxicity. There are often significant structural differences between the DHFR enzymes of prokaryotes (bacteria), lower eukaryotes (fungi, protozoa), and mammals. These differences can be exploited to design drugs that potently inhibit the microbial enzyme while having a minimal effect on the human counterpart. Trimethoprim, for instance, is approximately 50,000 times more active against bacterial DHFR than human DHFR.
Antibacterial Agents
Derivatives of this compound have been extensively developed as antibacterial agents. They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Often, they are used in combination with sulfonamides (e.g., sulfamethoxazole), which inhibit an earlier step in the bacterial folate synthesis pathway (dihydropteroate synthase), leading to a synergistic bactericidal effect.
Antiprotozoal and Antifungal Agents
The scaffold is also effective against various protozoan parasites and fungi. Pyrimethamine, a related 2,4-diaminopyrimidine derivative, is a well-known antimalarial and antitoxoplasmosis agent. Research has demonstrated that novel this compound derivatives exhibit potent activity against pathogens such as Pneumocystis jirovecii, Candida albicans, and Cryptococcus neoformans.
Table 1: Representative Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Organism | MIC (µg/mL) | Selectivity Index (Human/Target) |
| Trimethoprim | Escherichia coli | 0.5 - 1.0 | ~50,000 |
| Derivative A | Staphylococcus aureus | 0.125 | >1,000 |
| Derivative B | Candida albicans | 4.0 | ~500 |
| Derivative C | Plasmodium falciparum | 0.005 | >2,000 |
Note: Data is illustrative and compiled from various literature sources for comparison.
Anticancer Activity
The principle of DHFR inhibition is also a cornerstone of cancer chemotherapy. Rapidly proliferating cancer cells have a high demand for nucleotides to sustain DNA replication. This makes them particularly vulnerable to agents that disrupt the folate pathway. Methotrexate, a classic antifolate drug, validates this therapeutic strategy.
This compound derivatives have been investigated as potent and potentially more selective anticancer agents. The goal is to achieve a therapeutic window by designing compounds that are more effective against the DHFR in cancer cells or that can be selectively delivered to tumor tissues. Research has focused on modifying the benzyl ring to enhance binding affinity and cellular uptake.
Table 2: Representative Anticancer Activity of Novel this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Derivative X | MCF-7 (Breast) | 0.52 |
| Derivative Y | HCT-116 (Colon) | 1.2 |
| Derivative Z | A549 (Lung) | 0.88 |
Note: Data is illustrative and compiled from various literature sources for comparison.
Key Experimental Protocols
Evaluating the biological activity of this compound derivatives involves a series of standardized in vitro assays.
Protocol: DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Causality: The rate of decrease in absorbance at 340 nm is directly proportional to the rate of DHFR activity. An effective inhibitor will slow this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: Dihydrofolate (DHF) solution in assay buffer.
-
Cofactor: NADPH solution in assay buffer.
-
Enzyme: Recombinant human or microbial DHFR, diluted to the desired concentration in assay buffer.
-
Test Compound: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of NADPH solution.
-
Add 10 µL of DHFR enzyme solution.
-
Incubate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of DHF substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Caption: Workflow for a spectrophotometric DHFR inhibition assay.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anticancer compounds.
Causality: Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for a cell-based antiproliferative MTT assay.
Conclusion and Future Perspectives
The this compound scaffold remains a highly relevant and fruitful starting point for the design of novel therapeutics. Its well-understood mechanism of action as a DHFR inhibitor provides a solid foundation for rational drug design. Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing derivatives with even greater selectivity for microbial or cancer cell DHFR to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing compounds that are effective against drug-resistant strains of bacteria or cancer cell lines, which may have mutations in the DHFR enzyme.
-
Expanding Therapeutic Targets: Exploring the potential of this scaffold to inhibit other enzymes or interact with different biological targets beyond DHFR.
-
Advanced Drug Delivery: Incorporating these molecules into targeted delivery systems (e.g., antibody-drug conjugates) to increase their efficacy and reduce systemic toxicity.
The continued exploration of the chemical space around this privileged scaffold promises to yield new and improved therapies for a wide range of diseases.
References
-
Title: Dihydrofolate Reductase: A Key Target for New Antimicrobials Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel this compound Derivatives as Antitumor Agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis and biological evaluation of this compound derivatives as potent dihydrofolate reductase inhibitors with antitumor activity Source: ScienceDirect URL: [Link]
-
Title: Synthesis and Evaluation of 5-Benzyl-2,4-diaminopyrimidines as Dihydrofolate Reductase Inhibitors and Potential Antimicrobial Agents Source: MDPI URL: [Link]
Methodological & Application
Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 5-Benzyl-2,4-diaminopyrimidine
Introduction
The rising tide of antimicrobial resistance necessitates the exploration and rigorous evaluation of novel antibacterial agents. The 2,4-diamino-5-benzylpyrimidine scaffold represents a well-established class of compounds with significant antibacterial properties.[1][2][3] A prominent member of this class, trimethoprim, has been a clinical mainstay for decades. This document provides a detailed guide for researchers and drug development professionals on the application of 5-Benzyl-2,4-diaminopyrimidine and its analogues in a suite of foundational antibacterial assays.
The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is robust, reproducible, and relevant for downstream decision-making in a drug discovery pipeline.[4][5][6]
Scientific Background & Mechanism of Action
5-Benzyl-2,4-diaminopyrimidines are synthetic antifolates.[7][8] Their antibacterial activity stems from their function as competitive inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[7][9] This pathway is essential for the biosynthesis of nucleotides (specifically thymidine) and certain amino acids, which are indispensable for DNA replication and bacterial survival.
The selectivity of these compounds arises from the structural differences between bacterial and mammalian DHFR. 5-Benzyl-2,4-diaminopyrimidines exhibit a significantly higher affinity for the bacterial enzyme, allowing for targeted inhibition with minimal effects on the host.[7] This targeted inhibition leads to the depletion of tetrahydrofolate (THF), halting bacterial growth and division.
Caption: Mechanism of action of this compound.
Foundational Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] It is the most fundamental measure of a compound's potency. The broth microdilution method is the most common and standardized approach.[11][12]
Protocol 2.1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI and EUCAST guidelines.[5][13][14]
A. Materials:
-
This compound (stock solution in a suitable solvent like DMSO).
-
Test Organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can influence the activity of many antimicrobials.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or McFarland turbidity standards.
-
Sterile reagents and equipment (pipettes, tips, reservoirs).
B. Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Plate Preparation: a. Prepare a serial 2-fold dilution of the this compound compound directly in the 96-well plate using CAMHB. The typical final volume per well is 100 µL. b. The concentration range should be chosen to bracket the expected MIC. A common starting range is 128 µg/mL down to 0.06 µg/mL. c. Include the following controls on every plate:
- Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).
- Sterility Control: Wells containing only CAMHB (no inoculum, no compound).
- Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay, plus inoculum.
-
Inoculation: a. Add the diluted bacterial inoculum (from step 1d) to each well (except the sterility control) to bring the final volume to the desired level (e.g., 100 µL).
-
Incubation: a. Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). For compounds like diaminopyrimidines, which can be bacteriostatic, the endpoint is read as the concentration that inhibits ≥80% of growth compared to the growth control.[10][15]
Data Presentation: Example MIC Plate Result
| Concentration (µg/mL) | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | Growth Control |
| Growth Result | - | - | - | - | + | + | + | + | + |
| Interpretation | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid |
| In this example, the MIC would be recorded as 8 µg/mL. |
Determining Bactericidal vs. Bacteriostatic Activity: The Time-Kill Kinetic Assay
While the MIC assay determines potency, the time-kill assay provides insight into the pharmacodynamics of the compound, revealing the rate and extent of bacterial killing over time.[16][17] This distinguishes between bactericidal agents (which kill bacteria) and bacteriostatic agents (which inhibit growth).
Protocol 3.1: Time-Kill Assay
A. Core Principle: A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). Aliquots are removed at specified time points, serially diluted, and plated to quantify the number of surviving viable bacteria (CFU/mL).[18]
B. Step-by-Step Methodology:
-
Preparation: a. Prepare a mid-logarithmic phase culture of the test organism in CAMHB. b. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB. c. Add this compound to the flasks to achieve final concentrations of interest (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Include a "growth control" flask with no compound.
-
Sampling and Quantification: a. Immediately after adding the compound (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each flask. b. Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar). d. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. Interpretation:
- Bactericidal Activity: A reduction of ≥3-log₁₀ CFU/mL (99.9% kill) from the initial inoculum count is considered bactericidal.[17]
- Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining relatively stable or decreasing only slightly, indicates bacteriostatic activity.
Caption: Experimental workflow for a time-kill kinetic assay.
Data Presentation: Example Time-Kill Assay Data
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.55 | 5.45 | 4.88 |
| 4 | 7.81 | 5.30 | 3.95 |
| 8 | 8.92 | 5.15 | 2.51 |
| 24 | 9.10 | 5.25 | <2.00 |
| In this hypothetical example, the 4x MIC concentration demonstrates bactericidal activity with a >3-log reduction by 8 hours. |
Investigating Drug Interactions: Synergy Testing
Diaminopyrimidines are often used in combination with sulfonamides to create a sequential blockade of the folate pathway, which can lead to synergistic and bactericidal effects. The checkerboard assay is a standard method to quantify these interactions.[19][20]
Protocol 4.1: Checkerboard Microdilution Assay
A. Core Principle: Two drugs are serially diluted in a two-dimensional array in a microtiter plate. The resulting growth inhibition patterns are used to calculate the Fractional Inhibitory Concentration (FIC) index.
B. Step-by-Step Methodology:
-
Determine Individual MICs: First, determine the MIC of this compound (Drug A) and the second compound (e.g., sulfamethoxazole, Drug B) individually as described in Protocol 2.1.
-
Plate Setup: a. In a 96-well plate, prepare serial 2-fold dilutions of Drug A along the x-axis (e.g., columns 1-10) and Drug B along the y-axis (e.g., rows A-G). b. This creates a matrix where each well contains a unique combination of concentrations of the two drugs. c. Include appropriate growth and sterility controls.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (as in Protocol 2.1) and incubate for 16-20 hours.
-
Data Analysis and FICI Calculation: a. After incubation, identify the MIC of each drug in the presence of the other. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula: FICI = FICₐ + FIC₈ = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) [19] c. The ΣFICI is the lowest FICI value obtained from all inhibitory combinations.
Data Presentation: FICI Interpretation
| ΣFICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
| This table is based on commonly accepted interpretive criteria.[19][20] |
Quality Control and Best Practices
For all antibacterial assays, adherence to strict quality control (QC) is paramount for generating reliable data.
-
Reference Strains: Always include well-characterized QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in each assay run.
-
Standard Adherence: Methodologies should strictly follow the latest guidelines from standards organizations like CLSI or EUCAST to ensure inter-laboratory comparability.[21][22][23]
-
Replicates: All experiments should be performed in at least duplicate, preferably triplicate, to ensure the reproducibility of the results.
-
Documentation: Meticulously document all experimental parameters, including media lot numbers, inoculum preparation details, and incubation times.
By employing these standardized protocols, researchers can confidently characterize the antibacterial profile of this compound, providing the critical data needed to advance promising compounds through the drug discovery and development process.
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EUCAST - ESCMID. The European Committee on Antimicrobial Susceptibility Testing. [Link]
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Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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EUCAST. EUCAST Home. [Link]
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Emery Pharma. Time Kill Assay | PDF | Antimicrobial. Scribd. [Link]
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Scientific Research Publishing. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
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EUCAST. Guidance Documents. [Link]
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
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National Institutes of Health (NIH). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Clinical & Laboratory Standards Institute (CLSI). CLSI Home. [Link]
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ACS Publications. 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]
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PubMed. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. [Link]
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PubMed. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. [Link]
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PubMed. Basis of selectivity of antibacterial diaminopyrimidines. [Link]
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ACS Publications. New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health (NIH). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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Semantic Scholar. 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents. 6. A one-step synthesis of new trimethoprim derivatives and activity analysis by molecular modeling. [Link]
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Taylor & Francis Group. Antimicrobial Susceptibility Testing Protocols. [Link]
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PubMed. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. [Link]
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PubMed. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 3. C-Benzylation of aminopyridines with phenolic Mannich bases. Synthesis of 1. [Link]
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World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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ResearchGate. Minimum inhibitory concentration (MIC) value of trimethoprim. [Link]
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PubMed. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. [Link]
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Semantic Scholar. [PDF] Antimicrobial Susceptibility Testing Protocols. [Link]
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HiMedia Laboratories. Co-Trimoxazole Ezy MICTM Strip (TSH) (0.016-256 mcg/ml) EM083I. [Link]
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National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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National Institutes of Health (NIH). Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. [Link]
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National Institutes of Health (NIH). In vitro synergy screens of FDA-approved drugs reveal novel zidovudine- and azithromycin-based combinations with last-line antibiotics against Klebsiella pneumoniae. [Link]
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experimental protocol for DHFR inhibition assay with 5-Benzyl-2,4-diaminopyrimidine
Application Note & Protocol
Topic: Experimental Protocol for DHFR Inhibition Assay with 5-Benzyl-2,4-diaminopyrimidine
Audience: Researchers, scientists, and drug development professionals.
A Validated Spectrophotometric Protocol for Determining the Inhibitory Potency of this compound Derivatives Against Dihydrofolate Reductase (DHFR)
Introduction: DHFR as a Cornerstone Therapeutic Target
Dihydrofolate Reductase (DHFR; EC 1.5.1.3) is a ubiquitous and essential enzyme found in nearly all organisms.[1][2] It plays a pivotal role in cellular metabolism by catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[3][4] Consequently, the inhibition of DHFR starves a cell of these essential precursors, leading to a cessation of DNA synthesis and cell proliferation, a state often referred to as "thymineless death".[1][5] This critical function has established DHFR as a highly successful therapeutic target for a variety of diseases, including cancer and bacterial infections.[6]
Inhibitor Profile: The 2,4-Diamino-5-benzylpyrimidine Scaffold
The 2,4-diamino-5-benzylpyrimidine core structure is the foundation for a potent class of nonclassical DHFR inhibitors.[7][8] Unlike classical antifolates such as methotrexate, which are structurally analogous to folic acid and require active transport into cells, these nonclassical inhibitors are typically more lipid-soluble and can enter cells via passive diffusion.[9] This property is advantageous as it can circumvent certain drug resistance mechanisms that involve impaired transporter function.[9]
The inhibitory mechanism of this scaffold relies on its structural mimicry of the protonated state of the DHF substrate. The 2,4-diaminopyrimidine ring forms critical hydrogen bonds within the DHFR active site, while the benzyl group extends into a hydrophobic pocket, allowing for extensive structure-activity relationship (SAR) studies through substitution on the benzyl ring.[7][9] Trimethoprim, a well-known antibacterial agent, is a prominent example from this chemical class.[10][11] This protocol details the methods to quantify the inhibitory potency (specifically, the IC50 value) of novel this compound derivatives.
Principle of the DHFR Inhibition Assay
The experimental protocol is a continuous spectrophotometric assay that directly measures the enzymatic activity of DHFR. The assay quantifies the DHFR-catalyzed oxidation of the cofactor NADPH to NADP⁺.[1] NADPH has a distinct absorbance peak at 340 nm, whereas NADP⁺ does not. Therefore, the rate of DHFR activity is directly proportional to the rate of decrease in absorbance at 340 nm.[2] When an effective inhibitor, such as a this compound derivative, binds to the enzyme, the rate of NADPH consumption decreases. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key metric of the inhibitor's potency.
Experimental Workflow Visualization
Caption: Workflow for the DHFR enzymatic inhibition assay.
Detailed Experimental Protocol
PART 1: Materials and Reagents
-
Enzyme: Purified recombinant human DHFR (or other species as required).
-
Substrate: Dihydrofolic acid (DHF) (light-sensitive).[1]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).[2]
-
Test Inhibitor: this compound derivative.
-
Assay Buffer: e.g., 50 mM TES, Tris, or phosphate buffer pH 7.5 containing 75 mM β-mercaptoethanol, and 1 mg/mL Bovine Serum Albumin (BSA). The optimal buffer can vary by enzyme source.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving inhibitors.
-
Equipment:
PART 2: Reagent Preparation (Self-Validating System)
Causality Insight: Proper reagent preparation and storage are critical for assay reproducibility. DHF and NADPH are prone to degradation; always prepare fresh working solutions and keep them on ice and protected from light.[1][6]
-
Assay Buffer (1X): Prepare as per the formulation above. Keep at room temperature for the assay.[2]
-
DHFR Enzyme Stock: The enzyme is typically supplied in a glycerol-containing buffer.[2] Dilute the enzyme in ice-cold 1X Assay Buffer to a working concentration that yields a linear absorbance decrease of approximately 0.02-0.06 ΔAbs/min in the absence of an inhibitor. This optimal concentration must be determined empirically in your lab.
-
NADPH Stock (20 mM): Reconstitute lyophilized NADPH in 1X Assay Buffer to generate a 20 mM stock solution. Aliquot and store at -20°C.[1]
-
DHF Stock (10 mM): Prepare a 10 mM stock solution by dissolving DHF powder in 1X Assay Buffer containing a small amount of NaOH to aid dissolution, then adjust the pH to ~7.5. Aliquot and store at -80°C, protected from light. The solution is typically stable for only a few days at -20°C.[2]
-
Inhibitor Stock (e.g., 10 mM): Prepare a 10 mM stock solution of the this compound derivative and Methotrexate (positive control) in 100% DMSO. Store at -20°C.
-
Reaction Initiation Mix (2X): Prepare this mix fresh just before use and keep it on ice, protected from light. For a final assay concentration of 100 µM NADPH and 50 µM DHF, the 2X mix in 1X Assay Buffer would contain 200 µM NADPH and 100 µM DHF.
PART 3: Assay Procedure for IC50 Determination
Trustworthiness Insight: The inclusion of comprehensive controls is non-negotiable for a self-validating protocol. These controls ensure that any observed inhibition is due to the specific action of your test compound on the enzyme.
-
Plate Setup: In a 96-well UV-transparent plate, prepare serial dilutions of the test inhibitor. A typical 10-point, 3-fold serial dilution is recommended.
-
Columns 1-10 (Test Inhibitor): Add 2 µL of serially diluted this compound stock solutions.
-
Column 11 (Vehicle Control / 100% Activity): Add 2 µL of 100% DMSO. This defines the uninhibited enzyme rate.
-
Column 12 (Blank / 0% Activity): Add 2 µL of 100% DMSO. This will not receive the enzyme.
-
-
Enzyme Addition:
-
Prepare a master mix of DHFR enzyme in 1X Assay Buffer.
-
Add 98 µL of the enzyme mix to wells in Columns 1 through 11.
-
Add 98 µL of 1X Assay Buffer (without enzyme) to the wells in Column 12 (Blank).
-
The total volume is now 100 µL.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate at room temperature for 10-15 minutes.
-
Causality Insight: This pre-incubation step allows the inhibitor to bind to the DHFR enzyme and reach a state of equilibrium before the reaction is initiated, ensuring a more accurate measurement of its inhibitory effect.
-
-
Reaction Initiation:
-
Using a multichannel pipette, add 100 µL of the freshly prepared 2X Reaction Initiation Mix (containing DHF and NADPH) to all wells (Columns 1-12).
-
The final reaction volume is 200 µL. The final DMSO concentration should be 1% or less to avoid solvent-induced inhibition.[6]
-
-
Kinetic Measurement:
PART 4: Data Analysis and Presentation
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/minute) from the linear portion of the kinetic curve. The Blank wells (Column 12) should show a negligible rate, which can be subtracted from all other wells.
-
Calculate Percent Inhibition: Use the rate from the Vehicle Control (V_vehicle) as your 100% activity reference. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Determine IC50 Value: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration (log[Inhibitor]). Fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
Data Summary Table:
| [Inhibitor] (µM) | Log[Inhibitor] | Rate (mOD/min) | % Inhibition |
| Vehicle (0) | - | 15.2 | 0 |
| 0.01 | -2.00 | 14.1 | 7.2 |
| 0.03 | -1.52 | 12.5 | 17.8 |
| 0.10 | -1.00 | 8.5 | 44.1 |
| 0.30 | -0.52 | 4.3 | 71.7 |
| 1.00 | 0.00 | 1.8 | 88.2 |
| 3.00 | 0.48 | 0.9 | 94.1 |
| 10.00 | 1.00 | 0.6 | 96.1 |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme; degraded DHF/NADPH; incorrect buffer pH. | Verify enzyme activity with a fresh lot. Prepare fresh DHF and NADPH solutions daily.[1][6] Confirm buffer pH. |
| High Background Rate (Blank) | Non-enzymatic degradation of NADPH. | Ensure DHF substrate is pure and freshly prepared. Protect reagents from light. |
| Inhibitor Precipitation | Poor solubility of the test compound in the final assay buffer. | Visually inspect wells for precipitation. If observed, decrease the highest test concentration or evaluate alternative solvents (ensure solvent controls are run). |
| Inconsistent Results | Pipetting errors; temperature fluctuations; inhibitor instability. | Use calibrated pipettes. Ensure the plate reader maintains a stable temperature. Assess compound stability in the assay buffer over the experiment's time course. |
| Shallow Dose-Response Curve | Compound may have off-target effects or non-specific binding. | Consider counter-screens or assays like the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement. |
References
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from Assay Genie. [Link]
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G-R, L., & Miller, A. (1987). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. PubMed. [Link]
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Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie. [Link]
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BioVision. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from BioVision. [Link]
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Bio-protocol. (n.d.). Dihydrofolate Reductase (DHFR) Inhibition Assay. Retrieved from Bio-protocol. [Link]
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Ames, M. M., et al. (1984). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed. [Link]
-
Toprak, M., et al. (2020). A Thermodynamic Cycle to Predict the Competitive Inhibition Outcomes of an Evolving Enzyme. ResearchGate. [Link]
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Sehrawat, A., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
-
Magariños-Ascone, C. M., et al. (2011). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC. [Link]
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Clinical Chemistry. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Oxford Academic. [Link]
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Rosowsky, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. Journal of Medicinal Chemistry. [Link]
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Dedeoglu, B., et al. (2013). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. PMC. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. [Link]
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Çetin, E., et al. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Journal of Chemical Information and Modeling. [Link]
-
Gangjee, A., et al. (2010). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PMC. [Link]
-
ChEMBL. (n.d.). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases.... Retrieved from EMBL-EBI. [Link]
-
Çetin, E., et al. (2023). MD trajectories for "Kinetic barrier to enzyme inhibition is manipulated by dynamical local interactions in E. coli DHFR". Zenodo. [Link]
- Hoffer, M., et al. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
-
Moradi, L., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
-
ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. Retrieved from ResearchGate. [Link]
-
O'Connor, K. M., et al. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. PubMed. [Link]
-
Roth, B., et al. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. PubMed. [Link]
-
Roth, B., et al. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. [Link]
-
Rzepecki, P., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]
Sources
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- 5. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
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Application of 5-Benzyl-2,4-diaminopyrimidine in Leishmaniasis Research: A Technical Guide
Introduction: A Targeted Approach to a Neglected Disease
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, with limited therapeutic options often hampered by toxicity and emerging resistance. The quest for novel, effective, and safer anti-leishmanial agents is therefore a research priority. Within this landscape, 5-benzyl-2,4-diaminopyrimidine and its derivatives have emerged as a promising class of compounds. These molecules act as potent and selective inhibitors of a key parasitic enzyme, offering a targeted strategy to combat Leishmania infection. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in leishmaniasis research, complete with detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action: Exploiting a Metabolic Vulnerability
The primary molecular target of this compound in Leishmania is dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for parasite replication and survival.
The efficacy of 5-benzyl-2,4-diaminopyrimidines lies in their selective inhibition of the parasitic DHFR over the human ortholog.[1] This selectivity is attributed to structural differences in the active sites of the respective enzymes. The Leishmania DHFR possesses a more extensive lipophilic binding pocket, which accommodates the benzyl group of the inhibitor with higher affinity.[3] This differential binding leads to a potent and specific disruption of the parasite's folate metabolism, ultimately resulting in its death. Classical antifolates such as trimethoprim and pyrimethamine are poor inhibitors of Leishmania DHFR and lack this selectivity, rendering them ineffective against leishmaniasis.[1]
Caption: Mechanism of selective inhibition of Leishmania DHFR.
In Vitro Efficacy Assessment: Foundational Screening
The initial evaluation of the anti-leishmanial activity of this compound is conducted through a series of in vitro assays targeting both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite.
Protocol 1: Promastigote Susceptibility Assay
This assay provides a rapid and high-throughput method for the primary screening of compounds against the motile, flagellated promastigote form of Leishmania.
Rationale: Promastigotes are easily cultured in axenic conditions, making them ideal for initial compound screening. This assay helps to determine the intrinsic activity of the compound against the parasite.
Step-by-Step Methodology:
-
Leishmania Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of log-phase promastigotes (1 x 10^6 cells/mL) to each well. Add 100 µL of the diluted compound to achieve a final volume of 200 µL. Include wells with untreated parasites (negative control) and a reference drug such as amphotericin B (positive control).
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Assess parasite viability using a resazurin-based assay (e.g., CellTiter-Blue). Add 20 µL of the resazurin solution to each well and incubate for an additional 4-6 hours. Measure the fluorescence (560 nm excitation/590 nm emission). The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound | Leishmania Species | IC50 (µM) against Promastigotes | Reference |
| This compound | L. major | 0.2 - 11 | [1] |
| Analogs | L. donovani | Moderate Activity | [3] |
Protocol 2: Intracellular Amastigote Susceptibility Assay
This assay is more physiologically relevant as it evaluates the compound's ability to kill the non-motile amastigote form residing within host macrophages.
Rationale: The amastigote is the clinically relevant stage of the parasite in the mammalian host. This assay assesses the compound's ability to cross the macrophage and parasitophorous vacuole membranes to reach its target, as well as its efficacy against the intracellular parasite.
Step-by-Step Methodology:
-
Macrophage Culture: Seed murine macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a negative control and a reference drug.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope.
-
High-Content Imaging: For higher throughput, use automated microscopy and image analysis software to quantify the number of intracellular parasites.
-
-
Data Analysis: Calculate the IC50 value as described for the promastigote assay. Additionally, determine the 50% cytotoxic concentration (CC50) against the host macrophages in a parallel assay to assess the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Caption: Workflow for in vitro anti-leishmanial assays.
In Vivo Efficacy Assessment: Preclinical Validation
Promising compounds from in vitro screening are advanced to in vivo studies using established animal models of leishmaniasis to evaluate their efficacy, pharmacokinetics, and tolerability.
Protocol 3: Murine Model of Cutaneous Leishmaniasis
This model is used to assess the efficacy of compounds against Leishmania species that cause cutaneous lesions.
Rationale: The BALB/c mouse model of L. major infection is a well-characterized and reproducible model that mimics many aspects of human cutaneous leishmaniasis.
Step-by-Step Methodology:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice subcutaneously in the footpad or the base of the tail with 2 x 10^6 stationary-phase L. major promastigotes.
-
Compound Formulation and Administration:
-
Formulation: Due to the lipophilic nature of this compound, a suitable vehicle is required for in vivo administration. A common approach is to prepare a suspension or solution in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a mixture of DMSO, Tween 80, and saline. It is crucial to perform preliminary studies to determine the optimal and well-tolerated formulation.
-
Administration: Administer the compound orally (by gavage) or intraperitoneally once daily for a specified period (e.g., 10-14 days), starting at the first sign of lesion development (typically 3-4 weeks post-infection).
-
-
Monitoring Efficacy:
-
Lesion Size: Measure the diameter of the footpad lesion weekly using a digital caliper.
-
Parasite Burden: At the end of the treatment period, euthanize the mice and determine the parasite load in the infected footpad and the draining lymph node by limiting dilution assay or quantitative PCR.
-
-
Data Analysis: Compare the lesion size and parasite burden in the treated groups with the vehicle-treated control group. Calculate the percentage of inhibition of parasite growth.
Protocol 4: Hamster Model of Visceral Leishmaniasis
This model is the gold standard for evaluating compounds against visceral leishmaniasis, as it closely mimics the human disease.
Rationale: The Syrian golden hamster is highly susceptible to L. donovani infection, leading to a progressive and fatal disease with significant parasite replication in the liver and spleen, similar to human visceral leishmaniasis.
Step-by-Step Methodology:
-
Animal Model: Use male Syrian golden hamsters (4-6 weeks old).
-
Infection: Infect hamsters intracardially with 1 x 10^7 L. donovani amastigotes isolated from the spleen of an infected donor hamster.
-
Compound Formulation and Administration: Formulate and administer this compound as described for the murine model. Treatment typically starts 4-6 weeks post-infection when the infection is well-established.
-
Monitoring Efficacy:
-
Clinical Signs: Monitor body weight and other clinical signs of disease.
-
Parasite Burden: At the end of the treatment, euthanize the hamsters and determine the parasite burden in the liver and spleen. This is typically expressed as Leishman-Donovan Units (LDU), calculated by multiplying the number of amastigotes per 1000 host cell nuclei by the organ weight in grams.
-
-
Data Analysis: Compare the LDU in the treated groups with the vehicle-treated control group and calculate the percentage of parasite suppression.
| Parameter | Murine Model (Cutaneous) | Hamster Model (Visceral) |
| Animal | BALB/c mice | Syrian golden hamsters |
| Leishmania Species | L. major | L. donovani |
| Infection Route | Subcutaneous (footpad/tail base) | Intracardiac |
| Primary Outcome | Lesion size, parasite burden in footpad and lymph node | Parasite burden (LDU) in liver and spleen |
| Typical Treatment Duration | 10-14 days | 5-10 days |
Conclusion and Future Perspectives
This compound and its analogs represent a validated and promising starting point for the development of novel anti-leishmanial therapies. Their selective targeting of a key parasitic enzyme provides a strong rationale for their further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to preclinical in vivo validation. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of this chemical class to advance lead candidates towards clinical development.
References
-
Guerin, B., et al. (1988). Selective inhibition of Leishmania dihydrofolate reductase and Leishmania growth by 5-benzyl-2,4-diaminopyrimidines. Molecular and Biochemical Parasitology, 31(1), 79-85. [Link]
-
Kaur, K., et al. (2002). Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 293-302. [Link]
-
Kaur, K., et al. (2002). 2,4-Diaminopyrimidines as inhibitors of Leishmanial and Trypanosomal dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 10(9), 2875-2884. [Link]
Sources
The 5-Benzyl-2,4-diaminopyrimidine Scaffold: A Versatile Lead for Modern Drug Design
Introduction: The Enduring Relevance of a Privileged Scaffold
The 5-benzyl-2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, most famously embodied in the antibacterial drug Trimethoprim. Its remarkable success stems from its function as a highly effective and selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2] The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and certain amino acids, ultimately leading to the cessation of DNA replication and cell death.[3] This well-established mechanism makes the this compound scaffold a privileged starting point for the design of novel therapeutics, not only as antibacterial agents but also as potential anticancer, antimalarial, and antiprotozoal drugs.[2][4] This application note provides a comprehensive guide for researchers, offering detailed protocols for the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of novel this compound analogs.
Core Mechanism of Action: Targeting the Folate Pathway
The therapeutic efficacy of this compound derivatives lies in their ability to mimic the substrate of DHFR, dihydrofolate (DHF), and bind to the enzyme's active site with high affinity.[5] This competitive inhibition blocks the reduction of DHF to tetrahydrofolate (THF), a vital one-carbon carrier in the biosynthesis of purines, thymidylate, and certain amino acids. The depletion of the THF pool ultimately stalls DNA synthesis and repair, proving fatal to rapidly proliferating cells such as bacteria and cancer cells.[1][6]
Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by a this compound analog, halting DNA synthesis.
Synthetic Strategy: Building the Core Scaffold and its Analogs
The synthesis of this compound analogs can be achieved through several established routes. A common and versatile method involves the condensation of a substituted benzaldehyde with a β-ketoester or a related active methylene compound, followed by cyclization with guanidine.[7][8] Modifications to the benzyl ring are typically introduced at the benzaldehyde stage, allowing for a wide exploration of the structure-activity relationship.
Protocol: Synthesis of a Representative 5-(substituted-benzyl)-2,4-diaminopyrimidine Analog
This protocol outlines a general procedure for the synthesis of a this compound analog, exemplified by a derivative with a substituted benzyl group.
Step 1: Condensation to form the α,β-unsaturated nitrile
-
To a solution of the desired substituted benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Michael Addition
-
Dissolve the α,β-unsaturated nitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
This step generates the corresponding β-alkoxy-α-cyanopropionitrile derivative.
Step 3: Cyclization with Guanidine
-
To the reaction mixture from Step 2, add guanidine hydrochloride (1.5 eq) and continue to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
The precipitated product, the desired 5-(substituted-benzyl)-2,4-diaminopyrimidine, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: General synthetic workflow for this compound analogs.
In Vitro Evaluation: Quantifying Inhibitory Potency
The biological activity of newly synthesized compounds is assessed through a series of in vitro assays to determine their inhibitory potency against the target enzyme (DHFR) and their antimicrobial or anticancer effects on whole cells.
Protocol: In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[9]
Materials:
-
Purified DHFR enzyme (from the target species, e.g., E. coli, human)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
In the wells of the 96-well plate, add the assay buffer, varying concentrations of the test compound (or DMSO for control), and the DHFR enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the NADPH and DHF solutions to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plate
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of the 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible bacterial growth.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
SAR studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity.[10][11] This knowledge guides the rational design of more potent and selective inhibitors.
| Compound | R1 | R2 | R3 | E. coli DHFR IC50 (nM)[1] |
| 1 | H | H | H | 230 |
| 2 | 3-OCH3 | 4-OCH3 | 5-OCH3 | 1.2 |
| 3 | 3-Cl | 4-H | 5-H | 85 |
| 4 | 3-OCH3 | 4-H | 5-H | 30 |
| 5 | 3-H | 4-OCH3 | 5-H | 5.0 |
Table 1: Representative SAR data for this compound analogs against E. coli DHFR.
The data in Table 1 highlights key SAR trends. The unsubstituted parent compound 1 shows moderate activity. The introduction of methoxy groups at the 3, 4, and 5 positions of the benzyl ring, as seen in the Trimethoprim analog 2 , dramatically increases potency. A single methoxy group at the 4-position (5 ) is more favorable than at the 3-position (4 ), and a chlorine atom at the 3-position (3 ) is less effective than a methoxy group. These findings suggest that the size, position, and electronic properties of the substituents on the benzyl ring are critical for optimal interaction with the DHFR active site.
Caption: A typical screening cascade for the discovery of novel this compound-based drug candidates.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of novel DHFR inhibitors. Its synthetic tractability and well-understood mechanism of action provide a solid foundation for lead optimization. Future research in this area will likely focus on designing analogs with improved selectivity for pathogenic versus host DHFR, overcoming existing resistance mechanisms, and exploring novel therapeutic applications beyond infectious diseases. The systematic application of the synthetic and evaluation protocols outlined in this guide will be instrumental in advancing these efforts and unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
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Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818–822. [Link]
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Rosowsky, A., Forsch, R. A., Sibley, C. H., Inderlied, C. B., & Queener, S. F. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475–1486. [Link]
- U.S. Patent No. 4,115,650. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
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Rosowsky, A., Forsch, R. A., Sibley, C. H., Inderlied, C. B., & Queener, S. F. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
-
Rosowsky, A., Forsch, R. A., Sibley, C. H., Inderlied, C. B., & Queener, S. F. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
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Selwood, T., et al. (1998). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry, 41(22), 4261-4272. [Link]
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Mol-Instincts. (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. [Link]
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Edmerls. (2021, February 22). Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry [Video]. YouTube. [Link]
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Szymańska, E., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. International Journal of Molecular Sciences, 21(23), 9099. [Link]
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Garg, D., & Sharma, A. (2012). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Medicinal Chemistry Research, 21(11), 3741-3747. [Link]
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Frey, K. M., et al. (2015). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 58(15), 6048-6062. [Link]
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Valente, S., et al. (2012). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 22(1), 290-293. [Link]
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Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103–1123. [Link]
-
Di Paolo, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]
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Szymańska, E., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3685. [Link]
-
Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. *Journal of Medicinal and Pharmaceutical Chemistry, 5, 1103–1123. [Link]
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Application Notes & Protocols: In Vitro Testing of 5-Benzyl-2,4-diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of 5-Benzyl-2,4-diaminopyrimidine Derivatives
The this compound scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent and selective inhibitors of various enzymes. Historically, this class of compounds has been pivotal in the creation of antibacterial and antiprotozoal agents by targeting dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate synthesis pathway, essential for the production of nucleotides and ultimately DNA synthesis.[4] The structural versatility of the this compound core allows for modifications that can fine-tune its inhibitory activity and selectivity, making it an attractive starting point for drug discovery campaigns against a range of targets.[5][6][7]
Recent research has expanded the scope of this scaffold to include inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][9] Given the diverse therapeutic potential, a robust and systematic in vitro testing cascade is essential to characterize the biological activity of novel this compound derivatives. This guide provides a comprehensive framework for the in vitro evaluation of these compounds, from initial cytotoxicity screening to specific enzyme inhibition and off-target liability assessment.
Foundational In Vitro Assays: A Multi-pronged Approach
A thorough in vitro evaluation of this compound derivatives necessitates a multi-faceted approach to build a comprehensive pharmacological profile. This typically begins with an assessment of general cellular toxicity, followed by targeted assays to determine potency against the intended biological target, and concludes with broader screening to identify potential off-target effects.
Caption: General workflow for in vitro testing.
Cytotoxicity Screening: Establishing a Therapeutic Window
Before delving into specific target engagement, it is crucial to determine the general cytotoxicity of the compounds. This initial screen helps to identify a concentration range where the compound's effects are likely due to specific interactions rather than non-specific toxicity.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied depending on the cell doubling time.[11]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.[12]
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13][14][15]
-
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| BDP-1 | A549 (Lung) | 72 | 15.2 |
| BDP-2 | MCF-7 (Breast) | 72 | > 100 |
| BDP-3 | HCT-116 (Colon) | 72 | 8.9 |
On-Target Enzyme Inhibition: Quantifying Potency
For derivatives designed as enzyme inhibitors, a direct biochemical assay is necessary to quantify their potency and confirm their mechanism of action. For this compound derivatives targeting DHFR, a spectrophotometric assay is commonly employed.[4][16]
Recommended Assay: Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[17]
Protocol: DHFR Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Prepare stock solutions of DHF and NADPH in the reaction buffer.
-
Prepare serial dilutions of the this compound derivatives in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and the test compound or vehicle control.
-
Add the DHFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader in kinetic mode.[17]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Caption: DHFR inhibition by this compound derivatives.
Data Presentation: DHFR Inhibition by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (Human/Parasite) |
| BDP-1 | L. major DHFR | 12.5 | 85 |
| BDP-2 | Human DHFR | 1062.5 | - |
| BDP-3 | L. major DHFR | 5.8 | 210 |
| BDP-4 | Human DHFR | 1218 | - |
Advanced In Vitro Characterization: Off-Target Profiling
A critical step in drug development is to assess the selectivity of a compound. Off-target interactions can lead to unexpected side effects and toxicity. Therefore, it is essential to screen promising compounds against a panel of related and unrelated targets.
Kinase Panel Screening
For derivatives that show potent on-target activity, screening against a broad panel of kinases is recommended, especially if the primary target is a kinase or if there is a potential for cross-reactivity. Several commercial services offer kinase profiling against hundreds of kinases.
In Silico Off-Target Prediction
Computational methods can be used to predict potential off-target interactions based on the chemical structure of the compound.[18] These predictions can then be validated experimentally. This approach can help prioritize which off-target assays to perform, saving time and resources.[19]
Troubleshooting Common Issues in In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS.[10] |
| Low Absorbance in MTT Assay | Low cell density, insufficient incubation time with MTT, cell death due to over-confluency. | Optimize cell seeding density. Ensure a 1-4 hour incubation with MTT. Passage cells regularly and avoid letting them become over-confluent. |
| Compound Precipitation | Poor solubility of the compound in the culture medium. | Check the solubility of the compound in the medium before the experiment. If necessary, adjust the solvent or use a lower concentration range. |
| Inconsistent IC50 Values | Variations in cell passage number, reagent preparation, or incubation times. | Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. Standardize all incubation times. |
Conclusion and Future Directions
The in vitro testing cascade outlined in this guide provides a robust framework for the initial characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, on-target potency, and off-target selectivity, researchers can identify promising lead candidates for further preclinical development. Future directions may include more complex cell-based assays, such as those using 3D cell cultures, which can better mimic the in vivo environment and provide more physiologically relevant data.[20][21][22]
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- Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry.
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- Royal Society of Chemistry. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
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Synthesis of 2,4-Diamino-5-Substituted Benzylpyrimidines: A Detailed Guide for Medicinal Chemists
Introduction: The Enduring Significance of 2,4-Diamino-5-Substituted Benzylpyrimidines
The 2,4-diamino-5-substituted benzylpyrimidine scaffold is a cornerstone in medicinal chemistry, most notably as the structural foundation for a class of potent dihydrofolate reductase (DHFR) inhibitors.[1] DHFR is a crucial enzyme in the folic acid pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids.[2][3] By inhibiting this enzyme, the proliferation of rapidly dividing cells, such as bacteria and cancer cells, can be effectively halted.[4][5]
The archetypal member of this class, Trimethoprim (TMP), is a selective inhibitor of bacterial DHFR and has been a mainstay in the treatment of bacterial infections for decades.[2][6] The therapeutic success of trimethoprim has spurred extensive research into novel analogs with improved potency, selectivity, and pharmacokinetic profiles, targeting a range of pathogens and disease states.[7][8][9][10] This guide provides an in-depth exploration of the key synthetic methodologies for preparing 2,4-diamino-5-substituted benzylpyrimidines, offering detailed protocols and insights for researchers in drug discovery and development.
Core Synthetic Strategies: Building the Privileged Scaffold
The synthesis of 2,4-diamino-5-substituted benzylpyrimidines can be broadly categorized into two main approaches: the classical condensation strategies and modern cross-coupling techniques. The choice of method often depends on the desired substitution pattern on the benzyl ring and the availability of starting materials.
The Burchalter and Hitchings Synthesis and its Modifications
One of the most established and versatile methods for constructing the 2,4-diamino-5-benzylpyrimidine core is the condensation of a β-anilinopropionitrile with guanidine. This approach, pioneered by Burchalter and Hitchings, offers a reliable route to a wide array of analogs.
Reaction Workflow:
Figure 1: General workflow for the Burchalter and Hitchings synthesis.
Detailed Protocol: Synthesis of Trimethoprim
This protocol outlines the synthesis of Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) as a representative example.
Step 1: Knoevenagel Condensation
-
Rationale: This step creates the carbon-carbon bond between the substituted benzaldehyde and the active methylene compound, ethyl cyanoacetate, forming the key intermediate. The use of a base facilitates the deprotonation of the ethyl cyanoacetate.
-
Procedure:
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield α-carbethoxy-β-(3,4,5-trimethoxyphenyl)acrylonitrile.
-
Step 2: Reduction of the Double Bond
-
Rationale: The double bond in the acrylonitrile derivative is reduced to a single bond. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Procedure:
-
Dissolve the product from Step 1 in ethanol in a pressure vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12-16 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-anilinopropionitrile derivative.
-
Step 3: Cyclization with Guanidine
-
Rationale: The final pyrimidine ring is formed by the condensation of the β-anilinopropionitrile derivative with guanidine. A strong base like sodium ethoxide is required to facilitate the cyclization.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes.
-
Add the crude product from Step 2, dissolved in a minimal amount of ethanol.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture, and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate out of solution. Filter the solid, wash with water and then cold ethanol, and dry to yield Trimethoprim.
-
Data Summary:
| Step | Key Reagents | Typical Yield | Purity (by HPLC) |
| Knoevenagel Condensation | 3,4,5-trimethoxybenzaldehyde, ethyl cyanoacetate, piperidine | 85-95% | >98% |
| Reduction | 10% Pd/C, H₂ | 90-98% | >95% (crude) |
| Cyclization | Guanidine, Sodium Ethoxide | 60-75% | >99% |
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of analogs with more complex substituents on the benzyl ring, modern cross-coupling reactions, such as the Sonogashira reaction, provide a powerful tool.[7][11] This approach typically involves the coupling of a halogenated 2,4-diamino-5-benzylpyrimidine with a terminal alkyne, followed by further modifications.
Reaction Workflow:
Figure 2: General workflow for Sonogashira coupling in analog synthesis.
Detailed Protocol: Synthesis of a Carboxyphenyl-Ethynyl Benzylpyrimidine Analog [7]
This protocol describes the synthesis of a 2,4-diamino-5-[2'-methoxy-5'-(carboxyphenyl)ethynylbenzyl]pyrimidine analog.
Step 1: Sonogashira Coupling
-
Rationale: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the aryl iodide and the terminal alkyne. The copper(I) iodide acts as a co-catalyst, and a base is required to deprotonate the alkyne.
-
Procedure:
-
To a solution of 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine (1.0 eq) and the desired terminal alkyne (e.g., ethyl 3-ethynylbenzoate, 1.2 eq) in a suitable solvent such as a mixture of triethylamine and DMF, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the mixture and then heat under an inert atmosphere at 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkyne-coupled ester.
-
Step 2: Saponification
-
Rationale: The ester group is hydrolyzed to the corresponding carboxylic acid using a base.
-
Procedure:
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Data Summary:
| Step | Key Reagents | Typical Yield | Purity (by HPLC) |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Terminal Alkyne, Base | 50-80% | >95% |
| Saponification | LiOH or NaOH | 85-95% | >98% |
Self-Validating Systems and Troubleshooting
For the Burchalter and Hitchings Synthesis:
-
Purity of Intermediates: The purity of the acrylonitrile and the reduced intermediate is crucial for the final cyclization step. Impurities can lead to side reactions and lower yields. It is recommended to purify the acrylonitrile by recrystallization if necessary.
-
Anhydrous Conditions: The cyclization step with sodium ethoxide is sensitive to moisture. Ensure the use of absolute ethanol and maintain an inert atmosphere to prevent the quenching of the base.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each step. For the Knoevenagel condensation, the disappearance of the benzaldehyde spot is a good indicator of completion.
For the Sonogashira Coupling:
-
Degassing: Thoroughly degassing the reaction mixture is critical to prevent the oxidation of the palladium(0) catalyst, which would deactivate it.
-
Catalyst Quality: The activity of the palladium catalyst can significantly impact the reaction outcome. Use a fresh or properly stored catalyst.
-
Base Selection: The choice of base can influence the reaction rate and yield. Triethylamine is commonly used, but other organic or inorganic bases may be suitable depending on the specific substrates.
Conclusion
The synthesis of 2,4-diamino-5-substituted benzylpyrimidines remains a vibrant area of research, driven by the quest for new and improved therapeutic agents. The classical Burchalter and Hitchings approach provides a robust and scalable route to a wide range of analogs, while modern cross-coupling methodologies offer the flexibility to introduce diverse and complex functionalities. By understanding the underlying principles of these synthetic strategies and adhering to rigorous experimental protocols, researchers can efficiently generate novel compounds for biological evaluation and advance the development of next-generation DHFR inhibitors.
References
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Falco, E. A., Goodwin, L. G., Hitchings, G. H., Rollo, I. M., & Russell, P. B. (1951). 2:4-diaminopyrimidines- a new series of antimalarials. British journal of pharmacology and chemotherapy, 6(2), 185–200. [Link][12]
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Rosowsky, A., Forsch, R. A., & Queener, S. F. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of medicinal chemistry, 47(7), 1847–1858. [Link][7][11]
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Martyn, D. C., Nijjar, A., Celatka, C. A., Mazitschek, R., Cortese, J. F., Tyndall, E., Liu, H., Fitzgerald, M. M., O'Shea, T. J., Danthi, S., & Clardy, J. (2010). Synthesis and antiplasmodial activity of novel 2,4-diaminopyrimidines. Bioorganic & medicinal chemistry letters, 20(1), 228–231. [Link][10]
- Burchalter, J. H., & Hitchings, G. H. (1951). U.S. Patent No. 2,576,939. Washington, DC: U.S.
- Gant, T. G. (2014). Mutagenicity of 2,4-diaminotoluene in a microbial assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 763, 60-68.
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1964). The Synthesis of Trimethoprim. Experientia, 20(4), 211-212.
- Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of folate biosynthesis and function as a basis for chemotherapy. Advances in enzymology and related areas of molecular biology, 27, 417–468.
- Poe, M. (1977). Acidic dissociation constants of trimethoprim and related 2,4-diaminopyrimidines. Journal of Pharmaceutical Sciences, 66(5), 737-739.
- Roth, B., & Strelitz, J. Z. (1969). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 1. Synthesis and antibacterial activity in vitro. Journal of medicinal chemistry, 12(6), 1112–1116.
- Hitchings, G. H., & Smith, S. L. (1980). Dihydrofolate reductases as targets for inhibitors.
- Kompis, I., Then, R. L., & Montavon, M. (1984). New, highly active 5-benzyl-2,4-diaminopyrimidines. European journal of medicinal chemistry, 19(1), 19-24.
- Kuyper, L. F., Baccanari, D. P., Jones, M. L., Hunter, R. N., Tansik, R. L., & Joyner, S. S. (1996). High-affinity inhibitors of dihydrofolate reductase: design, synthesis, and structure-activity relationships of 2,4-diamino-5-(2'-substituted-benzyl)pyrimidines. Journal of medicinal chemistry, 39(4), 892–903.
- Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydrofolate reductase inhibitors. Current medicinal chemistry, 13(4), 389–403.
- Chan, J. H., Hong, J. S., & Kuyper, L. F. (2008). U.S. Patent No. 7,345,038. Washington, DC: U.S.
- Anderson, A. C. (2011). The process of structure-based drug design. Chemistry & biology, 18(2), 146–157.
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how to prepare 5-Benzyl-2,4-diaminopyrimidine solutions for experiments
An Application Note and Protocol for the Preparation of 5-Benzyl-2,4-diaminopyrimidine Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the preparation, handling, and storage of this compound solutions for experimental use. This compound is a key chemical scaffold investigated for its potential biological activities, including antibacterial and kinase inhibitory properties.[1][2] As an analogue of the well-known dihydrofolate reductase (DHFR) inhibitor trimethoprim, its efficacy in experimental settings is critically dependent on proper solubilization and accurate concentration preparation.[3] This document outlines detailed methodologies for creating stable stock and working solutions, addresses common solubility challenges, and provides essential safety information to ensure experimental accuracy, reproducibility, and operator safety.
Introduction: The Scientific Imperative for Proper Solution Preparation
This compound and its derivatives are of significant interest in medicinal chemistry. They belong to a class of compounds known as antifolates, which target the enzyme dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism of bacteria and other organisms.[1][2] The scientific value of any data generated from in vitro or in vivo studies using this compound is contingent upon the precise and consistent preparation of the test solutions. Improper dissolution can lead to inaccurate compound concentration, precipitation during experiments, and consequently, unreliable results.
The molecular structure of this compound, which contains a polar diaminopyrimidine ring and a nonpolar benzyl group, presents specific solubility characteristics that must be understood to select the appropriate solvent system for a given application.[1] This guide explains the causality behind solvent choice and provides validated, step-by-step protocols to empower researchers to prepare high-quality solutions for their assays.
Physicochemical Properties and Solubility Profile
A thorough understanding of the compound's properties is the foundation for developing a successful solubilization strategy.
Molecular Structure:
-
Compound: this compound
-
Appearance: Typically a solid powder.[6]
Solubility Characteristics: The dual hydrophobic-hydrophilic nature of the molecule dictates its solubility. The polar amino groups on the pyrimidine ring can form hydrogen bonds, conferring some aqueous solubility, while the hydrophobic benzyl group limits it.[1] The compound's solubility is significantly enhanced in polar organic solvents.[1]
Table 1: Solubility Profile of this compound
| Solvent | Type | Solubility | Rationale & Experimental Considerations |
|---|---|---|---|
| Water | Aqueous | Moderate to Low | The hydrophobic benzyl group limits solubility.[1] Salt formation by adding a dilute acid may improve solubility for compounds with basic amino groups.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for creating high-concentration stock solutions due to its ability to solvate both polar and nonpolar moieties.[1] Must be kept below 0.5% in most cell-based assays to avoid toxicity. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good choice for stock solutions.[1] Also carries potential cellular toxicity. |
| Ethanol (EtOH) / Methanol (MeOH) | Polar Protic | Moderate to High | Good for stock solutions.[1] Often more compatible with biological assays than DMSO/DMF. Can be used for recrystallization and purification.[1] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low | Direct dissolution in PBS is challenging. Typically, a working solution is made by diluting a stock solution (e.g., in DMSO) into PBS. |
Workflow and Solvent Selection
Choosing the correct solvent is a critical decision that depends on the intended experimental application, particularly whether it is a cell-free (biochemical) or cell-based assay.
Diagram 1: Solvent Selection Decision Tree
A step-by-step workflow for preparing stock and working solutions.
Storage and Stability
The stability of the compound in solution is critical for the validity of long-term studies. While specific stability data for this compound is not widely published, general guidelines for similar heterocyclic compounds apply. [7] Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Solid Powder | N/A | Room Temperature or 4°C | Years | Keep in a desiccator, protected from light and moisture. |
| Stock Solution | DMSO / DMF | -20°C or -80°C | ≥ 6 months | Use amber vials or wrap in foil to protect from light. Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Aqueous solutions are more prone to degradation and microbial growth. Do not freeze aqueous working solutions. |
References
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Jones, C., et al. (2002). Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Roth, B., et al. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. Journal of Medicinal & Pharmaceutical Chemistry. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Journal of Medicinal Chemistry. [Link]
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Roth, B., et al. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]
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PubChem. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752. [Link]
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Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry. [Link]
- Hoffer, M. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
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PubChem. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. [Link]
- Fischer, A., et al. (1980). Process for the preparation of 2,4-diaminopyrimidine.
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Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. [Link]
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Burchall, J. J. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Journal of Medical Microbiology. [Link]
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Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
- Bergman, J. (1974). PROCESS FOR THE PRODUCTION OF 2,4-DIAMINO-5-BENZYL-PYRIMIDINES.
- N'Guyen, H. P. (1982). Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them.
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de la Cruz, M. J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of Organic Chemistry. [Link]
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Bosanquet, A. G. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Cancer Chemotherapy and Pharmacology. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Use of 5-Benzyl-2,4-diaminopyrimidine Derivatives in Opportunistic Infection Models
Introduction: Targeting the Folate Pathway in Opportunistic Pathogens
Opportunistic infections (OIs) pose a significant threat to individuals with compromised immune systems, such as those with HIV/AIDS, organ transplant recipients, or patients undergoing chemotherapy. Pathogens that are typically benign in healthy hosts can cause life-threatening diseases in this vulnerable population. Key opportunistic pathogens include the protozoan parasites Toxoplasma gondii and Cryptosporidium parvum, and the fungus Pneumocystis jirovecii.
A validated and highly successful target for antimicrobial therapy against these organisms is the folate biosynthesis pathway. Most microbes must synthesize dihydrofolate (DHF) and tetrahydrofolate (THF) de novo, while their mammalian hosts can acquire folate from their diet. This metabolic difference provides a therapeutic window. The enzyme dihydrofolate reductase (DHFR) is a critical checkpoint in this pathway, responsible for converting DHF to THF, a precursor essential for the synthesis of nucleotides and certain amino acids.
The 2,4-diaminopyrimidine scaffold is a cornerstone of DHFR inhibitor design. 5-Benzyl-2,4-diaminopyrimidines, a prominent class of these inhibitors, includes the well-known antibacterial drug Trimethoprim.[1][2][3] By modifying the substitution pattern on the 5-benzyl ring, medicinal chemists have developed potent and selective inhibitors against the DHFR enzymes of various opportunistic pathogens. These compounds, often referred to as "nonclassical antifolates," are lipophilic and do not require active transport into cells, a key advantage for broad-spectrum activity.[4][5]
This guide provides a comprehensive overview and detailed protocols for evaluating 5-benzyl-2,4-diaminopyrimidine derivatives against key opportunistic pathogens using established in vitro and in vivo models.
Core Principle: The Mechanism of Dihydrofolate Reductase (DHFR) Inhibition
The efficacy of this compound compounds stems from their ability to selectively inhibit pathogen DHFR over the host enzyme. They act as competitive inhibitors, binding to the active site of DHFR with much higher affinity than the natural substrate, DHF. This blockade halts the production of THF, leading to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in microbial cell death. The combination of a diaminopyrimidine with a sulfonamide (which blocks an earlier step in the pathway, dihydropteroate synthase) can lead to a synergistic and powerful antimicrobial effect, as seen with the clinical combination of trimethoprim and sulfamethoxazole.[6][7]
Caption: Mechanism of action of antifolate drugs in the microbial folate pathway.
Application Note 1: In Vitro Evaluation of DHFR Inhibitors
The initial assessment of novel this compound derivatives begins with in vitro assays. These experiments are crucial for determining the intrinsic potency of a compound against the target enzyme and its activity against whole organisms. A key metric is the Selectivity Index (SI), which compares the inhibitory activity against the pathogen's DHFR to that of the host (e.g., human or rat) DHFR. A high SI is a primary indicator of a promising therapeutic candidate.
Protocol 1.1: Cell-Free Enzymatic DHFR Inhibition Assay
Causality: This assay directly measures the interaction between the compound and the purified DHFR enzyme, isolated from other cellular factors. It is the most direct way to confirm the mechanism of action and determine potency (IC50) and selectivity. The assay relies on the spectrophotometric measurement of the oxidation of NADPH to NADP+, a process catalyzed by DHFR, which results in a decrease in absorbance at 340 nm.
Methodology:
-
Enzyme Preparation: Obtain or express and purify recombinant DHFR from the target pathogen (T. gondii, P. jirovecii, C. parvum) and a mammalian source (e.g., rat liver or human).
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).
-
Substrate Solution: Prepare a solution of dihydrofolate (DHF).
-
Cofactor Solution: Prepare a solution of NADPH.
-
Test Compound: Prepare serial dilutions of the this compound derivative in DMSO. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer.
-
Add the test compound dilutions. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the purified DHFR enzyme (pathogen or host) to the appropriate wells and incubate for 5-10 minutes at room temperature to allow for compound binding.
-
Add the DHF substrate solution.
-
Initiate the reaction by adding the NADPH cofactor solution.
-
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50).
-
Calculate the Selectivity Index (SI) as follows: SI = IC50 (Host DHFR) / IC50 (Pathogen DHFR) .
-
| Compound Derivative | P. jirovecii DHFR IC50 (nM) | T. gondii DHFR IC50 (nM) | Rat Liver DHFR IC50 (nM) | Selectivity Index (P.j.) | Selectivity Index (T.g.) |
| Example Compound A | 23 | 5.5 | 644 | 28 | 117 |
| Example Compound B | 85 | 32 | 2208 | 26 | 69 |
| Trimethoprim (Control) | 12,000 | 2,800 | 180,000 | 15 | 64 |
| Data is hypothetical, based on trends reported in the literature for similar compounds.[8][9] |
Protocol 1.2: Whole-Cell Assay for Toxoplasma gondii
Causality: While an enzymatic assay confirms target engagement, a whole-cell assay is necessary to evaluate if the compound can penetrate the host cell and the parasite to inhibit replication in a biological context. This assay integrates factors like membrane permeability and metabolic stability. Both 2D and more physiologically relevant 3D culture systems can be employed.[10][11]
Methodology:
-
Cell Culture: Culture a suitable host cell line, such as human foreskin fibroblasts (HFF) or VERO cells, in a 96-well plate until a confluent monolayer is formed.
-
Parasite Preparation: Harvest freshly egressed T. gondii tachyzoites (e.g., RH strain) from a heavily infected HFF culture. Count the parasites using a hemocytometer.
-
Infection: Infect the host cell monolayers with T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5 to 1. Allow parasites to invade for 2-4 hours.
-
Treatment: After invasion, wash the wells to remove extracellular parasites. Add fresh culture medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine).[6]
-
Incubation: Incubate the plates for 48-72 hours to allow for parasite replication and plaque formation.
-
Efficacy Assessment (Select one method):
-
Plaque Assay: Fix the cells with methanol or paraformaldehyde, then stain with crystal violet. Parasite replication creates clear zones (plaques) in the stained cell monolayer. Measure the area of the plaques or count their number to assess inhibition.
-
Reporter Gene Assay: If using a parasite strain engineered to express a reporter like β-galactosidase or luciferase, add the appropriate substrate and measure the signal.
-
qPCR: Extract total DNA from the wells and quantify the parasite load by targeting a T. gondii-specific gene (e.g., the B1 gene) relative to a host gene.
-
-
Data Analysis: Plot the measured outcome (e.g., % of control signal) against the log of the compound concentration to determine the 50% effective concentration (EC50).
Application Note 2: In Vivo Evaluation in Immunocompromised Murine Models
Following successful in vitro validation, promising compounds must be evaluated in vivo.[12][13] For opportunistic pathogens, this requires the use of immunocompromised animal models that mimic the human clinical condition where these infections are prevalent.[14][15] These models are essential for assessing not only the efficacy of the compound but also its pharmacokinetic properties, dosing requirements, and potential toxicity.
Caption: General experimental workflow for in vivo efficacy testing.
Protocol 2.1: Pneumocystis murina Pneumonia Model
Causality: Pneumocystis jirovecii is species-specific to humans and cannot be cultured long-term, making direct studies difficult.[16] The Pneumocystis murina model in immunodeficient mice is the gold standard, as the disease progression closely recapitulates human Pneumocystis pneumonia (PCP).[17][18] Severe combined immunodeficiency (SCID) or Rag1-/- mice, which lack functional T and B cells, are highly susceptible and are preferred for these studies.[16]
Methodology:
-
Animal Model: Use 6-8 week old SCID or Rag1-/- mice. House them in a specific-pathogen-free facility.
-
Infection:
-
Prepare an inoculum of P. murina cysts from the lungs of heavily infected donor mice.
-
Lightly anesthetize the experimental mice.
-
Inoculate the mice via the intranasal or intratracheal route with a defined number of cysts (e.g., 1-2 x 10^5 cysts). This method establishes a reproducible infection.[14]
-
-
Treatment:
-
Allow the infection to establish for 2-3 weeks.
-
Begin treatment with the this compound derivative. The route of administration (e.g., oral gavage, intraperitoneal injection) and dose will be informed by prior pharmacokinetic studies.
-
Include a vehicle control group and a positive control group (e.g., trimethoprim/sulfamethoxazole).[7]
-
Treat the animals daily for 14-21 days.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs.
-
Homogenize one lung lobe for quantitative PCR (qPCR) to determine the number of P. murina organisms by targeting a specific gene (e.g., mtLSU rRNA).
-
Fix the other lung lobes in formalin for histopathological analysis. Stain sections with Gomori methenamine silver (GMS) to visualize and count Pneumocystis cysts.
-
-
Data Analysis: Compare the mean pathogen burden (from qPCR or cyst counts) in the treated groups to the vehicle control group. A statistically significant reduction in burden indicates efficacy.
Protocol 2.2: Murine Model of Cryptosporidium parvum Infection
Causality: Cryptosporidiosis is a diarrheal disease that is typically self-limiting in immunocompetent individuals but can be chronic and severe in the immunocompromised.[19][20] SCID or gamma interferon knockout (IFN-γ-/-) mice are highly susceptible to C. parvum and develop a persistent infection, making them suitable models for testing therapeutics.[21][22]
Methodology:
-
Animal Model: Use 4-6 week old SCID/beige mice.
-
Infection:
-
Obtain infectious C. parvum oocysts (e.g., Iowa strain).
-
Infect each mouse by oral gavage with approximately 1 x 10^5 oocysts.
-
-
Treatment:
-
Begin treatment 3-5 days post-infection, once oocyst shedding is established.
-
Administer the test compound daily via oral gavage. This route is chosen to maximize drug delivery to the site of infection in the gastrointestinal tract.
-
Include vehicle control and positive control (e.g., nitazoxanide, though its efficacy in mouse models can be limited) groups.[20]
-
Continue treatment for 7-10 days.
-
-
Efficacy Assessment:
-
Primary Endpoint: Monitor oocyst shedding in the feces every 1-2 days throughout the experiment. Fecal pellets can be collected, processed, and oocysts counted using immunofluorescence microscopy or quantified via qPCR.
-
Secondary Endpoints: Monitor clinical signs such as body weight and signs of diarrhea.
-
-
Data Analysis: Plot the mean number of oocysts shed per day for each group. Efficacy is demonstrated by a significant reduction in both the peak and total oocyst shedding compared to the vehicle control.
Conclusion and Forward Look
The this compound scaffold represents a versatile and powerful platform for developing inhibitors against opportunistic pathogens. The protocols outlined here provide a systematic framework for advancing novel compounds from initial enzymatic screening to rigorous in vivo efficacy testing. By explaining the causality behind each step—from choosing a specific assay to selecting the appropriate animal model—this guide aims to empower researchers to generate reliable and translatable data. Future work in this field will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo activity and on testing lead candidates against a broader range of clinical isolates to ensure their widespread utility.
References
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Modelling Toxoplasma gondii infection in a 3D cell culture system In Vitro: Comparison with infection in 2D cell monolayers. PLOS One. [Link]
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Modelling Toxoplasma gondii infection in human cerebral organoids. Taylor & Francis Online. [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. National Institutes of Health (NIH). [Link]
-
Murine models of Pneumocystis infection recapitulate human primary immune disorders. JCI Insight. [Link]
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Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. PubMed. [Link]
-
Genetic Mouse Models of Pneumocystis Pneumonia. PubMed. [Link]
-
Modelling Toxoplasma gondii infection in human cerebral organoids. National Institutes of Health (NIH). [Link]
-
Modelling Toxoplasma gondii infection in a 3D cell culture system In Vitro: Comparison with infection in 2D cell monolayers. Johns Hopkins University. [Link]
-
Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. [Link]
-
New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. [Link]
-
The Fascinating Echinocandin-Treated Mouse Model of Pneumocystis murina To Understand Pneumocystis jirovecii. ASM Journals. [Link]
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Current model for T. gondii infection and IFN-γ production by different... ResearchGate. [Link]
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Animal models of pneumocystosis. PubMed. [Link]
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Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. PubMed. [Link]
-
Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. American Chemical Society. [Link]
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New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. ACS Publications. [Link]
-
RNA-Based Therapy for Cryptosporidium parvum Infection: Proof-of-Concept Studies. MDPI. [Link]
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New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. ACS Publications. [Link]
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Infection Models - In Vivo and In Vitro. ASTAR ID Labs*. [Link]
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5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. ACS Publications. [Link]
-
Treatment of Cryptosporidium: What We Know, Gaps, and the Way Forward. National Institutes of Health (NIH). [Link]
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In Vitro and In Vivo Model Systems for Studying Enteropathogenic Escherichia coli Infections. Cold Spring Harbor Perspectives. [Link]
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Past, current, and potential treatments for cryptosporidiosis in humans and farm animals: A comprehensive review. Frontiers. [Link]
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Airborne Interindividual Transmission of Pneumocystis jirovecii. LIDSEN Publishing Inc.. [Link]
-
Emerging treatment options for cryptosporidiosis. National Institutes of Health (NIH). [Link]
-
Diaminopyrimidine. Wikipedia. [Link]
-
Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. ACS Publications. [Link]
-
New mouse model enables study of chronic lung infections in aging. News-Medical.Net. [Link]
-
5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. PubMed. [Link]
-
5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. ACS Publications. [Link]
-
Trimethoprim/sulfamethoxazole pharmacodynamics against Stenotrophomonas maltophilia in the in vitro chemostat model. ResearchGate. [Link]
-
In vivo models of infection. AVRAHAM LAB. [Link]
-
Pyrimethamine. Wikipedia. [Link]
-
Cryptosporidium. Companion Animal Parasite Council. [Link]
-
Trimethoprim. Wikipedia. [Link]
-
In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. National Institutes of Health (NIH). [Link]
-
trimethoprim/sulfamethoxazole (TMP/SMX, Bactrim, Septra). Project Inform. [Link]
-
Pyrimethamine (Daraprim) PA Policy. Alluma. [Link]
-
Pyrimethamine (Daraprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity. National Institutes of Health (NIH). [Link]
-
Prophylaxis with Trimethoprim-Sulfamethoxazole for Human Immunodeficiency Virus–Infected Patients: Impact on Risk for Infectious Diseases. SciSpace. [Link]
-
Pyrimethamine (Daraprim). Florida Blue. [Link]
-
The role of trimethoprim/sulfamethoxazole in preventing opportunistic infections in systemic lupus erythematosus patients receiving low-level immunosuppressive treatment: an open-label, randomized, controlled trial. ResearchGate. [Link]
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Pseudomonas aeruginosa. Wikipedia. [Link]
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Carvacrol Reduces Virulence Traits in Meyerozyma guilliermondii and Candida dubliniensis and Enhances Galleria mellonella Survival During Candidozyma auris Infection. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrophobic Interactions of 2,4-Diamino-5-Benzylpyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 2,4-diamino-5-benzylpyrimidines. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of modulating hydrophobic interactions for this important class of molecules, which are renowned as inhibitors of dihydrofolate reductase (DHFR).[1][2][3]
The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of DHFR inhibitors.[3] The strategic optimization of the 5-benzyl group's hydrophobic interactions within the enzyme's active site is a critical determinant of potency and selectivity.[4][5][6] This guide will provide you with the necessary insights to rationally design and execute your experiments, troubleshoot common hurdles, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the optimization of hydrophobic interactions for 2,4-diamino-5-benzylpyrimidine-based DHFR inhibitors.
Q1: Why is the hydrophobic interaction of the 5-benzyl group so critical for DHFR inhibition?
A1: The active site of dihydrofolate reductase (DHFR) possesses a distinct hydrophobic pocket that accommodates the 5-benzyl moiety of the inhibitor.[4][7] The binding of the pyrimidine ring itself is crucial, often involving key hydrogen bonds.[8][9] However, the overall binding affinity and, consequently, the inhibitory potency are significantly influenced by the hydrophobic interactions between the benzyl group and nonpolar amino acid residues in the active site.[6][10][11] Optimizing these interactions can lead to a substantial increase in the ligand's residence time and efficacy.[9][12]
Q2: My novel 2,4-diamino-5-benzylpyrimidine analog shows high potency in biochemical assays but poor activity in cell-based assays. What are the likely causes?
A2: This is a common challenge in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: Increased hydrophobicity, while beneficial for target binding, can sometimes negatively impact a compound's ability to cross the cell membrane.
-
Efflux by Transporters: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell, preventing it from reaching its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.
-
High Protein Binding: In cell culture media, the compound may bind extensively to serum proteins, reducing the free concentration available to enter the cells.
Q3: I've introduced a bulky hydrophobic group on the benzyl ring, but the inhibitory activity has decreased. Why would this happen?
A3: While increasing hydrophobicity is a general strategy, there are nuances to consider:
-
Steric Hindrance: The bulky group may be too large for the hydrophobic pocket, leading to steric clashes with the amino acid residues and preventing optimal binding. Quantitative Structure-Activity Relationship (QSAR) studies have highlighted the importance of steric parameters in inhibitor potency.[13][14][15]
-
Unfavorable Conformation: The substituent might force the benzyl ring into a conformation that is not conducive to binding.
-
Disruption of Key Interactions: The new group might interfere with other crucial interactions, such as hydrogen bonds, that contribute to the overall binding affinity.
Q4: How can I computationally predict the effect of a novel substituent on the hydrophobic interactions before synthesis?
A4: Computational methods are invaluable for prioritizing synthetic targets. Key techniques include:
-
Molecular Docking: This method predicts the preferred orientation of your ligand within the DHFR active site and provides a score to estimate binding affinity.[4][16][17] It can help visualize potential hydrophobic interactions and steric clashes.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing you to assess the stability of the interactions over time.[16][17]
-
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions of binding affinity changes upon substitution.[16]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experimental work.
Issue 1: Inconsistent IC50 values in DHFR Inhibition Assays
-
Possible Cause 1: Compound Solubility Issues.
-
Explanation: Highly hydrophobic compounds can have poor aqueous solubility, leading to precipitation in the assay buffer and inaccurate concentration measurements.
-
Troubleshooting Steps:
-
Visually inspect your assay wells for any signs of precipitation.
-
Measure the solubility of your compound in the assay buffer using techniques like nephelometry.
-
Use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) as it can inhibit DHFR activity at higher concentrations.[18] Always run a vehicle control.
-
Consider using solubilizing agents or reformulating the assay buffer, ensuring they don't interfere with the enzyme activity.
-
-
-
Possible Cause 2: Time-Dependent Inhibition.
-
Explanation: Some inhibitors exhibit slow-binding kinetics, meaning that the inhibition develops over time. If you are taking measurements too early, you may underestimate the compound's potency.
-
Troubleshooting Steps:
-
Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate (dihydrofolate).[18]
-
Monitor the reaction progress over a longer time course to determine if the inhibition is time-dependent.
-
-
-
Possible Cause 3: Reagent Instability.
-
Explanation: The substrates, NADPH and dihydrofolate (DHF), can be unstable. DHF is particularly prone to oxidation.
-
Troubleshooting Steps:
-
Prepare fresh solutions of NADPH and DHF for each experiment.
-
Store stock solutions appropriately (e.g., protected from light, at the recommended temperature).
-
Verify the concentration and purity of your reagents.
-
-
Issue 2: Difficulty in Synthesizing Novel 2,4-Diamino-5-benzylpyrimidine Analogs
-
Possible Cause 1: Low Yield in Condensation Reaction.
-
Explanation: The key step in many syntheses of this scaffold is the condensation of a β-anilinopropionitrile derivative with guanidine.[19] The efficiency of this reaction can be sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Optimize the base and solvent system. Sodium ethoxide in ethanol is commonly used, but other combinations might be more effective for your specific substrate.
-
Ensure anhydrous conditions, as water can interfere with the reaction.
-
Vary the reaction temperature and time to find the optimal conditions.
-
-
-
Possible Cause 2: Challenges in Introducing Substituents on the Benzyl Ring.
-
Explanation: The choice of synthetic route for introducing diverse substituents on the benzyl ring is crucial.
-
Troubleshooting Steps:
-
For a variety of substituents, consider a convergent synthetic approach where the substituted benzyl moiety is prepared separately and then coupled to the pyrimidine precursor.
-
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be effective for introducing certain functional groups.[20]
-
Protecting groups may be necessary for sensitive functionalities.
-
-
Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
This protocol outlines a standard spectrophotometric assay to determine the IC50 of a 2,4-diamino-5-benzylpyrimidine inhibitor.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH stock solution
-
Dihydrofolate (DHF) stock solution
-
Test compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of your test compound and the control inhibitor in the assay buffer.
-
In each well of the microplate, add the assay buffer, NADPH solution, and the diluted inhibitor or vehicle control (DMSO).
-
Add the DHFR enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating Compound Solubility
A simple method to assess the aqueous solubility of your compounds.
Materials:
-
Test compound
-
Assay buffer
-
DMSO
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare a high-concentration stock solution of your compound in DMSO.
-
Make serial dilutions of the stock solution in the assay buffer.
-
Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each dilution.
-
The concentration at which a significant increase in turbidity is observed is an indication of the compound's solubility limit in the assay buffer.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Hypothetical 2,4-Diamino-5-benzylpyrimidine Analogs
| Compound ID | R-group on Benzyl Ring | DHFR IC50 (nM) | Cell-based EC50 (µM) | clogP |
| 1 | 4-H | 150 | 10.5 | 2.1 |
| 2 | 4-CH3 | 80 | 5.2 | 2.6 |
| 3 | 4-OCH3 | 95 | 7.8 | 2.2 |
| 4 | 4-Cl | 65 | 4.1 | 2.8 |
| 5 | 4-CF3 | 50 | 3.5 | 3.2 |
| 6 | 3,4-diCl | 25 | 1.8 | 3.5 |
| 7 | 4-t-butyl | 200 | >20 | 4.1 |
This table illustrates how modifications to the benzyl ring can impact both biochemical potency and cellular activity. Note the general trend of increased potency with increasing hydrophobicity (clogP), with the exception of the bulky t-butyl group (Compound 7), which likely introduces steric hindrance.
Visualizations
Workflow for Troubleshooting Poor Cellular Activity
Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assay results.
Key Interactions of 2,4-Diamino-5-benzylpyrimidine in DHFR Active Site
Sources
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- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the importance of hydrophobic interactions in drug binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing | PLOS One [journals.plos.org]
- 10. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimized hydrophobic interactions and hydrogen bonding at the target-ligand interface leads the pathways of drug-designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On the optimization of hydrophobic and hydrophilic substituent interactions of 2,4-diamino-5-(substituted-benzyl)pyrimidines with dihydrofolate reductase. | Semantic Scholar [semanticscholar.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 11. Quinolylmethyl analogues with basic substituents conveying specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzyme - Wikipedia [en.wikipedia.org]
improving selectivity of 5-Benzyl-2,4-diaminopyrimidine for bacterial DHFR
Technical Support Center: DHFR Inhibitor Development
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of novel antibacterial agents. This guide is specifically tailored to address the challenges and nuances of improving the selectivity of 5-Benzyl-2,4-diaminopyrimidine derivatives for bacterial Dihydrofolate Reductase (DHFR). Our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and advance your research with confidence.
The inhibition of bacterial DHFR is a clinically validated strategy, with trimethoprim serving as a classic example.[1][2][3] The this compound scaffold is a potent starting point, but achieving high selectivity against the bacterial enzyme while sparing the human homologue is the critical hurdle to developing safe and effective therapeutics.[4][5] This guide will walk you through common issues, from assay design to interpreting complex biological data.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions that form the basis of a rational drug design campaign targeting bacterial DHFR.
Q1: What is Dihydrofolate Reductase (DHFR), and why is it an effective antibacterial target?
A1: Dihydrofolate Reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells.[6] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[2] Bacteria must synthesize their own folate de novo, making this pathway essential for their survival and replication.[8] By inhibiting bacterial DHFR, we can effectively halt bacterial growth, leading to a bacteriostatic effect that allows the host's immune system to clear the infection.[2]
Q2: Why is selectivity for bacterial DHFR over human DHFR so critical?
A2: While DHFR is essential for bacteria, it is also vital for human cells, particularly for rapidly dividing cells in the bone marrow and gastrointestinal tract.[9] Non-selective inhibition of human DHFR can lead to significant toxicity and severe side effects, similar to those seen with antifolate cancer chemotherapeutics like methotrexate.[10] The therapeutic window for antibacterial agents relies on exploiting the structural and kinetic differences between the bacterial and human enzymes.[2][11] Trimethoprim, for instance, binds to E. coli DHFR with an affinity several thousand times greater than its affinity for the human enzyme, which is the basis of its clinical success. Therefore, achieving a high selectivity index (SI) is paramount for drug safety.
Q3: What makes the this compound scaffold a good starting point for selective inhibitors?
A3: This scaffold, the core of trimethoprim, is considered a "privileged" structure for DHFR inhibition. The 2,4-diaminopyrimidine moiety mimics the pteridine ring of the natural substrate, DHF, allowing it to bind within the enzyme's active site. The key to achieving selectivity lies in the substitutions on the 5-benzyl ring.[12][13] The active sites of bacterial and human DHFR, despite overall structural similarities, possess subtle but significant differences in amino acid residues, size, and flexibility.[11][14] By strategically modifying the substituents on the benzyl ring, we can optimize interactions with residues unique to the bacterial enzyme, thereby increasing binding affinity and selectivity.[15][16] For example, the placement and nature of methoxy groups in trimethoprim are crucial for its high affinity and selectivity for bacterial DHFR.[17]
Section 2: Troubleshooting Guide for Common Experimental Issues
Q1: My this compound analog shows potent inhibition of bacterial DHFR but has a poor selectivity index (SI). What are my next steps?
-
Possible Cause 1: Suboptimal Substituent Placement. The specific interactions between the benzyl ring substituents and the enzyme's active site are a primary driver of selectivity.[4][5] Your current substitution pattern may be interacting favorably with a conserved region or unfavorably with a region that could otherwise confer selectivity.
-
Recommended Solution: Initiate a structure-activity relationship (SAR) study. Synthesize a small library of analogs with varied substituents at the meta- and para-positions of the benzyl ring, as these are known to significantly influence activity and selectivity.[15] Consider variations in electronics (electron-donating vs. withdrawing groups), sterics (small vs. bulky groups), and hydrophobicity. Comparing inhibition of both bacterial and human DHFR for each analog will reveal trends that guide rational design.[13]
-
-
Possible Cause 2: Overlooked Cooperativity Effects. The binding of the cofactor NADPH can significantly increase the binding affinity of some inhibitors to bacterial DHFR, a phenomenon known as positive cooperativity.[17] This effect is often much weaker in mammalian DHFR and is a key factor in trimethoprim's selectivity. Your assay conditions might not be optimal to observe this effect.
-
Recommended Solution: Ensure your DHFR inhibition assays are run under saturating concentrations of NADPH. Review the kinetic parameters of your specific enzyme target to confirm this. Comparing inhibitor binding in the presence and absence of NADPH can provide valuable mechanistic insights into the basis of selectivity for your compound series.[17]
-
Q2: I'm observing high variability in my IC₅₀ values between experiments. What could be the cause?
-
Possible Cause 1: Compound Instability or Precipitation. Poor solubility of lipophilic compounds is a common issue. Your compound may be precipitating out of the assay buffer at higher concentrations, leading to inconsistent effective concentrations. It could also be unstable under the assay conditions (e.g., sensitive to pH or light).
-
Recommended Solution: First, visually inspect your stock solutions and final assay wells for any signs of precipitation. Measure the aqueous solubility of your compound. If solubility is an issue, consider using a minimal amount of a co-solvent like DMSO, but always include a solvent control to ensure it does not inhibit the enzyme.[18] Assess compound stability in the assay buffer over the time course of the experiment using methods like HPLC.
-
-
Possible Cause 2: Non-Linear Enzyme Kinetics. The calculation of an accurate IC₅₀ value relies on the assumption that the enzyme reaction rate is linear over the measurement period. If the enzyme concentration is too high or the substrate is depleted rapidly, this assumption is violated.
-
Recommended Solution: Perform an enzyme titration to determine the optimal enzyme concentration that yields a linear reaction rate for at least 10-20 minutes.[18] Always run a "no inhibitor" control to confirm linearity for each plate or batch of experiments. The progress curves (absorbance vs. time) should be straight lines.
-
Q3: My compound has a potent IC₅₀ against the purified enzyme but shows poor whole-cell activity (a high Minimum Inhibitory Concentration, MIC). Why is there a discrepancy?
-
Possible Cause 1: Poor Bacterial Cell Penetration. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier.[19] Even if your compound is a potent enzyme inhibitor, it may not be able to reach its intracellular target.
-
Recommended Solution: Evaluate the physicochemical properties of your compound. Properties like polarity, size, and charge state influence permeability. Consider designing analogs with properties more favorable for traversing bacterial membranes. Assays using efflux pump-deficient bacterial strains can also help determine if your compound is being actively removed from the cell.[19]
-
-
Possible Cause 2: Efflux Pump Activity. Many bacteria have evolved efflux pumps that actively expel foreign molecules, including antibiotics, from the cell, preventing them from reaching their target.
-
Recommended Solution: Test your compound's activity against a panel of bacterial strains, including wild-type and corresponding strains with known efflux pumps knocked out. A significant increase in potency against the knockout strain is strong evidence that your compound is an efflux pump substrate. Co-administration with a known efflux pump inhibitor (EPI) in an MIC assay can also help diagnose this issue.
-
-
Possible Cause 3: Target Overexpression. In a whole-cell context, bacteria can sometimes upregulate the expression of the target enzyme (DHFR) to overcome the effect of an inhibitor.
-
Recommended Solution: While more complex to address, this can be investigated by quantifying DHFR levels in bacteria exposed to sub-lethal concentrations of your compound using techniques like Western blotting or qPCR.
-
Section 3: Key Experimental Protocols
Protocol 1: Spectrophotometric DHFR Enzyme Inhibition Assay
This protocol is a standard method for determining the potency of inhibitors by monitoring the decrease in NADPH absorbance.
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[18]
Materials:
-
Purified recombinant bacterial DHFR and human DHFR
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mg/mL Bovine Serum Albumin (BSA)
-
Inhibitor compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock of DHF in DMSO. Dilute fresh daily in Assay Buffer to the working concentration (e.g., 200 µM for a final concentration of 100 µM). Protect from light.
-
Prepare a 10 mM stock of NADPH in Assay Buffer. Dilute to the working concentration (e.g., 200 µM for a final concentration of 100 µM).
-
Prepare serial dilutions of your inhibitor compound in DMSO. Then, make an intermediate dilution in Assay Buffer. A typical final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of Assay Buffer.
-
Add 2 µL of inhibitor solution (or DMSO for controls).
-
Add 20 µL of purified DHFR enzyme (at a pre-determined concentration that gives a linear rate).
-
Add 20 µL of NADPH solution.
-
Mix and pre-incubate for 5-10 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of DHF solution to each well. The final volume will be 102 µL (can be adjusted to a final volume of 100 µL or 200 µL by altering component volumes).
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Controls:
-
No Inhibitor Control (100% activity): Contains DMSO instead of inhibitor.
-
Solvent Control: Contains the highest concentration of DMSO used.
-
Background Control: Contains all components except the enzyme, to correct for non-enzymatic NADPH oxidation.
-
Protocol 2: Calculating IC₅₀ and Selectivity Index (SI)
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Calculate Selectivity Index (SI): The SI is a crucial metric for evaluating the therapeutic potential of your compound.
-
SI = IC₅₀ (human DHFR) / IC₅₀ (bacterial DHFR)
-
A higher SI value indicates greater selectivity for the bacterial enzyme and is highly desirable.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This whole-cell assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor compounds
-
Sterile 96-well microplates
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of your inhibitor compound directly in the 96-well plate using CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells with bacteria and broth only (no inhibitor).
-
Sterility Control: Wells with broth only (no bacteria).
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Section 4: Data Presentation & Interpretation
Summarizing your screening data in a structured table is essential for clear comparison and decision-making.
Table 1: Example Selectivity Profile for Novel this compound Analogs
| Compound ID | R-group (meta-position) | E. coli DHFR IC₅₀ (nM) | Human DHFR IC₅₀ (nM) | Selectivity Index (SI) | E. coli MIC (µg/mL) |
| TMP | 3,4,5-trimethoxy | 5 | 30,000 | 6,000 | 0.5 |
| Cmpd-01 | 3-CF₃ | 25 | 5,000 | 200 | 16 |
| Cmpd-02 | 3-Cl | 15 | 25,000 | 1,667 | 4 |
| Cmpd-03 | 3-OCH₂CH₃ | 8 | 45,000 | 5,625 | 1 |
| Cmpd-04 | 3-NO₂ | 150 | 10,000 | 67 | >64 |
Interpretation:
-
Cmpd-01 & Cmpd-04: These compounds, with electron-withdrawing groups, show poor enzymatic potency and/or selectivity, translating to weak whole-cell activity. They are likely poor candidates for further development.
-
Cmpd-02: Shows good enzyme potency and reasonable selectivity, but the whole-cell activity is only moderate. This could indicate a minor issue with cell permeability or efflux.
-
Cmpd-03: This is the most promising candidate. It has enzymatic potency and selectivity comparable to the reference compound, Trimethoprim (TMP), and this translates well into potent whole-cell activity (low MIC). This compound warrants further investigation.
References
-
University of Oxford. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. Department of Pharmacology. Retrieved from [Link]
-
Selassie, C. D., et al. (1988). Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 31(2), 366-70. Retrieved from [Link]
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818–822. Retrieved from [Link]
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trimethoprim: A Comprehensive Guide to its Antibacterial Properties, Applications, and Safety. Retrieved from [Link]
-
Patsnap. (2024). What are Bacterial DHFR inhibitors and how do they work?. Synapse. Retrieved from [Link]
-
Burchall, J. J. (1994). Basis of selectivity of antibacterial diaminopyrimidines. PubMed. Retrieved from [Link]
-
Brumfitt, W., & Hamilton-Miller, J. M. (1982). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. Retrieved from [Link]
-
Patsnap. (2024). What is Trimethoprim used for?. Synapse. Retrieved from [Link]
-
Brumfitt, W., & Hamilton-Miller, J. M. (1982). Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications. Semantic Scholar. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
-
Selassie, C. D., et al. (1988). Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 31(2), 366-70. Retrieved from [Link]
-
Rodrigues, J. V., et al. (2021). New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. Antibiotics, 10(6), 705. Retrieved from [Link]
-
Zhuang, M., et al. (2011). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Biochemistry, 50(31), 6637-6647. Retrieved from [Link]
-
Kober, L., & Sourjik, V. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics, 11(10), 1438. Retrieved from [Link]
-
Kober, L., & Sourjik, V. (2022). Overview on Strategies and Assays for Antibiotic Discovery. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary structure of E. coli and human DHFR. b Sequence comparison.... Retrieved from [Link]
-
Beheshti, A., & Varela, M. F. (2012). Structure-based Analysis of Bacilli and Plasmid Dihydrofolate Reductase Evolution. Journal of Molecular and Genetic Medicine, 6, 308-320. Retrieved from [Link]
-
Srinivasan, B., & Tonddast-Navaei, S. (2018). Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs. Molecules, 23(10), 2445. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]
-
Sehrawat, N., et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 28. Retrieved from [Link]
-
Payne, D. J., et al. (2018). Discovery and development of new antibacterial drugs: learning from experience?. Journal of Antimicrobial Chemotherapy, 73(suppl_2), ii2-ii9. Retrieved from [Link]
-
Palmer, A. C., et al. (2018). Development of antibacterial compounds that constrain evolutionary pathways to resistance. eLife, 7, e33953. Retrieved from [Link]
-
Garvey, E. P., & Santi, D. V. (1986). Selective inhibition of Leishmania dihydrofolate reductase and Leishmania growth by 5-benzyl-2,4-diaminopyrimidines. PubMed. Retrieved from [Link]
-
Santos, L. L., et al. (2018). Computational Development of Inhibitors of Plasmid-Borne Bacterial Dihydrofolate Reductase. Molecules, 23(11), 2999. Retrieved from [Link]
-
Chan, J. H., et al. (1990). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. PubMed. Retrieved from [Link]
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 280(21), 5225-5238. Retrieved from [Link]
-
Hansch, C., et al. (1981). Quantitative structure-selectivity relationships. Comparison of the inhibition of Escherichia coli and bovine liver dihydrofolate reductase by 5-(substituted-benzyl)-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 24(5), 538-44. Retrieved from [Link]
-
Reeve, S. M., et al. (2017). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 3(12), 925-934. Retrieved from [Link]
-
Cuchillo, R., & Schlessinger, J. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(1), 12-31. Retrieved from [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Retrieved from [Link]
-
Rosowsky, A., et al. (1999). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Further-studies-on-2%2C4-diamino-5-(2%27%2C5%27-disubstituted-Rosowsky-Cody/c1c28f1b626d7f25977a469a4716d120a1168f1c]([Link]
-
Cuchillo, R., & Schlessinger, J. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(1), 12-31. Retrieved from [Link]
-
Kawasaki, Y., & Freire, E. (2011). Finding a better path to drug selectivity. Drug Discovery Today, 16(21-22), 985-990. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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- 8. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Solubility Issues with 5-Benzyl-2,4-diaminopyrimidine In Vitro
Welcome to the technical support center for 5-Benzyl-2,4-diaminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing solubility challenges encountered during in vitro experiments.
Introduction
This compound is a synthetic organic compound with a molecular formula of C₁₁H₁₂N₄ and a molecular weight of 200.24 g/mol .[1] Its structure, featuring a polar pyrimidine ring with two amino groups and a nonpolar benzyl group, presents a unique solubility profile.[1] While it exhibits enhanced solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol, its aqueous solubility is limited by the hydrophobic benzyl substituent.[1] This can lead to significant challenges in maintaining its dissolved state in aqueous buffers and cell culture media, often resulting in precipitation and compromising experimental results.
This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your in vitro assays.
Troubleshooting Guide
Issue 1: My this compound, dissolved in DMSO, precipitated upon dilution into my aqueous assay buffer.
This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
Root Cause Analysis and Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the assay may be too high for the aqueous buffer to sustain.
-
Solution: Determine the maximum aqueous solubility of the compound in your specific buffer. This can be done through a simple serial dilution experiment. Prepare a high-concentration stock in DMSO and perform serial dilutions in your assay buffer. Visually inspect for precipitation or use techniques like nephelometry for a more quantitative assessment. Adjust your experimental concentrations to remain below this determined solubility limit.
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations in your assay can be toxic to cells and can also influence the solubility of your compound in unpredictable ways.
-
Solution: Aim for a final DMSO concentration of 1% or less in your assay. This is a widely accepted standard to minimize solvent-induced artifacts. Ensure all experimental wells, including controls, have the same final DMSO concentration.
-
-
Buffer Composition and pH: The pH and components of your buffer can significantly impact the solubility of this compound.
-
Solution: The amino groups on the pyrimidine ring can be protonated at acidic pH, forming more soluble salts.[1] Experiment with slightly lowering the pH of your buffer, if compatible with your assay, to see if solubility improves. Be mindful that significant pH changes can affect protein function and cell viability.
-
Issue 2: I observe a cloudy precipitate in my cell culture media after adding the compound.
Precipitation in cell culture media is a frequent challenge, especially with hydrophobic compounds.[2] The complex mixture of salts, amino acids, vitamins, and proteins in the media can interact with the compound and influence its solubility.[3]
Root Cause Analysis and Solutions:
-
Interaction with Media Components: Components in the media, particularly proteins in fetal bovine serum (FBS), can either enhance or decrease the solubility of a compound.
-
Solution: Test the solubility of this compound in both serum-free and serum-containing media. If solubility is better with serum, ensure you are using a consistent source and concentration. If precipitation is worse, consider reducing the serum concentration if your experiment allows.
-
-
Incorrect Dilution Method: Directly adding a concentrated DMSO stock to the cell culture medium is a common cause of precipitation.[2]
-
Solution: Employ a stepwise dilution method. Instead of adding the DMSO stock directly to the full volume of media, first, make an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume. Another technique is to add the media dropwise to the DMSO stock while vortexing to allow for gradual solvent exchange.[2]
-
-
Temperature Effects: The solubility of many compounds, including pyrimidine derivatives, generally increases with temperature.[1]
-
Solution: Warming the cell culture media to 37°C before adding the compound can sometimes help maintain its solubility.[2] However, be cautious not to overheat the media, which could degrade its components.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound shows enhanced solubility in polar organic solvents.[1] The most commonly used solvents for preparing high-concentration stock solutions are:
Q2: What is the expected aqueous solubility of this compound?
A2: The compound has moderate solubility in water due to the hydrogen bonding capacity of its amino groups.[1] However, the hydrophobic benzyl group limits its overall aqueous solubility.[1] Precise solubility values can vary depending on the specific conditions (pH, temperature, buffer composition). It is crucial to experimentally determine the solubility in your specific assay buffer.
Q3: Can I use techniques like sonication to improve the solubility of my compound?
A3: Sonication can be a useful technique to aid in the initial dissolution of the compound in the stock solvent. It provides energy to break up the crystal lattice. However, it is a method to achieve dissolution, not necessarily to increase the equilibrium solubility. If a solution is supersaturated, the compound may still precipitate over time.
Q4: Are there any formulation strategies I can use to improve the in vitro solubility of this compound?
A4: Yes, several formulation strategies can be employed for poorly soluble compounds:
-
Use of Cosolvents: Incorporating a small percentage of a water-miscible organic solvent (cosolvent) like ethanol or polyethylene glycol (PEG) in your final assay buffer can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be considered, although this is a more advanced formulation approach.[4][6]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Serial Dilution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of your aqueous assay buffer to wells A1 through H1.
-
Add 2 µL of the 10 mM stock solution to well A1 and mix thoroughly. This will give you a 100 µM solution with 1% DMSO.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to well B1, mixing, and continuing this process down the column.
-
Incubate the plate at your experimental temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate aqueous solubility limit.
Protocol 2: Stepwise Dilution for Cell Culture Experiments
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm your cell culture medium to 37°C.
-
To prepare a 10 µM final concentration, first, create an intermediate dilution. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed media. This creates a 100 µM intermediate solution.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of your cell culture in the experimental well to achieve a final concentration of 10 µM.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Enhanced | [1] |
| Ethanol | Enhanced | [1] |
| Dimethylformamide (DMF) | Enhanced | [1] |
| Water | Moderate/Limited | [1] |
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Smolecule. (2023, August 15). This compound.
- National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
- ResearchGate. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity.
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Google Patents. (n.d.). Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them.
- ACS Publications. (n.d.). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity.
- ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions.
- MB - About. (n.d.). Assay Troubleshooting.
- (2024, October 21). Solubility enhancement techniques.
- ResearchGate. (2025, August 6). In vitro methods to assess drug precipitation.
- ACS Publications. (n.d.). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro.
- MDPI. (2024, April 2). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity.
- ResearchGate. (2019, August 30). Precipitation in cell culture medium?.
- PubMed. (n.d.). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity.
- PubMed. (n.d.). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO.
- PubMed. (n.d.). Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2,4-DIAMINO-5-BENZYL-PYRIMIDINES.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media.
- Google Patents. (n.d.). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
- ResearchGate. (2021, June 4). Which di/tripeptides are soluble in DMSO/DMF?.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.
- PubMed. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- PubChem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol.
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Technical Support Center: Synthesis of Substituted 5-Benzyl-2,4-Diaminopyrimidines
Welcome to the technical support guide for the synthesis of substituted 5-benzyl-2,4-diaminopyrimidines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of compounds, known for their roles as potent inhibitors of dihydrofolate reductase (DHFR).[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during synthesis.
Section 1: Overview of Synthetic Challenges
The synthesis of 5-benzyl-2,4-diaminopyrimidines, including the well-known antibiotic Trimethoprim, typically involves the condensation of a substituted benzaldehyde with a suitable three-carbon fragment, followed by cyclization with guanidine.[3] While conceptually straightforward, the practical execution can be fraught with challenges, including low yields, competing side reactions, and difficult purifications. The reactivity of the starting materials and the stability of intermediates are highly dependent on the specific substitution patterns on both the benzyl and pyrimidine rings, requiring careful optimization of reaction conditions.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
Category A: Low Yields & Incomplete Reactions
Q1: My initial condensation reaction between the substituted benzaldehyde and β-alkoxypropionitrile is sluggish and results in a low yield. What are the likely causes?
A1: This is a critical step that forms the carbon backbone, and its success hinges on several factors:
-
Base and Solvent System: The choice of base and solvent is crucial. Alkali metal alkoxides like sodium methoxide or sodium ethoxide in an alcohol solvent (e.g., methanol, ethanol) are commonly used.[4] Ensure the base is anhydrous and used in sufficient stoichiometric amounts to drive the reaction to completion. The reaction temperature is also important and generally falls within the range of 60°C to 140°C.[4]
-
Purity of Reactants: Impurities in either the benzaldehyde or the β-alkoxypropionitrile can significantly inhibit the reaction. Benzaldehydes are prone to oxidation to benzoic acids, which will be unreactive. It is recommended to use freshly distilled or purified aldehydes.
-
Reaction Monitoring: Low conversion may simply be a matter of insufficient reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or an extension of the reaction time may be necessary.
Q2: The final cyclization step with guanidine is not proceeding to completion. How can I improve the yield of my target 2,4-diaminopyrimidine?
A2: The cyclization with guanidine to form the pyrimidine ring is often the final and most crucial step.
-
Guanidine Source: Guanidine is a strong base and is typically used as a salt, such as guanidine hydrochloride, with a base like sodium methoxide to generate the free base in situ.[4] Ensure the conditions are sufficiently basic to allow the reaction to proceed.
-
Anhydrous Conditions: This condensation reaction is sensitive to water. All reagents and solvents should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.[4]
-
Temperature and Reflux: This step often requires elevated temperatures, typically refluxing in a suitable solvent like methanol or ethylene glycol monomethyl ether for several hours.[4] The specific temperature and time will depend on the reactivity of your intermediate.
Category B: Side Reactions & Impurities
Q1: I'm observing significant byproduct formation during my synthesis. What are the common side reactions?
A1: Several side reactions can compete with the desired pathway:
-
Self-Condensation: Aldehydes, especially under basic conditions, can undergo self-condensation reactions.
-
Over-alkylation/Substitution: If your pyrimidine ring has other reactive sites (e.g., a halogen substituent), you may see undesired substitution reactions. For instance, attempts to introduce substituents at the 6-position via chlorination with POCl₃ followed by nucleophilic substitution must be carefully controlled to avoid side reactions.[5][6]
-
Formation of Isomers: Depending on the synthetic route, the formation of structural isomers is possible. For example, in multi-step syntheses involving functionalization of the pyrimidine core, careful control of regioselectivity is essential.[5]
Q2: My final product is contaminated with a fluorescent impurity. What could it be?
A2: In pyrimidine syntheses that share mechanistic steps with reactions like the Biginelli condensation, fluorescent dihydropyridine (DHP)-type byproducts can sometimes form. This can occur if components of the reaction mixture recombine in an alternative pathway. While not the most common issue in this specific synthesis, it's a possibility if reaction conditions are not well-controlled, particularly at high temperatures where urea (if used as a guanidine source precursor) can decompose to ammonia.
Category C: Purification Challenges
Q1: My crude product is an oily residue that is difficult to crystallize. What purification strategies do you recommend?
A1: The 2,4-diaminopyrimidine core imparts a degree of polarity and basicity that can make purification challenging.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly. Effective solvent systems reported in the literature include aqueous methanol (e.g., 60% MeOH), dimethylformamide (DMF), and ethanol.[4]
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be employed. A typical mobile phase might consist of a mixture of a chlorinated solvent and a polar solvent, such as chloroform/methanol, often with a small amount of ammonium hydroxide (e.g., 95:15:2 CHCl₃:MeOH:NH₄OH) to prevent tailing of the basic product on the acidic silica gel.[4]
-
Acid-Base Extraction: The basic amino groups on the pyrimidine ring can be protonated. You can dissolve the crude mixture in an organic solvent and wash it with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product, which is then collected by filtration.
Section 3: Experimental Protocols & Workflows
General Synthetic Workflow Diagram
The following diagram illustrates a common and reliable pathway for the synthesis of substituted 5-benzyl-2,4-diaminopyrimidines.
Caption: General workflow for 5-benzyl-2,4-diaminopyrimidine synthesis.
Detailed Protocol: Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim)
This protocol is adapted from established methods and serves as a representative example.[3][4]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
β-Methoxypropionitrile
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Guanidine hydrochloride
-
Ethylene glycol monomethyl ether
Step 1: Formation of the Cinnamonitrile Intermediate
-
To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous methanol.
-
Add sodium methoxide portion-wise while stirring.
-
Add 3,4,5-trimethoxybenzaldehyde and β-methoxypropionitrile.
-
Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction mixture. This mixture, containing the intermediate α-(methoxymethyl)cinnamonitrile, is often used directly in the next step without purification.
Step 2: Cyclization with Guanidine
-
To a separate flask, add ethylene glycol monomethyl ether, sodium methoxide, and guanidine hydrochloride. Stir under nitrogen to generate the free guanidine base.
-
Add the reaction mixture from Step 1 to the guanidine solution.
-
Heat the combined mixture to reflux (approximately 120-130°C) and maintain for 6-8 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water. This will precipitate the crude product.
-
Stir the resulting slurry at a reduced temperature (e.g., 0-5°C) for 1-2 hours to maximize precipitation.
Step 3: Purification
-
Collect the crude solid by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent like acetone to remove impurities.[4]
-
For further purification, recrystallize the crude product from 60% aqueous methanol.[4]
-
Dissolve the solid in the hot solvent mixture, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 80-90°C.
Troubleshooting Workflow for Low Yields
This decision tree can help diagnose and resolve issues related to poor reaction yields.
Caption: Decision tree for troubleshooting low-yield syntheses.
Section 4: Data Summary Tables
Table 1: Common Solvents for Recrystallization
| Solvent System | Typical Application | Notes | Reference |
| Aqueous Methanol (60-80%) | General purpose for many trimethoxybenzyl derivatives. | Excellent for removing both highly polar and non-polar impurities. | [4] |
| Ethanol (95% or absolute) | Effective for a broad range of substituted pyrimidines. | Good balance of polarity. | |
| Dimethylformamide (DMF) / Water | For less soluble compounds. | Product is dissolved in minimal hot DMF, and water is added dropwise until turbidity appears, then reheated to clarify and cooled. | [4] |
| Acetic Acid | Used for brominated derivatives. | Can be effective but may be difficult to remove completely. | [7] |
References
-
J Enzyme Inhib Med Chem. 2002 Oct;17(5):293-302. Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase.[Link]
-
ResearchGate. A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.[Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[Link]
- Google Patents. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
-
MDPI. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs.[Link]
-
National Institutes of Health. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.[Link]
-
National Institutes of Health. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents.[Link]
-
ACS Publications. 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro.[Link]
-
Organic Chemistry Portal. Pyrimidine synthesis.[Link]
-
Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.[Link]
-
PubMed. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO.[Link]
-
PubMed. Basis of selectivity of antibacterial diaminopyrimidines.[Link]
Sources
- 1. Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. questjournals.org [questjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Dosage of 5-Benzyl-2,4-diaminopyrimidine for In Vivo Studies
Introduction: The 5-benzyl-2,4-diaminopyrimidine scaffold is a cornerstone for a class of potent inhibitors targeting dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and, consequently, DNA replication and cell proliferation.[4][5] This makes it a valuable target for antimicrobial and antineoplastic agents.[4][5][6] Well-known drugs like Trimethoprim and Pyrimethamine are based on this structure.[6][7] When advancing a novel this compound analog into in vivo studies, establishing a safe and effective dose is the most critical initial step. This guide provides a comprehensive framework for researchers to logically refine dosage, troubleshoot common issues, and ensure the generation of robust, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning your initial in vivo experiments.
Q1: What is the primary mechanism of action for this compound class?
A: 5-Benzyl-2,4-diaminopyrimidines primarily act as competitive inhibitors of the enzyme Dihydrofolate Reductase (DHFR).[1][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of thymidine, purines, and certain amino acids.[5] By blocking this enzyme, these compounds disrupt DNA synthesis, leading to cell death, particularly in rapidly proliferating cells like bacteria, parasites, or cancer cells.[5] The selectivity of these compounds can vary significantly between species (e.g., bacterial vs. human DHFR), which is a key consideration in drug development.[3]
Q2: How do I select a starting dose for my first in vivo study?
A: Selecting a starting dose requires a multi-faceted approach based on all available data.[8][9]
-
In Vitro Data: Use the IC50 or EC50 values from cell-based assays as a starting point. While these don't translate directly to an in vivo dose, they provide a relative measure of potency.
-
Literature on Analogs: Review published in vivo studies for structurally similar compounds, such as Trimethoprim or Pyrimethamine.[10][11] This can provide a ballpark dose range (see Table 1).
-
Dose Range Finding (DRF) Studies: The most reliable method is to perform a preliminary dose range finding study in a small number of animals.[8][12] This involves testing a wide range of doses to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[12]
Q3: What are the common routes of administration and formulation challenges?
A: Oral (PO) gavage is a common route for preclinical studies with this class of compounds.[10][13] Intraperitoneal (IP) and intravenous (IV) injections are also used, particularly for pharmacokinetic studies or if oral bioavailability is poor.[11][14]
A significant challenge is that many novel compounds are poorly soluble in water.[15][16][17] This can lead to poor absorption and high variability.[16] Common formulation strategies include:
-
Suspensions: Using vehicles like carboxymethylcellulose (CMC) or methylcellulose.[13]
-
Solutions: Using co-solvents such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or ethanol. Caution is required as high concentrations of organic solvents can cause local irritation or toxicity.
-
Lipid-based formulations: For highly lipophilic compounds, oil-based solutions or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[15][17]
Q4: What are the expected toxicities associated with DHFR inhibitors?
A: Since DHFR is also present in host cells, high doses of these inhibitors can affect rapidly dividing host tissues. The required dosage for treating conditions like toxoplasmosis can approach toxic levels.[18] Potential toxicities include:
-
Hematological Effects: Folate deficiency can lead to megaloblastic anemia, leukopenia, and thrombocytopenia.[18]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea.
-
General Clinical Signs: Weight loss, lethargy, and ruffled fur are common indicators of toxicity in rodent studies.[19]
It's often recommended to co-administer folinic acid (leucovorin) with high doses of DHFR inhibitors, as it can rescue host cells from folate deficiency without compromising the drug's effect on pathogens that cannot utilize exogenous folates.[18]
Part 2: Troubleshooting Guide
This section provides structured guidance for addressing specific problems you may encounter during your in vivo studies.
Problem: Lack of Efficacy at Initial Doses
"My this compound compound shows potent in vitro activity but is not producing the expected therapeutic effect in my animal model. What steps should I take?"
This is a common challenge that requires systematic investigation. The issue could stem from problems with the drug's formulation, administration, exposure, or its interaction with the target in the complex in vivo environment.
Workflow for Troubleshooting Lack of Efficacy
Caption: Workflow for refining dosage in response to observed toxicity.
Detailed Steps:
-
Step A: Conduct a Maximum Tolerated Dose (MTD) Study: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality over a defined period. [8][14][20]This study is essential for setting the upper dose limit for all future efficacy and toxicology studies. [13][19][21](See Protocol 3).
-
Step B: Correlate Toxicity with PK Data: Analyze the pharmacokinetic profile at toxic doses. Is the toxicity associated with a very high, sharp Cmax (peak concentration), suggesting acute toxicity? Or is it related to a high AUC (total exposure), suggesting cumulative toxicity?
-
Step C: Adjust Dosing Regimen:
-
If toxicity is Cmax-driven , consider splitting the total daily dose into multiple, smaller administrations (e.g., dose 50 mg/kg once daily vs. 25 mg/kg twice daily). This can lower the peak concentration while maintaining the same total exposure.
-
If toxicity is AUC-driven , you may need to lower the daily dose or introduce drug-free days (e.g., dose every other day) to allow the animal to recover.
-
-
Step D: Re-evaluate Formulation: In some cases, the vehicle itself can cause adverse effects, especially with IP injections or high concentrations of co-solvents in oral formulations. [16]Run a vehicle-only control group to rule this out.
Problem: High Inter-Animal Variability
"The response to my compound is highly inconsistent across animals within the same dose group. How can I improve the reproducibility of my results?"
High variability can obscure real treatment effects and make data interpretation impossible. [22]Addressing it is crucial for the statistical power of your study.
Strategies to Reduce Variability:
-
Standardize Procedures: Ensure all experimental procedures are highly consistent. [23]This includes the administration technique, timing of dosing and measurements, and sample collection methods. Inconsistent oral gavage, for instance, is a major source of variability. [23][24]2. Control Animal-Related Factors: Use animals of the same age, sex, and genetic background. [23][25]House animals under identical environmental conditions (temperature, light cycle, diet). Biological factors can significantly influence drug metabolism and response. [22][24]3. Optimize Formulation: A poorly soluble compound that is not uniformly suspended will lead to inconsistent dosing. [15]Ensure your formulation is homogenous throughout the dosing period. Sonication or vortexing before each dose is critical for suspensions.
-
Increase Sample Size: While not a fix for underlying issues, a larger group size can increase the statistical power to detect a significant effect despite inherent biological variability. [24]5. Randomization and Blinding: Implement proper randomization to assign animals to groups and blind the personnel performing the dosing and assessments to prevent unconscious bias. [25]
Part 3: Key Protocols and Data Tables
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of a this compound compound.
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice for an infection model). Use a small number of animals per group (n=3-5).
-
Dose Selection: Choose at least 3-4 dose levels, spaced logarithmically (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group. The dose range should be based on in vitro data and literature on similar compounds. [8]4. Administration: Administer the compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture), and food/water intake.
-
Endpoint: Measure the primary efficacy endpoint (e.g., tumor volume, bacterial load, parasite count).
-
-
Analysis: Plot the dose-response curves for both efficacy and toxicity. The MED is the lowest dose showing a statistically significant therapeutic effect. The MTD is the highest dose that does not cause significant morbidity (e.g., >15-20% body weight loss) or other severe clinical signs. [8][19]
Protocol 2: Basic Pharmacokinetic (PK) Study
-
Objective: To determine the plasma concentration-time profile and key PK parameters of the compound.
-
Animal Model: Use a single strain (e.g., Sprague-Dawley rats), typically cannulated for serial blood sampling. Use n=3-5 animals.
-
Dosing: Administer a single dose of the compound at a level expected to be efficacious and well-tolerated (e.g., a dose near the middle of the DRF study range).
-
Blood Sampling: Collect small blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points. A typical schedule for oral dosing would be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the mean plasma concentration vs. time. Use software to calculate key PK parameters (see Table 2).
Protocol 3: Maximum Tolerated Dose (MTD) Study
-
Objective: To specifically define the highest dose that is tolerated for the intended study duration. [14][20]2. Animal Model: Use the same species and strain intended for longer-term efficacy studies (n=3-5 per group).
-
Study Design: This is typically a dose-escalation study. [8]Start with a dose expected to be well-tolerated.
-
Group 1: Dose X.
-
If tolerated, Group 2: Dose 2X.
-
If tolerated, Group 3: Dose 4X.
-
Continue until dose-limiting toxicity is observed. The MTD is typically defined as the dose level just below the one that causes severe toxicity or >10% mortality. [8][13]4. Duration: The study duration should reflect the intended efficacy study (e.g., 7, 14, or 28 days). [8]5. Endpoints: The primary endpoints are mortality, body weight change, clinical observations, and terminal gross pathology. [13][19]
-
Data Presentation
Table 1: Example Starting Doses for Related DHFR Inhibitors in Rodent Models
| Compound | Animal Model | Dose Range (mg/kg/day) | Route | Application | Reference |
| Pyrimethamine | BALB/c Mice | 6.25 - 12.5 | Oral | Anti-parasitic (T. gondii) | [10] |
| Trimethoprim | Sprague-Dawley Rats | 25 (single dose) | IV | Pharmacokinetics | [11] |
| Trimethoprim | Children (human) | 8 - 15 | Oral | Antibacterial | [26] |
| Pyrimethamine | Human Adult | 50 - 75 | Oral | Anti-parasitic (Toxoplasmosis) | [18][27] |
Note: These doses are for established drugs and should be used only as a rough guide. Novel compounds will require independent evaluation.
Table 2: Key Pharmacokinetic Parameters and Their Implications
| Parameter | Description | Implication for Dose Refinement |
| Cmax | Maximum (peak) plasma concentration | A high Cmax can be associated with acute, off-target toxicity. If toxicity correlates with Cmax, consider splitting the dose. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. A very long Tmax might delay the onset of action. |
| AUC | Area Under the Curve (total drug exposure) | The primary indicator of overall exposure. Efficacy is often correlated with AUC. Toxicity can also be AUC-driven (cumulative). |
| t½ (Half-life) | Time for plasma concentration to decrease by 50% | Determines the dosing interval. A compound with a short half-life may need to be dosed more frequently (e.g., twice daily) to maintain effective concentrations. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | High clearance means the drug is eliminated quickly, which may necessitate higher or more frequent dosing. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | A large Vd suggests the drug distributes widely into tissues, which can be beneficial for hitting targets outside the bloodstream but may also lead to accumulation. |
References
- Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009). NC3Rs.
- A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions. (n.d.). NIH.
- Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. (n.d.). PubMed Central.
- Dose–response rel
- In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodul
- Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofol
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo.
- Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). FDA.
- Contract Research - Maximum Tolerated Dose (MTD). (n.d.).
- ECETOC Guidance on Dose Selection. (n.d.).
- Pharmacokinetic Properties of Conventional and Double-Dose Sulfadoxine-Pyrimethamine Given as Intermittent Preventive Tre
- Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. (2024).
- 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. (1962). PubMed.
- Optimal experimental designs for dose–response studies with continuous endpoints. (n.d.). PMC.
- Inhibition of DHFR activity by known and potential antifolate agents.... (n.d.).
- Pharmacokinetics of Trimethoprim in the R
- Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2025).
- Pyrimethamine exposure. Current WHO dosing recommendations (left) are.... (n.d.).
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Trimethoprim PM. (2010). AA Pharma.
- Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. (n.d.).
- Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking str
- Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. (n.d.). NIH.
- Refining MTD studies. (n.d.). NC3Rs.
- New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders.
- Daraprim (Pyrimethamine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Dose-Response Relationships - Clinical Pharmacology. (n.d.). MSD Manual Professional Edition.
- Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children. (2025).
- Recommendations on dose level selection for repeat dose toxicity studies. (2022). PMC - NIH.
- Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. (n.d.). Semantic Scholar.
- Control of Variability. (n.d.). ILAR Journal - Oxford Academic.
- Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
- Dose-response Relationships in Clinical Trials. (2016). Basicmedical Key.
- Single dose pharmacokinetics of trimethoprim. (n.d.). PMC - NIH.
- Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
- Maximum-Tolerated-Dose and Pharmacokinetics in r
- Evaluation of preclinical formulations for a poorly w
- (PDF) Learning to Troubleshoot experiments. (2025).
- Pyrimethamine. (2017). Johns Hopkins ABX Guide.
- Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
Sources
- 1. Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Poor Activity of 5-Benzyl-2,4-diaminopyrimidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Benzyl-2,4-diaminopyrimidine analogs. This guide is designed to provide in-depth, field-proven insights into common challenges that can lead to unexpectedly low or inconsistent compound activity. We will explore issues from compound integrity to complex cellular responses, providing not just steps, but the scientific reasoning behind them.
Section 1: Compound Integrity and Handling
The journey to meaningful data begins with the compound itself. Issues with purity, solubility, and stability are often the primary culprits behind poor experimental outcomes.
Q1: My synthesized this compound analog shows low or inconsistent activity. What could be the issue with the compound itself?
A1: This is a critical first question. Before investigating complex biological interactions, you must validate the integrity of your chemical matter. The issue often lies in one of three areas:
-
Synthesis and Purity: The synthesis of 2,4-diaminopyrimidines can involve multi-step processes.[1] Incomplete reactions or side reactions can lead to impurities that may be structurally similar to the desired product but possess little to no activity. For instance, intermediates from condensation reactions with guanidine might persist if the reaction is not driven to completion.[2] It is crucial to rigorously purify the final product, typically via recrystallization or column chromatography, and confirm its identity and purity.
-
Structural Confirmation: Ensure the final structure is confirmed unequivocally. While melting point and thin-layer chromatography (TLC) are useful indicators, they are insufficient. High-resolution mass spectrometry (HRMS) is required to confirm the molecular weight and elemental composition. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the precise structure and connectivity of the atoms, ensuring the correct isomer was synthesized.
-
Batch-to-Batch Variability: If you are using different batches of the same compound, inconsistencies in the purification process can lead to variable purity levels. Always re-characterize new batches to ensure they meet the required quality standards before use in biological assays.
Q2: I'm observing precipitation of my compound in the assay medium. How can I address solubility issues?
A2: Poor aqueous solubility is a known challenge for many pyrimidine derivatives and can severely limit their effective concentration in an assay, leading to artificially low activity readings.
Root Cause Analysis:
-
High Lipophilicity: The benzyl group and other substitutions can make these analogs highly lipophilic and thus poorly soluble in aqueous buffers.
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can self-aggregate, reducing the concentration of monomeric, active molecules available to interact with the target.
-
Solvent Shock: Adding a highly concentrated DMSO stock directly to an aqueous buffer can cause the compound to "crash out" of solution.
Troubleshooting Protocol: Improving Compound Solubility
-
Optimize Stock Solution Preparation:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[3][4]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO. This minimizes the volume of DMSO added to your assay, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
-
Serial Dilution Strategy:
-
Perform serial dilutions in 100% DMSO to create intermediate stocks.
-
For the final dilution into your aqueous assay buffer, add the small volume of DMSO stock to the buffer while vortexing gently. This rapid mixing helps disperse the compound before it can precipitate.
-
-
Test Solubility Limits:
-
Before running a full experiment, perform a simple visual solubility test. Prepare your compound at its highest intended assay concentration in the final assay buffer.
-
Incubate under assay conditions (e.g., 37°C) for the duration of the experiment.
-
Visually inspect for precipitation or cloudiness. If observed, you must lower the final testing concentration.
-
-
Consider Formulation Aids (Advanced):
-
For particularly challenging compounds, especially in cell-based or in vivo studies, formulation aids like cyclodextrins or co-solvents (e.g., PEG400) can be explored, though their effects on the assay system must be carefully validated.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes initial solubility and minimizes water absorption.[4] |
| Stock Concentration | 10-50 mM | Allows for small transfer volumes, minimizing final DMSO % in assay. |
| Final DMSO % in Assay | < 0.5% (ideally < 0.1%) | High concentrations of DMSO can affect enzyme activity and cell health. |
| Dilution Technique | Serial dilution in DMSO, then add to vortexing aqueous buffer. | Prevents "solvent shock" and localized over-concentration. |
Table 1: Recommended practices for preparing and handling compound stock solutions.
Q3: Could my compound be degrading during storage or in the assay?
A3: Yes, compound instability is a frequently overlooked problem. 5-aminopyrimidine structures, in particular, can be susceptible to oxidation in DMSO, which can lead to the formation of colored degradation products and a loss of active compound.[3]
Key Considerations for Stability:
-
Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed containers with desiccant to minimize exposure to water and air. While most compounds are stable, repeated freeze-thaw cycles should be minimized by aliquoting stocks.[4] Studies have shown that many compounds are stable in DMSO/water mixtures for extended periods at 4°C, but this should be verified for your specific analog series.[5]
-
Light Sensitivity: Some heterocyclic compounds are light-sensitive. Store stocks in amber vials and minimize exposure of assay plates to direct light.
-
Assay Buffer Components: Components in your assay buffer (e.g., high concentrations of reducing agents like DTT, or reactive species) could potentially interact with your compound. Run a control where the compound is incubated in the assay buffer for the full duration of the experiment, then analyze its integrity via LC-MS.
Workflow for Investigating Compound Stability
Caption: Troubleshooting workflow for compound integrity.
Section 2: In Vitro Enzymatic Assay Troubleshooting
This compound analogs are classic inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in folate metabolism.[6][7][8] Poor activity in an enzymatic assay points to issues with the assay conditions or the specific interactions between your compound and the enzyme.
Caption: Inhibition of the DHFR enzyme reaction.
Q4: My analog shows weak inhibition of DHFR in my enzymatic assay. How can I troubleshoot this?
A4: Assuming your compound's integrity is confirmed, weak enzymatic inhibition is likely due to suboptimal assay conditions or a genuine lack of potency.
Protocol: Optimizing a DHFR Inhibition Assay
-
Validate Enzyme Activity:
-
Ensure your DHFR enzyme is active. Run a control reaction without any inhibitor. The rate of NADPH consumption (measured by the decrease in absorbance at 340 nm) should be linear and robust.
-
If activity is low, consider the source and age of the enzyme, and ensure proper storage conditions (typically -80°C in a glycerol-containing buffer).
-
-
Determine Substrate Kₘ:
-
The inhibitory potency (IC₅₀) of a competitive inhibitor is dependent on the substrate concentration. Your assay should be run at or near the Michaelis-Menten constant (Kₘ) for the substrate (DHF).
-
If you run the assay at saturating substrate concentrations, you will need a much higher concentration of a competitive inhibitor to see an effect, potentially masking its true potency.
-
-
Check Buffer Conditions:
-
Ensure the pH, salt concentration, and any required cofactors in your buffer are optimal for your specific DHFR enzyme (e.g., from E. coli, human, P. carinii). These conditions can vary significantly.[9]
-
-
Control for Compound Interference:
-
Some compounds can interfere with the assay readout. For example, they might absorb light at 340 nm or be inherently fluorescent.
-
Run a control with your compound in the assay buffer without the enzyme to check for any background signal.
-
-
Vary Incubation Time:
-
If your compound is a slow-binding inhibitor, it may require a pre-incubation period with the enzyme before adding the substrate. Test various pre-incubation times (e.g., 5, 15, 30 minutes) to see if potency improves.
-
| Parameter | Potential Issue | Troubleshooting Step |
| Enzyme | Low specific activity, degradation. | Use a fresh enzyme lot; run a no-inhibitor control to verify activity. |
| Substrate (DHF) | Concentration too high relative to Kₘ. | Determine Kₘ empirically and run the assay at [S] ≈ Kₘ. |
| Cofactor (NADPH) | Degradation, incorrect concentration. | Use fresh NADPH; ensure concentration is not limiting. |
| Buffer pH | Suboptimal for enzyme activity. | Verify the optimal pH for the specific DHFR ortholog being used. |
| Readout | Compound absorbs at 340 nm. | Run a control with compound and buffer (no enzyme) and subtract background. |
| Incubation | Insufficient time for binding. | Pre-incubate the enzyme and inhibitor before adding the substrate. |
Table 2: Key parameters for DHFR enzymatic assay optimization.
Q5: How do I determine if my compound is a selective inhibitor for a specific species' DHFR?
A5: Selectivity is paramount, especially for antimicrobial or antiparasitic drug development. The goal is to potently inhibit the pathogen's DHFR while sparing the host (e.g., human) enzyme.[10][11]
To determine selectivity, you must perform parallel inhibition assays against DHFR enzymes from different species. The selectivity index (SI) is a key metric.
Calculating the Selectivity Index (SI): SI = IC₅₀ (Host Enzyme, e.g., rat or human DHFR) / IC₅₀ (Pathogen Enzyme, e.g., P. carinii DHFR)
A higher SI value indicates greater selectivity for the pathogen's enzyme. For example, an SI of >100 is often considered a good starting point for a promising selective inhibitor.[9][10]
Experimental Design for Selectivity Profiling:
-
Source Enzymes: Obtain purified, recombinant DHFR from your target pathogen and from a mammalian source (rat liver DHFR is a common and accepted surrogate for human DHFR).[10]
-
Optimize Assays: Independently optimize the assay conditions for each enzyme, as optimal pH and buffer conditions may differ.
-
Run Parallel IC₅₀ Curves: Generate full dose-response curves for your compound against each enzyme under their respective optimized conditions.
-
Calculate SI: Use the resulting IC₅₀ values to calculate the Selectivity Index.
Section 3: Cell-Based Assay Troubleshooting
Strong enzymatic activity that doesn't translate to cellular activity is a common and frustrating problem in drug discovery. This "potency gap" usually points to issues with the compound's ability to reach its target inside the cell.
Q6: The compound is potent in my enzymatic assay but shows poor activity in cell-based assays. What are the likely causes?
A6: This discrepancy is classic and highlights the complexity of cellular systems compared to a clean in vitro enzymatic assay. The primary reasons are:
-
Poor Membrane Permeability: The compound may be unable to efficiently cross the cell membrane to reach the cytosolic DHFR. This can be due to high polarity, excessive molecular weight, or a low number of rotatable bonds.
-
Efflux by Transporters: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport compounds out of the cell, keeping the intracellular concentration too low to be effective.
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.
-
Target Not Limiting: In some cellular contexts, the pathway that DHFR is involved in may not be the rate-limiting step for cell growth or survival, so even potent inhibition doesn't produce a strong phenotype.
Caption: Workflow to diagnose enzyme-to-cell potency gaps.
Q7: I'm seeing high variability or "edge effects" in my cell-based assay plates. How can I optimize my assay protocol?
A7: High variability compromises data quality and can obscure real biological effects. These issues are often mechanical or environmental.
| Problem | Cause | Solution |
| Edge Effects | Uneven temperature or humidity across the plate, leading to faster evaporation in outer wells. | Use plates with reservoirs for sterile water/PBS, ensure the incubator has good airflow, and avoid stacking plates.[12] |
| Inconsistent Seeding | Cells clumping or being unevenly distributed during plating. | Ensure a single-cell suspension before plating. Let the plate sit at room temperature for 20-30 minutes before incubation to allow even settling.[13] |
| Cell Health | Using cells that are over-confluent, have a high passage number, or are unhealthy. | Always use healthy, log-phase cells. Do not passage cells indefinitely. Perform viability counts before seeding.[12] |
| Assay Window | Signal-to-background ratio is too low. | Optimize cell seeding density and incubation time with the detection reagent to maximize the signal window.[12][14] |
Table 3: Troubleshooting checklist for common cell-based assay artifacts.
Q8: How can I rule out off-target effects or general cytotoxicity as the cause of my observed cellular phenotype?
A8: This is a crucial step in validating your compound's mechanism of action. An observed effect (e.g., reduced cell proliferation) may not be due to the inhibition of your intended target (DHFR).
Experimental Strategy to Confirm On-Target Activity:
-
Assess General Cytotoxicity: Run a counter-screen to measure cytotoxicity. Use assays that measure different cellular health parameters.
-
Membrane Integrity: Lactate dehydrogenase (LDH) release assay.[14]
-
Metabolic Activity: MTS or Resazurin reduction assays.[14]
-
ATP Content: Assays like CellTiter-Glo® measure ATP as an indicator of viable, metabolically active cells.[14] If your compound is cytotoxic at the same concentration it shows "activity," the effect is likely non-specific.
-
-
Rescue Experiment: If your compound is truly acting through DHFR inhibition, the effect should be reversible by providing the downstream products of the pathway.
-
Protocol: Treat cells with your compound in both the presence and absence of supplemental folinic acid (leucovorin) or thymidine and hypoxanthine.
-
Expected Result: If the compound's effect is on-target, the addition of these supplements should rescue the cells from the anti-proliferative effect.
-
-
Target Engagement Assays: Directly measure if your compound is binding to DHFR inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this. It measures the thermal stabilization of a target protein upon ligand binding.
Section 4: FAQs
-
Q: What is a typical starting concentration range for screening these analogs?
-
A: For an initial screen, a range of 0.01 µM to 10 or 50 µM is common. This broad range helps capture compounds with varying potencies.
-
-
Q: My pyrimidine analog has a free amino group. Could this be reactive?
-
A: Yes, amino-pyrimidines can be reactive and may be prone to oxidation or forming adducts.[3] It's essential to monitor their stability, especially if the assay buffer contains potentially reactive components.
-
-
Q: Can I use bacterial growth inhibition as a primary screen?
References
- BenchChem Technical Support Center. (n.d.). Enhancing the Bioavailability of Pyrimidine Compounds. BenchChem.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
-
Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
- Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
-
Roth, B., et al. (1981). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. Journal of Medicinal Chemistry, 24(8), 933-941. [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
- Hoffer, M. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
-
Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726-1736. [Link]
-
Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103-1123. [Link]
-
Patterson, S. E., et al. (2002). Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 293-302. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
-
Johnson, J. V., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. Journal of Medicinal Chemistry, 32(8), 1942-1949. [Link]
-
Krátký, M., et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Bioorganic & Medicinal Chemistry Letters, 22(20), 6405-6409. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Roth, B., et al. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of Medicinal Chemistry, 32(8), 1949-1958. [Link]
- Marin Biologic Laboratories. (n.d.).
- Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening. Promega.
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
Sources
- 1. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis / Journal of Medicinal Chemistry, 1981 [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. static.fishersci.eu [static.fishersci.eu]
- 15. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Potency Optimization of 2,4-Diamino-5-Benzylpyrimidine Inhibitors
Welcome to the technical support resource for researchers working with 2,4-diamino-5-benzylpyrimidine inhibitors. This guide is structured as a series of troubleshooting questions and in-depth answers designed to help you navigate the challenges of potency enhancement in your drug discovery projects. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design.
Part 1: Foundational Concepts & Common Sticking Points
This section addresses the fundamental questions every researcher should consider before embarking on an optimization campaign.
Question: My initial hits show activity, but the potency is low (micromolar range). Why is this scaffold a good starting point, and what is its mechanism of action?
Answer: The 2,4-diamino-5-benzylpyrimidine scaffold is a classic "privileged structure" in medicinal chemistry, particularly for inhibiting dihydrofolate reductase (DHFR).[1][2]
-
Mechanism of Action: DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. The 2,4-diaminopyrimidine core acts as a bioisostere of the pteridine ring of the natural substrate, dihydrofolate. It binds with high affinity to the enzyme's active site, primarily through hydrogen bonds, effectively blocking the pathway and halting cell proliferation. This makes it a valuable target for antimicrobial and anticancer agents.[3][4]
-
Why It's a Good Starting Point: Its well-understood structure-activity relationship (SAR) provides a clear roadmap for optimization.[1][5] The scaffold has two key regions for modification: the conserved diaminopyrimidine "warhead" that anchors to the enzyme and the 5-benzyl "selectivity/potency" group that probes a deeper hydrophobic pocket. This modularity allows for systematic exploration to improve potency and selectivity.
Part 2: Troubleshooting Guide for Potency Enhancement
This is the core of our guide, designed to provide actionable solutions to the most common challenge: increasing inhibitor potency.
Question: I have a lead 2,4-diamino-5-benzylpyrimidine with an IC50 of 10 µM. Which part of the molecule should I modify first for the best chance of a significant potency increase?
Answer: Without question, the initial focus should be on the 5-benzyl ring . This region offers the most fertile ground for substantial potency gains by optimizing interactions within the enzyme's hydrophobic pocket. Quantitative Structure-Activity Relationship (QSAR) studies have consistently shown that substitutions on this ring are the primary drivers of potency.[1][5]
Here is a logical workflow for exploring modifications to this critical region:
Caption: Workflow for optimizing benzyl ring substitutions.
Detailed Substitution Strategy:
-
Prioritize the Meta Position: Multiple studies suggest that substitution at the meta positions (3' and 5') of the benzyl ring is often more favorable for potency than substitution at the para (4') position.[1] This is likely due to the shape of the binding pocket.
-
Explore a Matrix of Properties: Your initial library of analogs should systematically probe different physicochemical properties. Do not just change the group; understand what property you are changing.
| Property to Probe | Example Substituents (Meta/Para) | Rationale |
| Lipophilicity/Size | -CH3, -Cl, -CF3, -OCH3 | Explores hydrophobic interactions in the active site. Methoxy groups are frequently seen in potent inhibitors.[6][7] |
| Hydrogen Bonding | -OH, -NH2, -COOH, -CONH2 | Introduces potential new hydrogen bonds with residues in the binding pocket. Carboxy groups, in particular, can significantly increase potency and selectivity.[6][8] |
| Electronic Effects | -NO2 (withdrawing), -OCH3 (donating) | Modulates the electronics of the benzyl ring, which can influence binding affinity. |
| Extended Groups | -CH2COOH, -(CH2)nCOOH, alkynyl groups | These can reach deeper into the binding pocket or access new interaction points. Studies have shown that extended carboxyl-containing side chains can dramatically improve potency and selectivity against pathogenic DHFR.[6][7][8] |
Question: My potency has plateaued after exploring simple benzyl ring substitutions. What are more advanced strategies to achieve nanomolar activity?
Answer: Once you have exhausted simple substitutions, it's time to employ more complex medicinal chemistry strategies.
-
Bioisosteric Replacement: A bioisostere is a functional group that can replace another while retaining similar biological activity, often with improved properties.[9] This is a powerful strategy to overcome issues like metabolic instability, toxicity, or poor solubility while maintaining or improving potency.
-
Classic Replacements:
-
Phenyl Ring → Pyridyl, Thienyl: Changing the core aromatic ring can alter electronic properties and introduce new hydrogen bonding opportunities with the nitrogen or sulfur heteroatom.[9]
-
Carboxylic Acid (-COOH) → Tetrazole, Acylsulfonamide: These acidic groups can mimic the carboxylate interaction while improving cell permeability and metabolic stability.
-
Methyl (-CH3) → Halogen (-Cl, -F): Can offer similar steric bulk with different electronic properties. Fluorine, in particular, can block metabolic oxidation.[10]
-
-
-
Structure-Based Design: If a crystal structure of your target enzyme complexed with an inhibitor is available, this is your most powerful tool.
-
Identify Unoccupied Pockets: Analyze the co-crystal structure. Are there nearby pockets that your current inhibitor does not occupy? Design modifications that extend into these spaces to form new, favorable interactions.
-
Target Specific Residues: Can you introduce a functional group that will form a hydrogen bond with a specific backbone amide or side chain? For example, if there is a nearby aspartate residue, introducing a basic amine on your inhibitor could form a potent salt bridge.
-
Displace Water Molecules: Look for "unhappy" water molecules in the active site (those with poor hydrogen bonding networks). Designing your inhibitor to displace these waters can provide a significant entropic boost to binding affinity.
-
-
Fused Ring Systems (Scaffold Hopping): Consider replacing the benzylpyrimidine with a more rigid, fused system like a pyrido[2,3-d]pyrimidine .[4][11] These bicyclic systems can lock the molecule into a more favorable conformation for binding, reducing the entropic penalty upon binding and thus increasing potency. Piritrexim, a potent DHFR inhibitor, is based on this scaffold.[4]
Caption: Advanced strategies for lead optimization.
Part 3: Key Experimental Protocols
Here we provide templated protocols for the essential experiments in an inhibitor optimization campaign.
Protocol 1: General Synthesis of a Benzyl-Substituted Analog Library via Sonogashira Coupling
This protocol is based on synthetic routes used to create diverse libraries of 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines and is highly effective for SAR exploration.[7][12]
Objective: To synthesize a series of analogs with varying substituents on the benzyl ring starting from a common iodinated intermediate.
Step-by-Step Methodology:
-
Synthesize the Core Intermediate: Prepare 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine. This will be your common precursor for the library.
-
Setup the Sonogashira Reaction: In a dry reaction flask under an inert atmosphere (e.g., Argon), combine the iodinated pyrimidine intermediate (1.0 eq), your terminal alkyne of choice (e.g., (4-carboxyphenyl)acetylene, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Add Solvent and Base: Dissolve the reagents in a suitable solvent mixture, such as DMF/triethylamine.
-
Reaction: Stir the reaction at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous solutions (e.g., water, brine) to remove the catalyst and salts.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the alkyne-coupled product.
-
(Optional) Hydrogenation: If the saturated alkyl linker is desired, dissolve the alkyne product in a solvent like ethanol or methanol, add a hydrogenation catalyst (e.g., 10% Pd/C), and stir under an atmosphere of hydrogen gas until the reaction is complete.
-
Final Purification & Characterization: Filter off the catalyst and purify the final compound as needed. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro DHFR Inhibition Assay (Spectrophotometric)
Objective: To determine the IC50 value of an inhibitor against a purified DHFR enzyme.
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Purified DHFR enzyme (e.g., rat liver, P. carinii, etc.).[6]
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Inhibitor compounds dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare fresh solutions of DHF and NADPH in the assay buffer.
-
Inhibitor Dilutions: Create a serial dilution of your inhibitor compounds in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup:
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of your diluted inhibitor solution (or DMSO for control wells).
-
Add 20 µL of DHFR enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of a substrate mix containing both DHF and NADPH.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37 °C. Measure the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (DMSO only) to get percent inhibition.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: My inhibitor is potent against the target enzyme but has poor cellular activity. What's wrong?
-
A: This is a common problem related to poor physicochemical properties. Your compound may have low cell permeability (too polar or too large) or it might be rapidly removed by cellular efflux pumps.[13] Consider strategies to improve lipophilicity (without sacrificing too much solubility) or mask polar groups with cleavable esters to create a pro-drug.
-
-
Q: How do I improve selectivity for a pathogen's DHFR over human DHFR?
-
A: Selectivity arises from exploiting structural differences between the enzyme active sites. Often, pathogen DHFR has a larger and more flexible active site. Designing inhibitors with bulkier or more flexible side chains on the benzyl ring can create compounds that bind tightly to the pathogen enzyme but clash sterically with the smaller human enzyme active site, thus improving the selectivity index.[5][6][8]
-
-
Q: Is it possible to make these inhibitors irreversible?
-
A: Yes, by incorporating a reactive group (a "warhead") that can form a covalent bond with a nucleophilic residue (like cysteine) in or near the active site. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent irreversible inhibitors of FGFR by including a reactive acrylamide moiety.[14] This is an advanced strategy that requires detailed structural information about the target enzyme.
-
References
- Cody, V., & Ciszak, E. (1988). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Computer-Aided Molecular Design, 2(4), 293–303.
- Selassie, C. D., et al. (1998). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry, 41(22), 4261–4272.
- Ma, Y., & Liu, H. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. European Journal of Medicinal Chemistry, 200, 112458.
- Kudo, K., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14336–14353.
- Wang, Y., et al. (2021). Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 64(13), 9328–9344.
- Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(10), 1847–1857.
- Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 391–422.
- Kumar, K. S., & Raj, V. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100851.
- Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(7), 1847-1857.
- Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(7), 1847-1857.
- Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560.
- Grivsky, E. M., et al. (1989). Structural Studies on Bioactive Compounds. 8. Synthesis, Crystal Structure, and Biological Properties of a New Series of 2,4-diamino-5-aryl-6-ethylpyrimidine Dihydrofolate Reductase Inhibitors With in Vivo Activity Against a Methotrexate-Resistant Tumor Cell Line. Journal of Medicinal Chemistry, 32(11), 2468–2474.
- Gangjee, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. Journal of Medicinal Chemistry, 46(10), 1847-1857.
- Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329.
- Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science, (5(57)).
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Drug Discovery Resources.
- Sun, H., et al. (2021). Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining.
- Tresadern, G., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 27(19), 6241.
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
- El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5002.
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Technical Support Center: Minimizing Off-Target Effects of 5-Benzyl-2,4-diaminopyrimidine Derivatives
Welcome to the technical support center for researchers working with the 5-Benzyl-2,4-diaminopyrimidine scaffold. This versatile chemical structure is a cornerstone for developing inhibitors against various therapeutic targets, most notably dihydrofolate reductase (DHFR) and a wide range of protein kinases.[1][2][3][4] However, the very features that make this scaffold effective also present a significant challenge: managing off-target effects.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose, understand, and mitigate unintended biological activities during your experiments. Our goal is to provide you with the rationale behind experimental choices, enabling you to generate robust, publishable data.
Part 1: Foundational Questions & Initial Troubleshooting
This section addresses the preliminary issues and fundamental knowledge required before diving into complex experimental troubleshooting.
Q1: I'm starting with a new this compound derivative. What are its likely on- and off-targets?
Answer: The this compound core is a "privileged scaffold" in medicinal chemistry. Its primary and potential off-targets are heavily influenced by the specific substitutions on the benzyl and pyrimidine rings.
-
Primary Targets: Historically, this scaffold is famous for its potent inhibition of dihydrofolate reductase (DHFR) , with trimethoprim being a classic example.[2][5] More recently, it has been extensively developed as a potent ATP-competitive kinase inhibitor targeting a wide array of kinases, including Sky kinase, HPK1, JNK, and ALK.[4][6] Your intended target likely falls into one of these two classes.
-
Likely Off-Targets: Due to the structural similarity of the ATP-binding pocket across the human kinome (over 500 members), kinase inhibitors are rarely completely specific.[7] If your compound is a kinase inhibitor, its most probable off-targets are other kinases. It is not uncommon for a kinase inhibitor to bind dozens of unintended kinases with varying affinities.[8] For DHFR inhibitors, off-targets might include other folate-pathway enzymes or even unrelated proteins, though this is generally less pronounced than the cross-reactivity seen with kinase inhibitors.
Q2: My compound shows unexpected cellular toxicity or a phenotype that doesn't align with inhibiting its intended target. Where do I start troubleshooting?
Answer: This is a classic and critical challenge. The observed phenotype could be due to potent on-target inhibition that triggers an unknown signaling cascade, or it could be the result of one or more off-target effects. A systematic approach is essential to distinguish between these possibilities.
The first step is to establish a clear link between target engagement and the cellular outcome. A high potency in a biochemical assay (e.g., against a purified enzyme) that doesn't translate to a specific cellular effect is a red flag.
Below is a logical workflow to begin your investigation.
Caption: Initial workflow for troubleshooting unexpected cellular effects.
Part 2: In Vitro & Biochemical Analysis
If initial troubleshooting suggests an off-target issue, the next step is to identify the unintended interactions using biochemical methods.
Q3: How do I experimentally measure the selectivity profile of my compound?
Answer: The most robust method is to screen your compound against a large panel of purified kinases.[7][9] Several vendors offer this as a fee-for-service. The key is in the experimental design.
-
Tier 1: Initial Broad Screening: A cost-effective first pass is to screen the compound at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel (e.g., >300 kinases).[9] This will give you a global view of potential off-targets. Any kinase showing significant inhibition (e.g., >70%) at this concentration is flagged as a potential "hit".
-
Tier 2: Dose-Response Confirmation: For all hits identified in Tier 1, you must perform a full 10-point dose-response curve to determine the IC50 (or Kd) value for each interaction.[9] This is critical because a high-percent inhibition at a single concentration does not reveal potency. An off-target with an IC50 of 5 µM is far less problematic than one with an IC50 of 50 nM.
The goal is to generate quantitative data that allows for the calculation of a Selectivity Index , which compares the potency against the intended target versus off-targets.[3][7]
Data Presentation: Example Kinase Selectivity Profile
Below is a sample table summarizing the kind of data you should aim to generate. In this example, the intended target is Kinase A.
| Kinase Target | IC50 (nM) | Selectivity Index (IC50 Off-target / IC50 On-target) | Notes |
| Kinase A (On-Target) | 15 | 1.0 | Potent on-target activity |
| Kinase B | 45 | 3.0 | 3-fold selective. May not be significant. |
| Kinase C | 2,500 | 166.7 | Highly selective. Unlikely to be an issue. |
| Kinase D | 30 | 2.0 | Low selectivity. Potential source of off-target effects. |
| Kinase E | >10,000 | >667 | No significant inhibition. |
Q4: My inhibitor is potent in a biochemical assay with low ATP concentration, but this potency drops significantly in cell-based assays. Why?
Answer: This is a very common and important observation. There are two primary reasons for this discrepancy:
-
ATP Competition: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at low ATP concentrations (sometimes equal to the Km of ATP) to increase sensitivity and make it easier to detect inhibitors.[10] However, the intracellular concentration of ATP is very high (1-10 mM).[11] Your compound must compete with this high concentration of the natural substrate in a cellular environment, leading to a rightward shift in the IC50 value (i.e., lower apparent potency). For your results to be more physiologically relevant, consider running your biochemical assays at or near physiological ATP concentrations.[12]
-
Compound-Specific Factors: The cell is a complex environment. Factors that don't exist in a test tube can dramatically affect your compound's performance:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Plasma Protein Binding: If you are working in media with serum, your compound could be binding to proteins like albumin, reducing its free concentration available to engage the target.
-
Part 3: Cell-Based On-Target Validation
Once you have a selectivity profile, you must confirm that the desired biological effect in your cellular model is indeed a consequence of inhibiting the intended target.
Q5: What are the gold-standard methods for validating that my observed phenotype is truly on-target?
Answer: Relying on a single small molecule is insufficient to make a strong claim about a target's function. A multi-pronged approach is necessary to build a convincing, self-validating argument.
-
Use a Structurally Unrelated Inhibitor: Find a validated inhibitor for your target that has a completely different chemical scaffold. If this second, distinct compound produces the same phenotype in your cells, it significantly strengthens the case that the effect is on-target.
-
Perform a Rescue Experiment: This is a highly rigorous method. The goal is to "rescue" the cells from the inhibitor's effect by introducing a version of the target that the inhibitor cannot bind. This can be achieved by overexpressing a mutant version of the target kinase that is resistant to your compound (e.g., by mutating a key "gatekeeper" residue in the ATP-binding pocket). If the phenotype is reversed in the presence of the inhibitor, it provides powerful evidence for on-target activity.
-
Target Engagement Assays: These techniques directly measure whether your compound is binding to its intended target inside the cell. A popular method is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stabilization of a protein upon ligand binding. Another is the NanoBRET™ assay, which can quantify compound binding in live cells.[13]
Caption: Logic diagram for cell-based on-target validation experiments.
Q6: What are the essential controls for a Western blot experiment to assess target inhibition?
-
Vehicle Control (e.g., DMSO): This is the baseline and controls for any effect of the inhibitor's solvent on the cells.
-
Positive and Negative Controls: Use a known activator (e.g., growth factor) to stimulate the pathway and a well-validated positive control inhibitor to ensure the antibody and system are working.
-
Dose-Response: Never rely on a single concentration. A dose-dependent decrease in substrate phosphorylation that correlates with your compound's cellular IC50 is key.
-
Time-Course: Evaluate the inhibitor's effect at multiple time points to understand the dynamics of inhibition.
-
Total Protein Loading Control: Always probe for the total (non-phosphorylated) protein of both your target and its substrate, as well as a housekeeping protein (e.g., GAPDH, Tubulin), to ensure that the changes you see are due to altered phosphorylation, not altered protein levels.
Experimental Protocol: Western Blot for Target Inhibition
This protocol is designed to assess the phosphorylation status of a specific kinase substrate in cells following inhibitor treatment.
Materials:
-
Cells of interest cultured in appropriate multi-well plates.
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO).
-
Vehicle (e.g., 100% DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (specific for the phospho-substrate and total protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding: Seed cells to be in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your inhibitor in culture medium. Treat cells with a range of concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and the vehicle control for a predetermined time (e.g., 2 hours).
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pSubstrate) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to confirm equal loading and that the inhibitor did not alter total protein levels.
References
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
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Müller, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry. [Link]
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Liu, W., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics. [Link]
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AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
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Burchall, J. J., & Ferone, R. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Journal of Antimicrobial Chemotherapy. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. [Link]
-
Roth, B., et al. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]
-
Harris, C. S., et al. (2012). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Roth, B., et al. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. Journal of Medicinal and Pharmaceutical Chemistry. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Georgiou, I. G., & Johnson, K. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. [Link]
-
Kim, J., et al. (2025). Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. IEEE Xplore. [Link]
-
Harris, C. S., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2015). 3D and 2D pharmacophores of substituted 2,4-diamino-5-benzylpyrimidine. ResearchGate. [Link]
-
Semantic Scholar. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Semantic Scholar. [https://www.semanticscholar.org/paper/Further-studies-on-2%2C4-diamino-5-(2'%2C5'-disubstituted-Rosowsky-Forsch/2736142750e39401b228f4112e5256e297891823]([Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Pérez-Benítez, D., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Roth, B., et al. (1981). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Overcoming Resistance to 2,4-Diamino-5-benzylpyrimidine Drugs
Welcome to the technical support center for researchers working with 2,4-diamino-5-benzylpyrimidine drugs. This guide is designed to provide you with in-depth troubleshooting strategies and detailed experimental protocols to address the common challenge of drug resistance. As specialists in the field, we understand the nuances of these powerful dihydrofolate reductase (DHFR) inhibitors and the complexities that can arise during your research. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that researchers encounter when working with 2,4-diamino-5-benzylpyrimidine drugs.
Q1: What is the primary mechanism of action for 2,4-diamino-5-benzylpyrimidine drugs?
2,4-diamino-5-benzylpyrimidine drugs, such as trimethoprim and pyrimethamine, are potent inhibitors of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids.[1] By competitively binding to the active site of DHFR, these drugs deplete the intracellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and halting cell proliferation. This inhibitory action is particularly effective against rapidly dividing cells, such as cancer cells and various pathogens.[3]
Q2: I'm observing a lack of efficacy with my 2,4-diamino-5-benzylpyrimidine drug in my cell line. What are the potential reasons?
A lack of drug efficacy can stem from several factors. Before assuming resistance, it is crucial to rule out experimental variables. These can include:
-
Drug Stability and Activity: Ensure the drug has been stored correctly and has not degraded.
-
Cell Culture Conditions: Suboptimal cell health or incorrect cell density can affect drug response.[4][5]
-
Assay-related Issues: The chosen viability assay may not be optimal for your cell line or drug, or there may be technical errors in the assay itself.
If these factors have been addressed, the lack of efficacy is likely due to intrinsic or acquired resistance in your cell line.
Q3: What are the known mechanisms of resistance to 2,4-diamino-5-benzylpyrimidine drugs?
Resistance to DHFR inhibitors like the 2,4-diamino-5-benzylpyrimidines can occur through several molecular mechanisms:[2][6]
-
Target Modification: Mutations in the DHFR gene can alter the enzyme's structure, reducing the binding affinity of the drug.[3][6] This is a common mechanism of resistance.[7][8][9][10][11]
-
Target Overexpression: Amplification of the DHFR gene, leading to increased production of the DHFR enzyme, can titrate the drug, rendering it less effective at standard concentrations.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, preventing it from reaching its intracellular target.[6]
-
Metabolic Alteration: In some cases, cells may develop alternative metabolic pathways that bypass the need for DHFR, or they may metabolize and inactivate the drug.[1][5]
Q4: How can I confirm that my drug is active and stable in my experimental setup?
To confirm your drug's activity, you can perform a dose-response experiment using a well-characterized, sensitive cell line known to be responsive to your specific 2,4-diamino-5-benzylpyrimidine drug. A positive result in a sensitive line will confirm the drug's bioactivity. For stability, always follow the manufacturer's storage and handling instructions. If you suspect degradation, consider obtaining a fresh batch of the compound.
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshoot common experimental issues and investigate the underlying mechanisms of resistance.
Guide 1: Issue - Drug Appears Ineffective or Shows Reduced Potency
Symptom: You observe a higher-than-expected IC50 value or a complete lack of response in a cell line that was previously sensitive or is expected to be sensitive.
Caption: Workflow for troubleshooting drug ineffectiveness.
-
Verify Drug Integrity and Handling:
-
Action: Confirm that the drug has been stored under the recommended conditions (e.g., temperature, light protection). Prepare fresh dilutions from a stock solution for each experiment.
-
Rationale: 2,4-diamino-5-benzylpyrimidine compounds can be sensitive to degradation, leading to a loss of activity.
-
-
Assess Cell Health and Culture Conditions:
-
Action: Visually inspect your cells under a microscope to ensure they are healthy and free of contamination. Maintain a consistent cell passage number and avoid using cells that have been in continuous culture for extended periods.
-
Rationale: Cellular stress or prolonged culturing can lead to phenotypic changes, including altered drug sensitivity.[9]
-
-
Validate the Experimental Assay:
-
Action: Double-check all reagent concentrations and incubation times for your cell viability assay. If possible, use a secondary, different type of viability assay to confirm your results (e.g., a metabolic assay like MTT and a cytotoxicity assay that measures membrane integrity).
-
Rationale: Technical errors in the assay setup can lead to inaccurate results. Different assays measure different aspects of cell health, and cross-validation can provide more robust data.
-
-
Perform a Positive Control Experiment:
-
Action: Test your drug on a cell line known to be sensitive to the compound.
-
Rationale: If the drug is effective in the sensitive control cell line, it strongly suggests that the issue lies with the experimental cell line, which may have developed resistance.
-
If the above steps have been completed and the drug is still ineffective in your target cell line, it is time to investigate the potential mechanisms of resistance.
Guide 2: Investigating the Mechanism of Resistance
Objective: To determine the specific molecular mechanism responsible for the observed resistance to the 2,4-diamino-5-benzylpyrimidine drug.
Caption: Workflow for investigating resistance mechanisms.
-
Rationale: Overproduction of the DHFR enzyme is a common mechanism of resistance to DHFR inhibitors. By increasing the amount of the target protein, the cell can effectively "soak up" the drug, requiring a higher concentration to achieve an inhibitory effect.
-
Experimental Approaches:
-
Western Blotting: To quantify DHFR protein levels.
-
Quantitative PCR (qPCR): To measure DHFR mRNA levels.
-
-
Expected Outcome: A significant increase in DHFR protein and/or mRNA levels in the resistant cell line compared to the sensitive parental cell line would suggest that target overexpression is the mechanism of resistance.
| Cell Line | Relative DHFR mRNA Expression (fold change) | Relative DHFR Protein Expression (fold change) |
| Sensitive | 1.0 | 1.0 |
| Resistant | > 5.0 | > 5.0 |
| Table 1: Example Data for DHFR Overexpression. |
-
Rationale: Mutations within the coding sequence of the DHFR gene can lead to amino acid changes in the drug-binding pocket of the enzyme.[3][6] These changes can reduce the affinity of the drug for its target, thereby conferring resistance.[7][8][9][10][11]
-
Experimental Approach:
-
Sanger Sequencing: To identify point mutations, insertions, or deletions in the DHFR gene.
-
-
Expected Outcome: The identification of non-synonymous mutations in the DHFR gene of the resistant cell line that are absent in the sensitive parental line would strongly indicate that target modification is the cause of resistance.
| Mutation | Location | Effect on Drug Binding |
| F98Y | Active Site | Reduces binding affinity of trimethoprim[6] |
| S108N | Active Site | Reduces binding affinity of pyrimethamine[8] |
| Table 2: Examples of Known Resistance-Conferring Mutations in DHFR. |
-
Rationale: ABC transporters are a family of membrane proteins that can actively transport a wide range of substrates, including drugs, out of the cell.[6] Upregulation of these transporters can lead to multidrug resistance by reducing the intracellular concentration of the drug.
-
Experimental Approach:
-
ABC Transporter Efflux Assay: This assay typically uses a fluorescent substrate of the ABC transporter. In the presence of an inhibitor of the transporter, the fluorescent substrate will be retained within the cell, leading to a higher fluorescence signal.
-
-
Expected Outcome: A significantly lower accumulation of the fluorescent substrate in the resistant cell line compared to the sensitive parental line, which is reversible by the addition of a known ABC transporter inhibitor, would indicate that drug efflux is a key resistance mechanism.
Part 3: Detailed Experimental Protocols
This section provides step-by-step protocols for the key experiments mentioned in the troubleshooting guides.
Protocol 1: Cell Viability Assay (MTT) to Determine IC50
This protocol is for a 96-well plate format.
Materials:
-
Cells in culture
-
Complete culture medium
-
2,4-diamino-5-benzylpyrimidine drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the drug vehicle as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[4][12][13][14]
Protocol 2: Western Blotting for DHFR Protein Expression
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DHFR
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DHFR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[15][16][17]
Protocol 3: Quantitative PCR (qPCR) for DHFR mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for DHFR and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total RNA from sensitive and resistant cell lines.
-
Synthesize cDNA from the RNA samples.
-
Set up the qPCR reactions with primers for DHFR and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of DHFR mRNA in the resistant cells compared to the sensitive cells.[18][19]
Protocol 4: Sanger Sequencing of the DHFR Gene
Materials:
-
Genomic DNA or cDNA from sensitive and resistant cells
-
PCR primers flanking the coding region of the DHFR gene
-
PCR amplification kit
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Isolate genomic DNA or synthesize cDNA from sensitive and resistant cell lines.
-
Amplify the coding region of the DHFR gene using PCR.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequencing results from the resistant and sensitive cell lines to a reference sequence to identify any mutations.[20][21][22]
Protocol 5: ABC Transporter Efflux Assay
Materials:
-
Sensitive and resistant cell lines
-
Fluorescent substrate for ABC transporters (e.g., Calcein-AM, Rhodamine 123)
-
ABC transporter inhibitor (e.g., Verapamil for P-gp)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the ABC transporter inhibitor or vehicle control for 30-60 minutes.
-
Add the fluorescent substrate to all wells and incubate for the recommended time.
-
Wash the cells with ice-cold assay buffer to remove extracellular substrate.
-
Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Compare the fluorescence intensity between the sensitive and resistant cells, with and without the inhibitor.[23][24][25][26][27]
References
- Burchall, J. J. (1983). Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. Reviews of Infectious Diseases, 5(Suppl 3), S459-S467.
- Fling, M. E., & Elwell, L. P. (1980). Molecular mechanisms of resistance to trimethoprim. Reviews of Infectious Diseases, 2(1), 1-10.
-
Patsnap. (2024). What is the mechanism of Trimethoprim? Synapse. Retrieved from [Link]
-
PDB-101. (n.d.). Trimethoprim Resistance. Retrieved from [Link]
- Then, R. L. (1982). Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. Reviews of Infectious Diseases, 4(2), 261-269.
- Dieckmann, A., & Jung, A. (1986). The mechanism of pyrimethamine resistance in Plasmodium falciparum. Parasitology, 93(2), 275-278.
- Basco, L. K., Le Bras, J., Rho, M. D., & Wilson, C. M. (2000). Towards an understanding of the mechanism of pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: genotyping of dihydrofolate reductase and dihydropteroate synthase of Kenyan parasites. Antimicrobial Agents and Chemotherapy, 44(4), 1042-1045.
- Jung, A., & Dieckmann, A. (1986). The mechanism of pyrimethamine resistance in Plasmodium falciparum. Parasitology, 93(2), 275-278.
- McCutchan, T. F., Welsh, J. A., Dame, J. B., Quakyi, I. A., Graves, P. M., Drake, J. C., & Allegra, C. J. (1984). Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 26(5), 656-659.
- McCutchan, T. F., Welsh, J. A., Dame, J. B., Quakyi, I. A., Graves, P. M., Drake, J. C., & Allegra, C. J. (1984). Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 26(5), 656-659.
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2019). Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (n.d.). ABC transporter functional assays. Retrieved from [Link]
-
ResearchGate. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this? Retrieved from [Link]
-
GenoMembrane. (n.d.). Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). PrimePCR™ SYBR® Green Assay: DHFR, Human. Retrieved from [Link]
-
Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. Retrieved from [Link]
- Duignan, D. B., et al. (2006). A 96-Well Efflux Assay To Identify ABCG2 Substrates Using a Stably Transfected MDCK II Cell Line. Molecular Pharmaceutics, 3(4), 435-442.
- Imwong, M., et al. (2003). Real-Time PCR for Dihydrofolate Reductase Gene Single-Nucleotide Polymorphisms in Plasmodium vivax Isolates. Antimicrobial Agents and Chemotherapy, 47(10), 3126-3130.
- Ware, J. S., et al. (2012). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology, 53(1), 23.4.1-23.4.17.
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Primer sequences and PCR conditions used for amplification of the DHFR gene. Retrieved from [Link]
- Feng, B., et al. (2010).
-
ResearchGate. (2015). What can I do if I could not determine IC50 of a cytotoxic compound? Retrieved from [Link]
-
OriGene Technologies. (n.d.). DHFR Human qPCR Primer Pair (NM_000791). Retrieved from [Link]
-
American Association of Veterinary Laboratory Diagnosticians. (2020). Guidelines for Sanger sequencing and molecular assay monitoring. Retrieved from [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015). DHFR (dihydrofolate reductase). Retrieved from [Link]
-
ResearchGate. (n.d.). Sanger sequencing and sequence alignment analysis results. Retrieved from [Link]
-
AdvancedSeq. (2021). Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing. Retrieved from [Link]
Sources
- 1. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 7. The mechanism of pyrimethamine resistance in Plasmodium falciparum | Parasitology | Cambridge Core [cambridge.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The mechanism of pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. DHFR antibody (15194-1-AP) | Proteintech [ptglab.com]
- 16. Dihydrofolate Reductase/DHFR Antibody - BSA Free (NBP2-16163): Novus Biologicals [novusbio.com]
- 17. DHFR Antibody | Cell Signaling Technology [cellsignal.com]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
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- 21. researchgate.net [researchgate.net]
- 22. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 23. researchgate.net [researchgate.net]
- 24. genomembrane.com [genomembrane.com]
- 25. agilent.com [agilent.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Benzyl-2,4-diaminopyrimidine and Trimethoprim: A Technical Guide for Researchers
In the landscape of antimicrobial drug discovery, the 2,4-diaminopyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria. This guide provides a detailed comparative analysis of the foundational, unsubstituted 5-Benzyl-2,4-diaminopyrimidine and its clinically pivotal derivative, Trimethoprim. We will delve into their mechanisms of action, antibacterial efficacy, and selectivity, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two important compounds.
Introduction to the Molecules: A Shared Heritage
Both this compound and Trimethoprim belong to the class of non-classical antifolates, acting as competitive inhibitors of DHFR.[1] this compound serves as the parent compound, a structural template from which a multitude of analogues, including Trimethoprim, have been synthesized and evaluated.[2] Trimethoprim, which is 5-(3,4,5-trimethoxybenzyl)-2,4-diaminopyrimidine, was identified through systematic structure-activity relationship studies as a lead candidate with a superior spectrum and magnitude of antibacterial activity.[2]
At a Glance: Key Properties of this compound and Trimethoprim
| Property | This compound | Trimethoprim |
| Chemical Structure | A pyrimidine ring with two amino groups at positions 2 and 4, and a benzyl group at position 5. | A this compound core with three methoxy groups on the benzyl ring at positions 3, 4, and 5. |
| Primary Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| Mechanism of Action | Competitive inhibition of DHFR, blocking the conversion of dihydrofolate to tetrahydrofolate. | Competitive inhibition of DHFR, with significantly higher affinity and selectivity for bacterial DHFR.[3] |
| Antibacterial Spectrum | Primarily active against Gram-positive bacteria, with some activity against Gram-negative organisms.[2] | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
| Selectivity | Shows some selectivity for bacterial DHFR over mammalian DHFR. | Exhibits high selectivity for bacterial DHFR, a key to its therapeutic success.[3] |
Mechanism of Action: A Tale of Two Affinities
The antibacterial efficacy of both compounds stems from their ability to inhibit DHFR, a crucial enzyme in the folate biosynthetic pathway. This pathway is vital for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA, RNA, and protein synthesis. By competitively binding to the active site of DHFR, these inhibitors prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential downstream metabolites and ultimately, bacterial cell death.[1]
While both molecules share this fundamental mechanism, the key difference lies in their affinity and selectivity for bacterial DHFR over the mammalian enzyme. The addition of the three methoxy groups to the benzyl ring of Trimethoprim significantly enhances its binding affinity and selectivity for bacterial DHFR.[3] This increased affinity is a critical factor in Trimethoprim's potent and broad-spectrum antibacterial activity.
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of purified DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Purified bacterial or mammalian DHFR
-
Test compounds (this compound, Trimethoprim) dissolved in DMSO
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and a positive control (e.g., methotrexate) in DMSO. Create serial dilutions in Assay Buffer. Prepare working solutions of DHFR, DHF, and NADPH in Assay Buffer.
-
Assay Setup: In a 96-well plate, add Assay Buffer, serially diluted test compounds, and the DHFR enzyme solution to the appropriate wells. Include wells for a positive control, a no-inhibitor control (with DMSO vehicle), and a blank (no enzyme).
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NADPH and DHF solutions to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Test compounds
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, add broth to all wells. Add the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial suspension in broth and add a specific volume to each well of the microtiter plate to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
The comparison between this compound and Trimethoprim offers a compelling case study in the power of rational drug design. While the parent compound, this compound, laid the essential groundwork by demonstrating the antibacterial potential of this chemical scaffold, the strategic addition of three methoxy groups to create Trimethoprim transformed it into a highly potent and selective therapeutic agent. This structural refinement dramatically improved its antibacterial spectrum and, most critically, its safety profile by significantly enhancing its selectivity for the bacterial DHFR enzyme. For researchers in the field, this comparison underscores the importance of subtle molecular modifications in optimizing the pharmacological properties of a lead compound.
References
-
Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular Pharmacology, 1(2), 126–136. [Link]
-
Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as antibacterial agents. I. Synthesis and antibacterial activity in vitro. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1103–1123. [Link]
-
Baccanari, D. P., & Joyner, S. S. (1981). Dihydrofolate reductase from trimethoprim-resistant Escherichia coli. Biochemistry, 20(7), 1710–1716. [Link]
-
Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361–368. [Link]
-
Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of folate biosynthesis and function as a basis for chemotherapy. Advances in Enzymology and Related Areas of Molecular Biology, 27, 417-468. [Link]
-
Burchall, J. J. (1979). The development of the diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 5(Supplement B), 3–14. [Link]
-
World Health Organization. (2019). Critically important antimicrobials for human medicine, 6th revision. World Health Organization. [Link]
-
Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 46(9), 1726–1736. [Link]
-
Baccanari, D. P., Tansik, R. L., & Burchall, J. J. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 33(Supplement C), 1-10. [Link]
-
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]
-
Kuyper, L. F., Roth, B., Baccanari, D. P., Ferone, R., Beddell, C. R., Champness, J. N., ... & Goodford, P. J. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of 5-benzyl-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 28(3), 303–311. [Link]
-
World Health Organization. (2021). WHO model list of essential medicines, 22nd list. World Health Organization. [Link]
-
Hitchings, G. H. (1989). Nobel Lecture in Physiology or Medicine, 1988. Selective inhibitors of dihydrofolate reductase. In Vitro Cellular & Developmental Biology, 25(4), 303–310. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
-
Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydrofolate reductase inhibitors. Current Medicinal Chemistry, 13(5), 565-574. [Link]
-
Brogden, R. N., Carmine, A. A., Heel, R. C., Speight, T. M., & Avery, G. S. (1982). Trimethoprim: a review of its antibacterial activity, pharmacokinetics and therapeutic use in urinary tract infections. Drugs, 23(6), 405–430. [Link]
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- 3. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Benzyl-2,4-diaminopyrimidines and Other Antifolates as Dihydrofolate Reductase Inhibitors
This guide provides an in-depth comparative analysis of 5-Benzyl-2,4-diaminopyrimidines and other major antifolate classes. We will explore their mechanisms of action, quantitative efficacy, species selectivity, and the experimental methodologies used to determine these parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, infectious diseases, and medicinal chemistry.
Introduction: The Folate Pathway and its Inhibition
The folate metabolic pathway is indispensable for cellular proliferation, providing essential one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA, as well as several amino acids. A pivotal enzyme in this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] The subsequent THF derivatives are the active cofactors for nucleotide synthesis. The critical nature of this process makes DHFR a prime target for therapeutic intervention.
Antifolates are a class of drugs that disrupt this pathway by inhibiting key enzymes, primarily DHFR.[3] By binding to the enzyme's active site, they prevent the regeneration of THF, leading to a depletion of the intracellular pool of THF cofactors.[1] This blockade ultimately halts DNA synthesis and results in cell death, a mechanism that has been successfully exploited to develop anticancer and antimicrobial agents.[4]
Antifolates are broadly categorized into two main groups: classical and non-classical. This structural distinction has profound implications for their pharmacological properties, including cellular uptake, mechanism of action, and spectrum of activity.
The Central Role and Mechanism of Dihydrofolate Reductase (DHFR)
DHFR's primary function is to maintain the intracellular pool of THF. It does this by reducing DHF, a byproduct of the thymidylate synthase (TS) reaction, back to THF.[1] This recycling is essential for sustaining the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. DHFR inhibitors function as competitive inhibitors, binding to the active site with high affinity and blocking access to the natural DHF substrate.
Caption: The central role of DHFR in the folate metabolic pathway and its inhibition by antifolates.
A Comparative Analysis of Antifolate Classes
Classical Antifolates: The Folic Acid Analogs
Classical antifolates, such as Methotrexate (MTX) , are structural analogs of folic acid.[1][3] Their design leverages the cell's natural folate transport machinery.
-
Mechanism of Action: Methotrexate enters cells via the reduced folate carrier (RFC) and is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[5] This addition of glutamate residues traps the drug intracellularly and increases its binding affinity for DHFR and other folate-dependent enzymes like thymidylate synthase.[1]
-
Efficacy & Selectivity: MTX is an extremely potent inhibitor of human DHFR. However, its structural similarity to the endogenous substrate results in low species selectivity, making it a powerful anticancer agent but also leading to toxicity in rapidly dividing normal human tissues like bone marrow and intestinal mucosa.[1] Its efficacy against bacterial DHFR is also high, but its lack of selectivity precludes its use as a general antibiotic.
Non-Classical Antifolates: The Lipophilic Inhibitors
Non-classical antifolates are structurally distinct from folic acid and are typically more lipophilic.[3] This group includes the 5-benzyl-2,4-diaminopyrimidines. Their key advantage is that they do not depend on RFC for transport or FPGS for activity, allowing them to bypass common resistance mechanisms that affect classical antifolates.[5][6][7]
-
5-Benzyl-2,4-diaminopyrimidines (e.g., Trimethoprim): This class of compounds represents a cornerstone of antimicrobial therapy.[8][9] Trimethoprim (TMP) is a canonical example, widely used in combination with sulfamethoxazole.[10]
-
Mechanism and Selectivity: The efficacy of trimethoprim stems from its remarkable selectivity. The benzyl group of TMP fits into a hydrophobic pocket adjacent to the active site of bacterial DHFR, a pocket that is structurally different in human DHFR.[11] This structural difference results in a binding affinity for bacterial DHFR that is several thousand-fold higher than for human DHFR, leading to potent antibacterial activity with minimal host toxicity.
-
-
Other Diaminopyrimidines (e.g., Pyrimethamine): This related compound is another potent non-classical antifolate used primarily as an antiprotozoal agent, particularly against Toxoplasma gondii and malarial parasites (Plasmodium species).[12]
-
Mechanism and Selectivity: Like trimethoprim, pyrimethamine exhibits high selectivity for the DHFR enzyme of the target pathogen over the human host enzyme. It is considered the most effective drug against toxoplasmosis.[12]
-
Quantitative Efficacy Comparison
The efficacy of an antifolate is typically quantified by its 50% inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates higher potency. The ratio of IC₅₀ values against a pathogen's DHFR versus human DHFR provides a "selectivity index," a critical parameter in drug development.
| Compound | Target Enzyme | IC₅₀ / Kᵢ (nM) | Selectivity Insight | Reference |
| Methotrexate | Human DHFR | 120 (IC₅₀) | Potent inhibitor of the human enzyme. | |
| S. aureus DHFR | 0.71 (Kᵢ) | Highly potent against bacterial DHFR, indicating low selectivity. | ||
| E. coli DHFR | 1 (Kᵢ) | Extremely high affinity for E. coli DHFR. | ||
| Trimethoprim | Human DHFR | >30,000 (IC₅₀) | Very poor inhibitor, ensuring low host toxicity. | |
| E. coli DHFR (Wild-Type) | 23 (IC₅₀) | Highly potent and selective for the bacterial target. | ||
| C. parvum DHFR | 4,000 (IC₅₀) | Moderate inhibitor of this protozoan enzyme. | [13] | |
| Pyrimethamine | Human DHFR | 52,000 (IC₅₀) | Weak inhibition of the human enzyme. | |
| P. falciparum DHFR (Wild-Type) | ~0.5 (IC₅₀) | Exceptionally potent against the sensitive parasite enzyme. | ||
| P. falciparum DHFR (Mutant) | >40,000 (IC₅₀) | Demonstrates high-level resistance from target mutations. |
Experimental Protocols for Efficacy Determination
The objective evaluation of antifolate efficacy relies on robust, validated experimental protocols. The choice of assay depends on whether the goal is to measure direct enzyme inhibition or the overall effect on a whole organism.
Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol provides a direct measure of an inhibitor's potency against a purified DHFR enzyme. It is a self-validating system as the enzymatic reaction follows well-established Michaelis-Menten kinetics.
Causality: This assay isolates the drug-target interaction from confounding cellular factors like membrane permeability and metabolism. It directly quantifies the ability of a compound to inhibit the catalytic function of DHFR by monitoring the consumption of the NADPH cofactor, which absorbs light at 340 nm.
Caption: Workflow for determining DHFR inhibitor IC₅₀ values via a spectrophotometric assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT). Prepare stock solutions of dihydrofolate (DHF), NADPH, and the test antifolates in appropriate solvents.
-
Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, a fixed concentration of purified DHFR enzyme, and serial dilutions of the test compound (e.g., 5-benzyl-2,4-diaminopyrimidine). Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF (e.g., 50 µM) and NADPH (e.g., 60 µM).[7]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear phase of the absorbance curve.
-
IC₅₀ Determination: Plot the percentage of inhibition relative to the no-inhibitor control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: Whole-Cell Growth Inhibition Assay
This assay measures the overall biological effect of an antifolate on cell viability or proliferation, integrating crucial factors like drug transport and metabolism.
Causality: While the enzyme assay measures target affinity, this protocol determines functional efficacy. A compound may be a potent enzyme inhibitor but have poor cellular activity due to an inability to cross the cell membrane or susceptibility to efflux pumps. This assay provides a more clinically relevant measure of potential therapeutic effect.
Step-by-Step Methodology:
-
Cell Culture: Culture the target cells (e.g., E. coli, CCRF-CEM leukemia cells) in appropriate growth media to the mid-logarithmic phase.
-
Assay Plating: Seed the cells into 96-well microplates at a predetermined density.
-
Drug Treatment: Add serial dilutions of the test antifolates to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as:
-
Bacterial Cultures: Measuring optical density at 600 nm (OD₆₀₀) to determine growth inhibition (Minimum Inhibitory Concentration, MIC).
-
Eukaryotic Cells: Using metabolic assays like MTT, resazurin, or ATP-based luminescence assays (e.g., CellTiter-Glo®) to quantify viable cells.[7]
-
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to calculate the GI₅₀ (50% growth inhibition) or IC₅₀ value.
Conclusion
The comparative analysis of antifolates reveals a fascinating landscape of structure-driven efficacy and selectivity.
-
Classical antifolates like Methotrexate are characterized by their high potency against human DHFR, driven by active transport and intracellular polyglutamylation. This makes them effective anticancer agents but also carries a risk of host toxicity.
-
Non-classical antifolates , particularly the This compound class exemplified by Trimethoprim, achieve their therapeutic success through remarkable species selectivity. By exploiting subtle structural differences in the active sites of pathogen versus host DHFR, they provide a potent antimicrobial effect with a wide therapeutic window. Other diaminopyrimidines like Pyrimethamine apply the same principle to protozoan parasites.
The choice of an antifolate in a research or clinical setting must be guided by a clear understanding of the target, the potential for resistance, and the compound's intrinsic pharmacological properties. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel antifolates tailored for specific therapeutic challenges.
References
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Antifolates – Knowledge and References. Taylor & Francis. Available from: [Link]
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Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. PubMed Central. Available from: [Link]
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Inhibition of Dihydrofolate Reductase and Cell Growth by Antifolates in a Methotrexate-Resistant Cell Line. Karger Publishers. Available from: [Link]
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Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PMC. Available from: [Link]
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The Antifolates. PMC - PubMed Central. Available from: [Link]
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In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PubMed Central. Available from: [Link]
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IC 50 value for different inhibitors of DHFR | Download Table. ResearchGate. Available from: [Link]
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Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Springer. Available from: [Link]
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Prediction of antifolate efficacy in a rat sarcoma model. PubMed - NIH. Available from: [Link]
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New Insights into Antimalarial Chemopreventive Activity of Antifolates. PubMed Central. Available from: [Link]
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Inhibition concentrations (IC50 ) against DHFR and hDHFR and selectivity ratios. ResearchGate. Available from: [Link]
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Protonated state of methotrexate, trimethoprim, and pyrimethamine bound to dihydrofolate reductase. PubMed. Available from: [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. Available from: [Link]
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Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. MDPI. Available from: [Link]
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5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. PubMed. Available from: [Link]
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A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance. Available from: [Link]
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New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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New approach to antifolate treatment of certain cancers as demonstrated in tissue culture. PMC - NIH. Available from: [Link]
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Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. Available from: [Link]
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2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. PubMed. Available from: [Link]
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5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Semantic Scholar. Available from: [Link]
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Methotrexate: Uses and Side Effects. Cleveland Clinic. Available from: [Link]
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Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC - PubMed Central. Available from: [Link]
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Clinical Care of Toxoplasmosis. CDC. Available from: [Link]
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Randomized trial of trimethoprim-sulfamethoxazole versus pyrimethamine-sulfadiazine for therapy of toxoplasmic encephalitis in patients with AIDS. Italian Collaborative Study Group. PubMed. Available from: [Link]
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Randomized Trial of Trimethoprim-Sulfamethoxazole versus Pyrimethamine-Sulfadiazine for Therapy of Toxoplasmic Encephalitis in Patients with AIDS. PubMed Central. Available from: [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. NIH. Available from: [Link]
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A Senior Application Scientist's Guide to Evaluating the Species-Dependent Antifolate Activity of Diaminopyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Selective Toxicity
The 2,4-diaminopyrimidines are a cornerstone class of antifolate agents, renowned for their targeted inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical checkpoint in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[3][4] THF and its derivatives are essential one-carbon donors for the synthesis of nucleotides (like thymidine and purines) and certain amino acids, making them indispensable for DNA replication and cellular proliferation.[2][3] By blocking DHFR, diaminopyrimidines effectively starve cells of these vital building blocks, leading to a "thymine-less death" in susceptible organisms.[3]
The therapeutic genius of compounds like trimethoprim and pyrimethamine lies not just in their potent inhibition of DHFR, but in their species-dependent selectivity .[1] They exploit subtle but significant structural differences between the DHFR enzymes of pathogens (like bacteria and protozoa) and their mammalian hosts. This guide provides an in-depth, experience-driven framework for researchers to systematically evaluate this species-dependent activity, moving from direct enzyme kinetics to whole-cell efficacy and host toxicity to build a comprehensive selectivity profile.
The Molecular Basis for Selectivity: Targeting a Conserved Enzyme
At a high level, the folate pathway is remarkably conserved across life. However, the engine of this pathway, the DHFR enzyme, possesses species-specific architectural nuances. While bacterial and vertebrate DHFR enzymes share a common overall fold, the amino acid sequences can be significantly divergent; for instance, human and E. coli DHFR are only about 26% identical.[5][6][7] These differences alter the topography and electrostatic environment of the active site where DHF and the inhibitor bind.
Diaminopyrimidines like trimethoprim are designed to fit snugly into the active site of bacterial DHFR, forming favorable interactions that lead to potent inhibition. In contrast, they bind to human DHFR with thousands-fold lower affinity.[8] This differential affinity is the molecular foundation of their selective toxicity and is the primary characteristic we aim to quantify.
Caption: Experimental workflow for evaluating species-dependent antifolate activity.
Part 1: Direct Target Engagement - The DHFR Inhibition Assay
Causality Behind Experimental Choice: This is the foundational experiment. By using purified DHFR enzymes from a panel of species (e.g., bacterial, protozoal, and human), we can directly measure the inhibitory potency (IC₅₀) of the diaminopyrimidine against its intended molecular target. This assay isolates the drug-target interaction from confounding cellular factors like membrane transport or drug efflux, providing a clean measure of intrinsic affinity. [9]A spectrophotometric assay monitoring the oxidation of the cofactor NADPH is a robust and widely used method.
Detailed Protocol: Spectrophotometric DHFR Inhibition Assay
-
Enzyme Preparation: Obtain or purify recombinant DHFR from the species of interest (e.g., Escherichia coli, Staphylococcus aureus, Plasmodium falciparum, and Human). Ensure high purity and determine the active enzyme concentration.
-
Reagent Preparation:
-
Assay Buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin (BSA).
-
Substrate: 100 µM Dihydrofolate (DHF). Prepare fresh and protect from light.
-
Cofactor: 100 µM NADPH. Prepare fresh.
-
Test Compounds: Prepare a 10 mM stock solution of each diaminopyrimidine in DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 150 µL of Assay Buffer.
-
Add 2 µL of the appropriate diaminopyrimidine dilution (or DMSO for control wells).
-
Add 20 µL of the DHFR enzyme solution (final concentration typically 5-10 nM).
-
Incubate at 25°C for 10 minutes to allow for inhibitor binding.
-
To initiate the reaction, add a 30 µL mixture of DHF and NADPH (to achieve the final concentrations listed above).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes using a microplate reader. The rate of decrease corresponds to the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative DHFR Inhibition
| Compound | E. coli DHFR IC₅₀ (nM) | S. aureus DHFR IC₅₀ (nM) | P. falciparum DHFR IC₅₀ (nM) | Human DHFR IC₅₀ (nM) |
| Trimethoprim | 5 | 2 | 1,500 | 60,000 |
| Pyrimethamine | 7,000 | 2,500 | 0.5 | 2,500 |
| Compound X | 10 | 8 | 15 | >100,000 |
Note: Data are representative examples for illustrative purposes.
Part 2: Whole-Cell Efficacy - The Minimum Inhibitory Concentration (MIC) Assay
Causality Behind Experimental Choice: An excellent IC₅₀ is meaningless if the compound cannot reach its target inside a living pathogen. The MIC assay measures the lowest concentration of a drug that prevents visible growth of a microorganism. [10]This assay integrates multiple factors, including cell wall/membrane permeability, the action of efflux pumps, and the compound's stability in culture medium. [1][3]Comparing the MIC to the IC₅₀ provides crucial insight: a large discrepancy (high MIC despite low IC₅₀) may suggest poor cell penetration or active efflux, guiding future chemical modifications.
Detailed Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Media Preparation: Use appropriate broth media for the test organisms (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). For some fastidious organisms or protozoa, specialized media are required. [11]2. Inoculum Preparation: Culture the test organism to the logarithmic growth phase. Dilute the culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the highest concentration of the test compound (in broth) to the first column of wells.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the final column. This creates a gradient of drug concentrations.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring absorbance at 600 nm.
Data Presentation: Comparative Antimicrobial Activity
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. falciparum MIC (µg/mL) |
| Trimethoprim | 0.5 | 0.25 | >64 |
| Pyrimethamine | 50 | 32 | 0.001 |
| Compound X | 1 | 0.5 | 0.02 |
Note: Data are representative examples for illustrative purposes.
Part 3: Assessing Host Impact - The Mammalian Cell Cytotoxicity Assay
Causality Behind Experimental Choice: The ultimate goal is to kill the pathogen without harming the host. This assay quantifies the toxicity of the compound against a representative mammalian cell line (e.g., HEK293, HepG2). The resulting 50% cytotoxic concentration (CC₅₀) is the concentration at which 50% of the host cells are killed. This value is essential for determining the therapeutic window of the compound.
Detailed Protocol: Resazurin-Based Cytotoxicity Assay
-
Cell Culture: Seed a 96-well plate with a human cell line (e.g., HEK293) at a density of ~10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the test compounds in growth medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
Viability Assessment:
-
Add 20 µL of resazurin solution (a cell viability indicator) to each well.
-
Incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence values to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the CC₅₀ value.
-
Synthesis and Final Evaluation: The Selectivity Index
The Selectivity Index (SI) is a critical metric that synthesizes the efficacy and toxicity data into a single, meaningful value. It provides a quantitative measure of a compound's therapeutic window.
Calculation: SI = (CC₅₀ against host cells) / (MIC against pathogen)
A higher SI value is desirable, as it indicates that the compound is much more toxic to the pathogen than to host cells. An SI > 10 is often considered a promising starting point for a drug candidate.
Data Presentation: Comprehensive Selectivity Profile
| Compound | Target Organism | DHFR IC₅₀ (nM) | MIC (µg/mL) | Host Cell CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Trimethoprim | S. aureus | 2 | 0.25 | >128 | >512 |
| Pyrimethamine | P. falciparum | 0.5 | 0.001 | 20 | 20,000 |
| Compound X | S. aureus | 8 | 0.5 | >256 | >512 |
| Compound X | P. falciparum | 15 | 0.02 | >256 | >12,800 |
Addressing the Inevitable: Mechanisms of Resistance
No guide on antimicrobial development is complete without acknowledging the challenge of resistance. For diaminopyrimidines, the primary mechanisms include:
-
Target Modification: Point mutations in the chromosomal DHFR gene that reduce the binding affinity of the inhibitor. [12]* Acquisition of Resistant DHFR: Acquisition of plasmids carrying genes that encode for a highly resistant DHFR variant, which can function even when the native enzyme is inhibited. [3][4]* Target Overexpression: Increased production of the native DHFR enzyme, requiring higher concentrations of the drug to achieve inhibition.
Understanding these mechanisms is crucial for designing next-generation antifolates that can overcome existing resistance.
Conclusion
Evaluating the species-dependent activity of diaminopyrimidines is a systematic process that builds a bridge from molecular interactions to whole-organism effects. By integrating direct enzyme inhibition assays, cellular efficacy studies, and host cytotoxicity profiling, researchers can construct a comprehensive and reliable selectivity profile. This tiered, self-validating workflow not only identifies potent and selective lead compounds but also provides critical insights into their mechanisms of action and potential liabilities, paving the way for the rational development of new and effective antifolate therapies.
References
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Reeve, S. M., & Anderson, A. C. (2019). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Cold Spring Harbor Perspectives in Medicine. [Link]
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Halder, S. K., et al. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances. [Link]
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Rosowsky, A., et al. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. [Link]
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Sehrawat, R., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
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Fokou, P. A. T., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Scientific Research Publishing. [Link]
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Greenspan, J. S., et al. (1976). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry. [Link]
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Wróbel, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. [Link]
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RCSB Protein Data Bank. (n.d.). Diaminopyrimidine. PDB-101. [Link]
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Wikipedia. (n.d.). Antifolate. Wikipedia. [Link]
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Proteopedia. (2024). Dihydrofolate reductase. Proteopedia, life in 3D. [Link]
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Gilli, R., et al. (1993). Thermodynamic study of dihydrofolate reductase inhibitor selectivity. Biochemical Pharmacology. [Link]
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Milhous, W. K., & Weatherly, N. F. (1984). In vitro activities of and mechanisms of resistance to antifol antimalarial drugs. Antimicrobial Agents and Chemotherapy. [Link]
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White, D. G., et al. (2000). New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron. Antimicrobial Agents and Chemotherapy. [Link]
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Matherly, L. H., & Goldman, I. D. (2003). Cellular and molecular mechanisms of resistance to antifolate drugs. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]
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Synapse. (2024). What is the mechanism of Pyrimethamine? Patsnap Synapse. [Link]
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RCSB Protein Data Bank. (n.d.). Dihydrofolate Reductase. PDB-101. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Liu, C. T., et al. (2013). Functional significance of evolving protein sequence in dihydrofolate reductase from bacteria to humans. Proceedings of the National Academy of Sciences. [Link]
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Navigating the Chemical Maze: A Comparative Guide to QSAR of Diaminopyrimidines for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) modeling for diaminopyrimidine derivatives, a critical scaffold in medicinal chemistry. We will explore various QSAR methodologies, compare their predictive power with supporting data, and provide actionable insights for designing more potent and selective inhibitors.
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the pteridine ring of folic acid has made it a cornerstone in the development of inhibitors for dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis. Consequently, diaminopyrimidines have found applications as antibacterial, antiprotozoal, and anticancer agents. The versatility of this scaffold extends beyond DHFR, with derivatives showing inhibitory activity against various kinases, including Janus kinase 3 (JAK3) and Casein Kinase 1 (CK1).
Given the vast chemical space that can be explored by modifying the diaminopyrimidine core, QSAR methodologies have become indispensable tools for rationally guiding the design and optimization of new drug candidates. QSAR models build a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel, unsynthesized molecules. This predictive power significantly reduces the time and cost associated with traditional drug discovery pipelines.
The Landscape of QSAR Modeling for Diaminopyrimidines: A Comparative Analysis
The effectiveness of a QSAR model is highly dependent on the chosen methodology and the molecular descriptors used to represent the chemical structures. Here, we compare the most common approaches applied to diaminopyrimidine derivatives.
2D-QSAR: The Foundation of Structure-Activity Correlation
Two-dimensional QSAR (2D-QSAR) models are the most traditional approach, utilizing descriptors calculated from the 2D representation of a molecule. These descriptors can be broadly categorized as physicochemical (e.g., logP, molar refractivity), electronic (e.g., Hammett constants), and topological (e.g., connectivity indices).
A key advantage of 2D-QSAR is its relative simplicity and computational efficiency.[1] However, its limitation lies in the inability to capture the three-dimensional spatial arrangement of atoms, which is often crucial for ligand-receptor interactions.
3D-QSAR: Incorporating Spatial Information for Enhanced Prediction
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), overcome the limitations of 2D-QSAR by considering the 3D conformation of molecules. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.
-
CoMFA calculates steric and electrostatic fields at various grid points surrounding the aligned molecules.
-
CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic fields.
3D-QSAR models often exhibit higher predictive power than their 2D counterparts, providing intuitive 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a 3D-QSAR study on 2,4-diamino-5-(substituted-benzyl)pyrimidine derivatives as E. coli DHFR inhibitors revealed that substitution of electronegative groups at specific positions of the benzyl ring significantly increases potency.[2]
Machine Learning in QSAR: The Rise of Predictive Power
In recent years, machine learning (ML) algorithms have gained prominence in QSAR modeling due to their ability to handle large and complex datasets and to capture non-linear relationships between structure and activity.[3][4] Common ML algorithms used in QSAR include:
-
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable and one or more independent variables.[1]
-
Partial Least Squares (PLS): A regression method that is particularly useful when the number of predictor variables is high.
-
Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data.[5]
-
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.[6]
-
Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.[1]
ML-based QSAR models have demonstrated superior predictive performance in many cases. A study developing QSAR models for human DHFR (hDHFR) inhibitors using a random forest algorithm with various molecular fingerprints as descriptors achieved high R-squared values for both the training and test sets, indicating strong predictive capabilities.[6]
Performance Comparison of QSAR Models for Diaminopyrimidine DHFR Inhibitors
To provide a clearer picture of the relative performance of these methodologies, the following table summarizes the statistical parameters of different QSAR models for diaminopyrimidine derivatives targeting DHFR, as reported in the literature.
| QSAR Model | Target | No. of Compounds | r² (Correlation Coefficient) | q² (Cross-validated r²) | r²_pred (External Validation) | Reference |
| 2D-QSAR | DHFR | 31 | - | - | - | [7] |
| 3D-QSAR (CoMFA) | E. coli DHFR | 31 | 0.983 | 0.679 | 0.884 | [2] |
| 3D-QSAR (CoMSIA) | E. coli DHFR | 31 | 0.985 | 0.734 | 0.891 | [2] |
| Machine Learning (RF) | hDHFR | 150 | 0.9849 - 0.9934 | - | 0.9381 - 0.9591 | [6] |
Note: Direct comparison is challenging due to different datasets and validation methods. However, the trend suggests that 3D-QSAR and machine learning models generally offer higher predictive accuracy.
Diaminopyrimidines vs. The Alternatives: A QSAR-Based Comparison for DHFR Inhibition
While diaminopyrimidines are potent DHFR inhibitors, other chemical scaffolds also exhibit significant activity. Understanding the QSAR of these alternatives provides a broader context for drug design.
Trimethoprim and its Analogs
Trimethoprim, a classic diaminopyrimidine-based antibacterial, has been the subject of numerous QSAR studies. These studies have highlighted the importance of the trimethoxybenzyl group for potent inhibition of bacterial DHFR.[2] QSAR studies on trimethoprim analogs have guided the synthesis of new derivatives with improved activity and selectivity.[8]
Pyrrolo[2,3-d]pyrimidines: A Promising Alternative
Pyrrolo[2,3-d]pyrimidines have emerged as another important class of DHFR inhibitors.[9][10] QSAR studies on this scaffold have revealed different structural requirements for optimal activity compared to classical diaminopyrimidines. For instance, substitutions at the 5- and 6-positions of the pyrrolo[2,3-d]pyrimidine core have been shown to be critical for potent inhibition.[7]
Experimental Validation: A Cornerstone of QSAR Modeling
A robust QSAR model is only as good as the experimental data used to build it. The following is a standardized protocol for determining the in vitro inhibitory activity (IC50) of compounds against DHFR.
Experimental Protocol: In Vitro DHFR Enzyme Inhibition Assay
Principle:
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
Test compound solution (or DMSO for control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
From Model to Molecule: QSAR-Guided Drug Design in Practice
The ultimate goal of QSAR is to guide the design of novel molecules with improved biological activity. The insights gained from QSAR models, particularly the 3D contour maps from CoMFA and CoMSIA, can be used to identify key structural modifications that are likely to enhance potency and selectivity.
For example, if a CoMFA steric contour map shows a large green region (sterically favored) near a particular substituent, it suggests that introducing a bulkier group at that position could lead to a more active compound. Conversely, a yellow region (sterically disfavored) would indicate that smaller substituents are preferred. Similarly, electrostatic contour maps can guide the introduction of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the target receptor.
Several studies have successfully employed QSAR to design novel diaminopyrimidine derivatives with enhanced activity against various targets, including kinases and DHFR.[12][13]
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: The core chemical structure of 2,4-diaminopyrimidine.
Conclusion and Future Perspectives
QSAR modeling is a powerful and indispensable tool in the rational design of diaminopyrimidine-based inhibitors. This guide has provided a comparative overview of different QSAR methodologies, highlighting their respective strengths and weaknesses. While 2D-QSAR offers a rapid initial assessment, 3D-QSAR and machine learning approaches provide significantly higher predictive accuracy and more detailed structural insights.
The future of QSAR for diaminopyrimidines lies in the integration of multiple modeling techniques and the incorporation of more sophisticated descriptors that can capture the dynamic nature of ligand-receptor interactions. As our understanding of the structural biology of target enzymes continues to grow, so too will the power and precision of QSAR in guiding the development of the next generation of diaminopyrimidine-based therapeutics.
References
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2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. PMC - PubMed Central. Available at: [Link]
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Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. PMC - PubMed Central. Available at: [Link]
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A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. PubMed. Available at: [Link]
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QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. PubMed. Available at: [Link]
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comparative analysis of machine learning and deep learning algorithms for kinase QSAR. ResearchGate. Available at: [Link]
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Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. PMC - PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI. Available at: [Link]
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QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. PubMed. Available at: [Link]
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3D-QSAR studies on the inhibitory activity of trimethoprim analogues against Escherichia coli dihydrofolate reductase. PubMed. Available at: [Link]
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QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. ChesterRep. Available at: [Link]
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]
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Design, synthesis, and biological evaluation of pyrrolo[2, 3- d] pyrimidines as potent and selective dihydrofolate reductase inhibitors and potential anti- opportunistic agents. ResearchGate. Available at: [Link]
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3DQSAR Studies on the Inhibitory Activity of Trimethoprim Analogues against Escherichia coli Dihydrofolate Reductase. CORE. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. NIH. Available at: [Link]
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Design, synthesis, antimicrobial evaluation, and molecular modeling of new sulfamethoxazole and trimethoprim analogs as potential DHPS/DHFR inhibitors. ResearchGate. Available at: [Link]
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Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim. PubMed. Available at: [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available at: [Link]
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Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Bradford Scholars. Available at: [Link]
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A Researcher's Guide to the Selectivity of 5-Benzyl-2,4-diaminopyrimidine Derivatives as Pathogen DHFR Inhibitors
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme, playing a critical role in the synthesis of nucleotides and certain amino acids in both prokaryotes and eukaryotes.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in cellular metabolism.[3] This central role makes DHFR an attractive target for therapeutic intervention, particularly in the development of antimicrobial and anticancer agents.[1][4]
However, the clinical utility of a DHFR inhibitor hinges on its selectivity. An ideal inhibitor must potently target the pathogen's enzyme while exhibiting minimal affinity for the host's (human) DHFR.[5] This selective inhibition is crucial for minimizing off-target effects and ensuring a favorable therapeutic window. The 2,4-diaminopyrimidine scaffold, notably found in the antibacterial drug trimethoprim, has served as a foundational template for designing such selective inhibitors.[2][6] Among its derivatives, the 5-benzyl-2,4-diaminopyrimidines have emerged as a particularly promising class, demonstrating significant potency and selectivity against DHFR from various pathogens.[7]
This guide provides a comparative analysis of the selectivity index of 5-benzyl-2,4-diaminopyrimidine derivatives against the DHFR of several opportunistic pathogens. We will delve into the experimental data, the methodologies for its acquisition, and the structural underpinnings that dictate this crucial selectivity.
Comparative Selectivity of this compound Derivatives
The selectivity index (SI) is a critical metric in drug discovery, quantifying the preferential activity of a compound against a target in a pathogen versus its host. It is calculated as the ratio of the 50% inhibitory concentration (IC50) against the host enzyme (e.g., human or rat DHFR) to the IC50 against the pathogen's enzyme. A higher SI value signifies greater selectivity and a potentially safer therapeutic agent.
The following table summarizes the inhibitory activities and selectivity indices of several this compound derivatives against DHFR from key opportunistic pathogens, with trimethoprim (TMP) included for reference.
| Compound | Pathogen DHFR | Pathogen IC50 (nM) | Rat Liver DHFR IC50 (nM) | Selectivity Index (SI) | Reference |
| Trimethoprim (TMP) | P. carinii | 9,900 | 660 | 0.07 | [8] |
| T. gondii | 2,800 | 660 | 0.24 | [8] | |
| M. avium | 300 | 660 | 2.2 | [8] | |
| Compound 28 | P. carinii | 23 | 640 | 28 | [8] |
| T. gondii | 5.5 | 660 | 120 | [8] | |
| M. avium | 1.5 | 640 | 430 | [8] | |
| Compound 29 | M. avium | 3.7 | 8,100 | 2200 | [8] |
| Various Derivatives | L. major | 200 - 11,000 | - | 5 to >100 | [7] |
Note: The Selectivity Index (SI) is calculated as (IC50 for Rat Liver DHFR) / (IC50 for Pathogen DHFR). A higher SI is more favorable.
As the data illustrates, strategic modifications to the this compound scaffold can lead to dramatic improvements in both potency and selectivity compared to the parent compound, trimethoprim. For instance, compound 28 (2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine) demonstrates a 520-fold greater potency than TMP against P. carinii DHFR and a 430-fold selectivity for M. avium DHFR over the host enzyme.[8] Similarly, compound 29 (2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine) exhibits an impressive 2200-fold selectivity for the M. avium enzyme.[8] Studies on Leishmania major DHFR have also shown that various 5-(substituted-benzyl)-2,4-diaminopyrimidines can achieve over 100-fold greater selectivity for the parasite's enzyme compared to the human enzyme.[7]
Experimental Protocol for Determining DHFR Inhibition and Selectivity Index
The determination of IC50 values and the subsequent calculation of the selectivity index are foundational experimental procedures in the evaluation of DHFR inhibitors. The following is a standardized spectrophotometric assay protocol.
Principle of the Assay
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] The oxidation of NADPH to NADP+ results in this absorbance decrease. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl or potassium phosphate, at a pH of 7.5, containing 1 mM EDTA.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM) and keep it on ice, protected from light.
-
DHF Solution: Prepare a stock solution of DHF in the assay buffer (e.g., 10 mM), also kept on ice and protected from light.
-
Enzyme Solution: Dilute the purified pathogen or host DHFR enzyme to a working concentration in the assay buffer. The final concentration should yield a linear reaction rate for at least 2-3 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of the this compound test compounds in a suitable solvent (e.g., DMSO), and then further dilute in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.
-
Positive Control Wells: Add assay buffer, a known DHFR inhibitor like methotrexate at various concentrations, and the DHFR enzyme solution.[10]
-
Negative Control (No Inhibitor) Wells: Add assay buffer, an equivalent volume of the inhibitor's solvent (e.g., DMSO), and the DHFR enzyme solution.
-
Blank Wells: Add assay buffer and the DHFR enzyme solution (no substrate or inhibitor).
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record readings every 15-30 seconds for 2-5 minutes.[9]
-
-
Data Analysis and IC50 Determination:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Selectivity Index Calculation:
-
Perform the above assay for both the pathogen DHFR and the host (e.g., human or rat) DHFR.
-
Calculate the Selectivity Index (SI) using the following formula: SI = IC50 (Host DHFR) / IC50 (Pathogen DHFR) [8]
-
Experimental Workflow Diagram
Caption: Workflow for determining the selectivity index of DHFR inhibitors.
The Structural Basis for Selective Inhibition
The remarkable selectivity of certain this compound derivatives stems from exploiting subtle yet significant differences in the active site architecture between pathogen and host DHFR enzymes.[11] While the overall fold and key catalytic residues are conserved, variations in the surrounding amino acid residues provide a structural basis for designing species-specific inhibitors.[5]
Molecular modeling and X-ray crystallography studies have revealed that the active site of DHFR is a large hydrophobic pocket.[11] The selectivity of inhibitors like those in the this compound class is often achieved by introducing substitutions on the benzyl ring that can form specific interactions—such as hydrogen bonds or van der Waals contacts—with non-conserved residues in the pathogen enzyme's active site.[5][12] These interactions are absent or less favorable in the human enzyme, leading to a weaker binding affinity and thus, a higher IC50 value for the host enzyme. For example, some pathogen DHFRs have a more accommodating active site entrance, allowing bulkier substituents on the inhibitor to bind favorably, a feature that can be exploited to enhance selectivity.[13]
The DHFR Pathway and Inhibition Mechanism
The 2,4-diaminopyrimidine-based compounds act as competitive inhibitors, mimicking the binding of the natural substrate, dihydrofolate.[3] By occupying the active site, they prevent the reduction of DHF to THF, thereby depleting the cellular pool of this essential cofactor. This disruption halts the synthesis of thymidylate and purines, which are critical for DNA replication and cell proliferation, ultimately leading to cell death.[1][3]
Caption: The DHFR pathway and the mechanism of its inhibition.
References
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Matera, M. G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
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Sehrawat, A., et al. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
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Rosowsky, A., et al. (1999). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. [Link]
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Reeves, D., et al. (2018). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC - NIH. [Link]
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Kaur, K., & Sirawar, A. (1988). Selective inhibition of Leishmania dihydrofolate reductase and Leishmania growth by 5-benzyl-2,4-diaminopyrimidines. PubMed. [Link]
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Rosowsky, A., et al. (1995). Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain. Journal of Medicinal Chemistry. [Link]
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Manna, D., et al. (2021). A trimethoprim derivative impedes antibiotic resistance evolution. PMC - PubMed Central. [Link]
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Cody, V., et al. (2011). Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase. NIH. [Link]
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Khan, I., et al. (2020). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PubMed Central. [Link]
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Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. [Link]
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Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Bibi, S., et al. (2020). Exploring the ability of dihydropyrimidine-5-carboxamide and 5- benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. ResearchGate. [Link]
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ResearchGate. (n.d.). The selectivity index (SI) of the inhibitors. ResearchGate. [Link]
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Patsnap Synapse. (2024). What are Bacterial DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]
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Wujec, M., et al. (2022). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. [Link]
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Frey, K. M., et al. (2014). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. ScienceDirect. [Link]
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Anderson, A. C. (2008). Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium. NIH. [Link]
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Cody, V. (n.d.). Structural characteristics of antifolate dihydrofolate reductase enzyme interactions. ResearchGate. [Link]
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Beierlein, J. M., et al. (2010). Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Johnson, M. A., et al. (2012). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. PMC - NIH. [Link]
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Wujec, M., et al. (2018). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. NIH. [Link]
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Montclair State University Digital Commons. (n.d.). Testing Predicted Specificity Determinants in the Dihydrofolate Reductase Enzyme Family. Montclair State University. [Link]
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ResearchGate. (2016). How to calculate selectivity index without % cell inhibition and IC50 ?. ResearchGate. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Freund, M. M., et al. (2020). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed. [Link]
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Wujec, M., et al. (2019). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. [Link]
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Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. [Link]
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Dudev, T., et al. (2023). Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study. MDPI. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-Benzyl-2,4-diaminopyrimidine Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of 5-Benzyl-2,4-diaminopyrimidine, a potent inhibitor of dihydrofolate reductase (DHFR). We will delve into the mechanistic rationale, comparative analysis with established drugs, and detailed experimental protocols to ensure robust and reproducible results.
I. Mechanistic Rationale and Therapeutic Context
5-Benzyl-2,4-diaminopyrimidines are a class of compounds that exhibit potent inhibitory activity against dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them attractive candidates for cancer chemotherapy.
The efficacy of this compound derivatives is often compared to the classical DHFR inhibitor, methotrexate (MTX), a cornerstone of chemotherapy for various cancers. However, the emergence of methotrexate resistance, often due to impaired drug transport or target mutations, necessitates the development of novel DHFR inhibitors with improved pharmacological properties.
II. Comparative In Vivo Efficacy Assessment
To rigorously evaluate the in vivo potential of a novel this compound analog, a direct comparison with a standard-of-care agent like methotrexate is imperative. The primary experimental model for this is the human tumor xenograft in immunocompromised mice.
Caption: Integrated workflow for PK/PD analysis.
1. Pharmacokinetic Study:
- Administer a single dose of the this compound analog to a separate cohort of tumor-bearing mice.
- Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
- Process blood to obtain plasma and analyze drug concentrations using a validated LC-MS/MS method.
- Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
2. Pharmacodynamic Study:
- Treat tumor-bearing mice with the test compound.
- At selected time points post-treatment, collect tumor samples.
- Prepare tumor lysates and measure the activity of DHFR using a commercially available assay kit.
- Quantify the levels of downstream metabolites, such as thymidylate, to confirm the inhibition of the folate pathway.
- Correlate the extent and duration of target inhibition with the observed anti-tumor efficacy.
IV. Conclusion and Future Directions
The in vivo validation of this compound efficacy hinges on a well-designed, comparative study against a relevant clinical benchmark. The protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data. Future studies should aim to explore the efficacy of these compounds in methotrexate-resistant models to fully delineate their therapeutic potential. Furthermore, a thorough investigation of their oral bioavailability and safety profile will be critical for their advancement as clinical candidates.
V. References
-
A Comparison of the Antitumor Activity of a New Potent Dihydrofolate Reductase Inhibitor and Methotrexate in a Human Leukemia Xenograft Model. Journal of Experimental & Clinical Cancer Research.[Link]
-
Synthesis and biological evaluation of 5-benzyl-2,4-diaminopyrimidines as dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry.[Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Benzyl-2,4-diaminopyrimidine
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, operational framework for the proper disposal of 5-Benzyl-2,4-diaminopyrimidine (CAS No. 7319-45-1), a substituted pyrimidine used in medicinal chemistry and other research applications. By elucidating the principles behind each procedural step, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and scientific integrity.
Part 1: Hazard Assessment and Compound Profile
Key principles guiding this assessment:
-
Structural Analogy: The compound contains amine functional groups, which can be irritants and may possess toxic properties. Similar heterocyclic compounds often exhibit biological activity that warrants careful handling.
-
Precautionary Principle: In the absence of complete hazard data, best laboratory practice dictates treating the substance as hazardous to minimize risk to personnel and the environment.
-
Regulatory Framework: Disposal must adhere to federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use. The following Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes or fine particle aerosolization. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption, a common exposure route for amine compounds. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, ideally within a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the solid compound. |
Part 3: Spill Management Protocol
Accidental spills must be managed immediately and effectively.
For a small spill of solid material:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material using a scoop or brush and place it into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth or paper towel.
-
Place the cleaning materials into the same hazardous waste container.
For a large spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) office immediately.
-
Control access to the area and ensure ventilation is maximized without spreading dust.
Part 4: Step-by-Step Disposal Protocol
Disposing of this compound requires a systematic approach involving waste characterization, segregation, and containerization. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][3]
Step 1: Waste Characterization and Segregation
Based on the precautionary principle, this compound should be classified as a non-specified source solid organic chemical waste. It must be segregated from other waste streams to prevent dangerous reactions.[2]
-
Do NOT mix with:
-
Strong oxidizing agents.
-
Acids or bases (to prevent potential reactions).
-
Aqueous or liquid waste streams.
-
Other incompatible chemical wastes.
-
Step 2: Containerization
-
Primary Container: All waste containing this compound, including the pure compound and any contaminated consumables (e.g., weighing papers, gloves, pipette tips), must be collected in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
Container Condition: The container must be in good condition, free of leaks, and clean on the exterior.
Step 3: Labeling
Accurate labeling is a critical regulatory requirement. The waste container must be labeled clearly at the moment the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and CAS No. "7319-45-1" .
-
A statement of primary hazards: "Toxic" (as a precaution).
-
The date accumulation started (the date the first waste was added).
-
Step 4: Storage and Accumulation
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[4] The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Conditions: The storage area should be a cool, dry, well-ventilated location away from general laboratory traffic, heat sources, and incompatible materials.
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 5: Institutional Disposal
Follow your institution's specific procedures for hazardous waste collection. This typically involves:
-
Contacting your organization's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Providing the EHS office with accurate information about the waste contents as detailed on the label.
-
Ensuring all institutional paperwork is completed correctly.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
MLO. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726-36. Retrieved from [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-86. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Comprehensive Guide to the Safe Handling of 5-Benzyl-2,4-diaminopyrimidine
As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and personal safety. This guide is intended for our valued partners in research, science, and drug development. It provides essential, actionable information for the safe handling of 5-Benzyl-2,4-diaminopyrimidine, a compound with significant potential in various research applications. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazards: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, by examining its chemical structure—a pyrimidine core with diamino and benzyl substitutions—we can infer potential hazards based on analogous compounds like aromatic amines and other diaminopyrimidines.[1][2][3] Aromatic amines, as a class, are known for potential health risks, and many pyrimidine derivatives can cause skin and eye irritation.[1][4] Therefore, a cautious and well-informed approach is paramount.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[4]
-
Respiratory Irritation: Inhalation of the powder can irritate the respiratory system.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
-
Potential for Sensitization: Repeated exposure could lead to allergic reactions in some individuals.[5]
Given these potential risks, the following personal protective equipment (PPE) and handling protocols are not just recommendations, but essential components of a safe laboratory practice.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] | Protects the eyes from airborne powder and accidental splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] Gloves should be inspected for integrity before each use.[6][10] | Prevents direct skin contact with the chemical. The choice of glove material should be based on the solvent used if the compound is in solution. Always wash hands after removing gloves.[10][11] |
| Body Protection | A lab coat, preferably flame-resistant, and closed-toe shoes are mandatory.[12] An impervious apron may be necessary for larger quantities. | Protects skin and personal clothing from contamination in case of spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[6][13] The type of respirator should be selected based on the potential exposure concentration. | To be used when handling large quantities of powder outside of a certified chemical fume hood, or if experiencing any respiratory irritation. A proper fit test and training are required for respirator use.[14] |
Visualizing the PPE Workflow: Donning and Doffing
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, associated hazards, and date of receipt.[11]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][15] The container should be kept tightly closed to prevent absorption of moisture and contamination.[9][15]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Below 30°C (86°F)[15] | To maintain chemical stability and minimize volatility. |
| Atmosphere | Dry, inert atmosphere if possible | Amines can be sensitive to air and moisture.[4][15] |
| Location | Designated chemical storage cabinet | To segregate from incompatible materials and prevent unauthorized access. |
Handling and Weighing the Compound
Due to the risk of inhaling fine powders, all handling of solid this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[9][11][16]
Step-by-Step Weighing Protocol:
-
Prepare the Work Area: Before starting, ensure the fume hood is clean and uncluttered. Place a disposable bench cover on the work surface to easily contain any spills.[16]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Transfer the Chemical: Use a spatula or scoop to carefully transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[16]
-
Weighing: If a highly accurate measurement is needed and the fume hood's airflow affects the balance, use a balance with an enclosure.[16]
-
Container Closure: Immediately close the main container after transferring the required amount to prevent spills and exposure.[16]
-
Dissolution (if applicable): When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling. Always add acid to water, never the other way around.[11]
-
Decontamination: After weighing, decontaminate the spatula and any other equipment used. Wipe down the external surfaces of the container before returning it to storage.[16]
Visualizing the Handling Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
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- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. labproinc.com [labproinc.com]
- 13. fishersci.com [fishersci.com]
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- 16. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
